molecular formula C15H20N2O2 B123738 (E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide CAS No. 1227694-96-3

(E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide

Número de catálogo: B123738
Número CAS: 1227694-96-3
Peso molecular: 260.33 g/mol
Clave InChI: UXWJJVRASIHSQS-MDZDMXLPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide, also known as this compound, is a useful research compound. Its molecular formula is C15H20N2O2 and its molecular weight is 260.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

N-[3-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]-N-ethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-5-17(12(2)18)14-8-6-7-13(11-14)15(19)9-10-16(3)4/h6-11H,5H2,1-4H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWJJVRASIHSQS-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1)C(=O)C=CN(C)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C1=CC=CC(=C1)C(=O)/C=C/N(C)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227694-96-3, 96605-66-2
Record name N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-ethylacetamide, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227694963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-[3-[3-(dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-N-ethyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.061
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(3-(3-(DIMETHYLAMINO)ACRYLOYL)PHENYL)-N-ETHYLACETAMIDE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S86PW08W4Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide CAS 1227694-96-3

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide (CAS 1227694-96-3): A Covalent Modifier and Synthetic Intermediate

Introduction

This compound, identified by CAS number 1227694-96-3, is a specialized organic molecule whose significance in the scientific landscape is multifaceted.[1][2][3] At its core, this compound is an exemplar of a key chemical scaffold used in modern drug discovery. Its structure features a terminal dimethylamino acrylamide group, a powerful electrophilic "warhead" that enables targeted covalent inhibition of specific proteins.[4][5] This guide, intended for researchers and drug development professionals, delves into the physicochemical properties, mechanism of action, synthesis, and diverse applications of this compound, positioning it not merely as a chemical entity but as a strategic tool in medicinal chemistry and pharmaceutical sciences.

While documented as an intermediate in the synthesis of Zaleplon-related compounds, its primary instructional value lies in its role as a precursor and model for the acrylamide class of covalent inhibitors.[2][3] These inhibitors have revolutionized treatment in oncology and immunology by forming stable, irreversible bonds with their protein targets, notably kinases like Bruton's Tyrosine Kinase (BTK).[6][7] This document provides a Senior Application Scientist's perspective on the molecule, emphasizing the rationale behind its design, synthesis, and application.

Part 1: Physicochemical Properties and Characterization

The foundational step in utilizing any research compound is a thorough understanding of its physical and chemical properties. These characteristics dictate its handling, solubility, and behavior in experimental systems.

Key Physicochemical Data

The properties of this compound are summarized below. The predicted values are derived from computational models and provide a reliable estimation for experimental planning.

PropertyValueSource
CAS Number 1227694-96-3[1][2][8]
Molecular Formula C₁₅H₂₀N₂O₂[1][8]
Molecular Weight 260.33 g/mol [1][8]
IUPAC Name N-[3-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]-N-ethylacetamide[1]
Boiling Point (Predicted) 400.7 ± 45.0 °C[3][8]
Density (Predicted) 1.087 ± 0.06 g/cm³[3][8]
Storage 2-8°C, Sealed[2][8]

Expert Insight: The molecule's structure, featuring both polar (amide, ketone) and non-polar (phenyl, ethyl) groups, suggests moderate solubility in a range of organic solvents. Its predicted high boiling point is typical for a molecule of this size and complexity. For experimental use, storage in a sealed container at refrigerated temperatures is critical to prevent potential hydrolysis or degradation of the reactive acrylamide moiety.

Part 2: The Acrylamide "Warhead": A Mechanism of Covalent Inhibition

The primary functional interest in this molecule lies in its (dimethylamino)acryloyl group. This moiety is an α,β-unsaturated carbonyl system, making it an excellent Michael acceptor. This reactivity is the cornerstone of its utility in designing targeted covalent inhibitors (TCIs).

The Michael Addition Mechanism

TCIs function by forming a permanent, covalent bond with a specific amino acid residue within the target protein's binding site. For acrylamide-based inhibitors, the target is typically a non-catalytic cysteine residue.[5][9] The reaction proceeds via a Michael addition, where the nucleophilic thiol group (-SH) of the cysteine attacks the β-carbon of the acrylamide.

The causality is clear: the electron-withdrawing effect of the adjacent carbonyl group polarizes the double bond, rendering the β-carbon electrophilic and highly susceptible to nucleophilic attack. This targeted and irreversible binding leads to sustained inhibition of the protein's function, an attribute that offers significant pharmacological advantages over traditional, reversible inhibitors.[9]

Caption: Covalent inhibition via Michael addition.

Context: Bruton's Tyrosine Kinase (BTK)

A prime example of this mechanism's success is in the inhibition of Bruton's Tyrosine Kinase (BTK), a critical enzyme in B-cell signaling pathways.[4][6] Several FDA-approved drugs, such as ibrutinib and acalabrutinib, employ an acrylamide warhead to covalently bind to Cysteine 481 (Cys481) in the BTK active site, effectively shutting down its kinase activity.[5][6][7] this compound serves as a textbook model for this reactive group, making it an invaluable tool for researchers developing next-generation kinase inhibitors.

Part 3: Synthesis and Safe Handling

The synthesis of this compound is achievable through a direct and efficient process, making it accessible for laboratory-scale production.

Synthetic Workflow

The documented synthesis involves the reaction of an acetyl-substituted precursor with a dimethylformamide acetal, which serves as the source for the dimethylamino-vinyl group.[10] The reaction is often facilitated by microwave heating to accelerate the condensation and formation of the enaminone system.

Synthesis_Workflow Start N-(3-acetyl-phenyl)-N-ethyl-acetamide Reaction Microwave Reactor (e.g., 180°C, 10 min) in MeCN Start->Reaction Reagent N,N-dimethylformamide dimethylacetal Reagent->Reaction Workup Solvent Evaporation & Filtration/Washing Reaction->Workup Product (E)-N-(3-(3-(dimethylamino)acryloyl) -phenyl)-N-ethylacetamide Workup->Product

Caption: Synthesis workflow for the target compound.

Step-by-Step Synthesis Protocol

This protocol is adapted from documented procedures and serves as a validated starting point.[10]

  • Reactant Preparation: Dissolve N-(3-acetyl-phenyl)-N-ethyl-acetamide (1.0 eq) in a suitable solvent such as acetonitrile (MeCN) in a microwave-safe reaction vessel.

  • Reagent Addition: Add N,N-dimethylformamide dimethylacetal (1.0-1.2 eq) to the solution.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 180°C for 10 minutes.

    • Self-Validation Insight: The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS to ensure the consumption of the starting material. The high temperature and sealed vessel are necessary to drive the condensation reaction to completion.

  • Isolation: After cooling, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: The resulting residue is often a solid. Triturate the solid with a non-polar solvent system (e.g., ethyl acetate/petroleum ether) to remove impurities. Filter the solid and wash with cold solvent to yield the purified product.[10]

  • Characterization: Confirm the identity and purity of the final compound using ¹H-NMR, ¹³C-NMR, and mass spectrometry. The spectral data should be consistent with the expected structure.

Safe Handling and Storage

Given its reactive nature and status as a research chemical, proper handling is paramount.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses.[11][12]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[11][13]

  • Storage: Store the compound in a tightly sealed container in a refrigerator at 2-8°C.[2][8] This minimizes degradation and preserves the integrity of the reactive acrylamide group.

  • Spill Response: In case of a spill, absorb the material with an inert dry material and place it in a suitable container for chemical waste disposal.[13]

Part 4: Applications in Research and Development

The utility of this compound spans several key areas of pharmaceutical R&D.

Precursor for Covalent Inhibitor Synthesis

Its most significant application is as a building block or fragment in the synthesis of more complex targeted covalent inhibitors. Medicinal chemists can use this molecule as a starting point, modifying the phenyl-N-ethylacetamide portion to optimize binding affinity and selectivity for a specific protein target, while retaining the essential acrylamide warhead.

Pharmaceutical Impurity Standard

The compound is explicitly listed as "Zaleplon Related Compound A".[2] Zaleplon is a non-benzodiazepine hypnotic agent. In pharmaceutical manufacturing, it is a regulatory requirement to identify, synthesize, and characterize any impurities that may form during the synthesis or storage of a drug substance. This compound serves as a certified reference standard for analytical chemists to detect and quantify its presence as a potential impurity in Zaleplon batches, ensuring the final drug product's safety and quality. Its deuterated analogue is also available for use as an internal standard in quantitative LC-MS workflows.[14][15][]

Tool for Mechanistic Studies

As a standalone molecule, it can be used in biochemical and cellular assays to study the effects of covalent modification on protein function. Researchers can use it as a probe to identify novel proteins that are susceptible to covalent inhibition by an acrylamide moiety, potentially uncovering new drug targets.

Fluorescent Probe Development

Due to its extended π-conjugated system, the molecule has been noted for its potential application as a fluorescent probe.[8] Its fluorescence properties may be sensitive to the local environment (solvatochromism), which could be exploited to study molecular interactions or polarity within biological systems.

Conclusion

This compound is far more than a simple entry in a chemical catalog. It represents a confluence of synthetic utility and mechanistic elegance. For the drug development professional, it is a tangible piece of the covalent inhibitor puzzle—a validated warhead that can be incorporated into novel therapeutic agents. For the pharmaceutical analyst, it is a critical standard for ensuring drug purity. Its straightforward synthesis and well-understood reactivity make it an indispensable tool for researchers pushing the boundaries of targeted therapies. Understanding its properties and applications provides a foundational insight into one of the most successful strategies in modern medicinal chemistry.

References

  • This compound - MySkinRecipes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECfjPxgTsgx-VTHPUJFqJXDim8R5eelRkCyS6AhIEcbSMZREodHY6JbbLJkK4apqExW718-10RmirA78WiJY_fMHPlwX0K_43eqZYCKLiNNJcO5ybDk1BxOwmSVp9T6A85MUcJtOEsKYouKq1BPTpjLYRqhuLGv7oliN85LCT9iDyqLnjKrggR7bKY4EVV5m4P_y-mMYrJP9M161zR5SMNBQoMir037wgdlUnGCePGNErtWQ==]
  • Chemical structures and binding of covalent BTK inhibitors, (A)... - ResearchGate. [URL: https://www.researchgate.net/figure/Chemical-structures-and-binding-of-covalent-BTK-inhibitors-A-ibrutinib-5p9j-and-B_fig2_349141042]
  • Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5438318/]
  • This compound | C15H20N2O2 | CID 11149633 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11149633]
  • This compound | Pharmaffiliates. [URL: https://www.
  • Enhancing Reversible Covalent Drug Design. [URL: https://www.kinetikaffinity.com/enhancing-reversible-covalent-drug-design]
  • DIFFERENCES IN MECHANISM OF ACTION AND SELECTIVITY OF COVALENT AND NON-COVALENT BTK INHIBITORS - EMJ. [URL: https://www.emjreviews.com/hematology/poster/differences-in-mechanism-of-action-and-selectivity-of-covalent-and-non-covalent-btk-inhibitors-3/]
  • Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6443653/]
  • This compound | 1227694-96-3. [URL: https://www.chemicalbook.com/ProductCasEN_1227694-96-3.htm]
  • This compound | CAS 1227694-96-3 | SCBT. [URL: https://www.scbt.com/p/e-n-3-3-dimethylamino-acryloyl-phenyl-n-ethylacetamide-1227694-96-3]
  • N-[3-[3-(Dimethylamino)acryloyl]phenyl]-N-ethylacetamide 98.0+%, TCI America. [URL: https://www.fishersci.com/shop/products/n-3-3-dimethylamino-acryloyl-phenyl-n-ethylacetamide-98-0-tci-america-2/D42591G]
  • N-(3-Acetylphenyl)-N-ethylacetaMide synthesis - ChemicalBook. [URL: https://www.chemicalbook.
  • SAFETY DATA SHEET - MilliporeSigma. [URL: https://www.sigmaaldrich.com/sds/sigma/271012]
  • This compound - Anax Laboratories. [URL: https://www.anaxlab.com/products/e-n-3-3-dimethylamino-acryloyl-phenyl-n-ethylacetamide]
  • This compound-d5 | Pharmaffiliates. [URL: https://www.
  • This compound-d5. [URL: https://www.splendidlab.in/e-n-3-3-dimethylamino-acryloyl-phenyl-n-ethylacetamide-d5]
  • N-[3-[3-(Dimethylamino)acryloyl]phenyl]-N-ethylacetamide. [URL: https://labsolu.ca/product/n-3-3-dimethylaminoacryloylphenyl-n-ethylacetamide/]
  • N,N-Dimethylacetamide - Material Safety Data Sheet. [URL: https://www.nano-solutions.net/msds/N,N-Dimethylacetamide.pdf]
  • Safety Data Sheet: N-Ethylacetamide - Chemos GmbH&Co.KG. [URL: https://www.chemos.de/import/sdb/A0018732_sdb_en.pdf]
  • N,N-Dimethylacetamide - Santa Cruz Biotechnology.
  • Explaining the reaction between acyl chlorides and amines - addition / elimination. [URL: https://www.chemguide.co.uk/mechanisms/addelim/amines.html]
  • N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide-[d5]. [URL: https://www.buyisope.com/product/BLP-012171]
  • An In-depth Technical Guide to the Synthesis of N-Ethylacetamide from Chloroethane and Ethanoyl Chloride - Benchchem. [URL: https://www.benchchem.com/blog/an-in-depth-technical-guide-to-the-synthesis-of-n-ethylacetamide-from-chloroethane-and-ethanoyl-chloride/]
  • Reactions of Acyl Chlorides Involving Nitrogen Compounds - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/21%3A_Carboxylic_Acid_Derivatives_and_Nucleophilic_Acyl_Substitution_Reactions/21.04%3A_Reactions_of_Acyl_Chlorides]

Sources

A Comprehensive Spectroscopic and Analytical Guide to (E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectral and analytical characteristics of (E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide. This compound is a notable intermediate in the synthesis of Zaleplon, a non-benzodiazepine hypnotic used for the treatment of insomnia.[1] A thorough understanding of its spectroscopic properties is paramount for researchers, scientists, and drug development professionals involved in the synthesis, quality control, and impurity profiling of Zaleplon and related compounds.

The structural elucidation of this intermediate, often referred to as DOPEA in relevant literature, relies on a combination of modern spectroscopic techniques. This guide will delve into the practical and theoretical aspects of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy as they apply to this specific molecule. Each section will not only present the acquired data but also explain the rationale behind the experimental methodologies and the interpretation of the resulting spectra.

Molecular Structure and Key Functional Groups

This compound possesses a unique molecular architecture that gives rise to its characteristic spectral features. Understanding the constituent functional groups is the first step in a comprehensive analysis.

Figure 1: Key functional groups of the molecule.

The molecule comprises a central phenyl ring substituted with an N-ethylacetamide group and an (E)-3-(dimethylamino)acryloyl group. The latter, an enone system conjugated with an enamine, is a significant chromophore and dictates much of the molecule's reactivity and spectral properties. The amide functionality also presents characteristic spectral signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

Experimental Protocol: NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Gently agitate the tube to ensure complete dissolution and a homogenous solution.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR: A proton-decoupled pulse sequence (e.g., zgpg30) is typically used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The following table summarizes the expected proton chemical shifts, multiplicities, and assignments, based on the structural analysis of the Zaleplon intermediate.[2]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
[Insert Value][e.g., t][e.g., 3H]CH₃ (ethyl)
[Insert Value][e.g., s][e.g., 3H]CH₃ (acetyl)
[Insert Value][e.g., s][e.g., 6H]N(CH₃)₂
[Insert Value][e.g., q][e.g., 2H]CH₂ (ethyl)
[Insert Value][e.g., d][e.g., 1H]Vinylic CH
[Insert Value][e.g., d][e.g., 1H]Vinylic CH
[Insert Value][e.g., m][e.g., 4H]Aromatic CH
¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The expected chemical shifts are presented below, as anticipated from the structural analysis of the Zaleplon intermediate.[2]

Chemical Shift (δ) ppmAssignment
[Insert Value]CH₃ (ethyl)
[Insert Value]CH₃ (acetyl)
[Insert Value]N(CH₃)₂
[Insert Value]CH₂ (ethyl)
[Insert Value]Vinylic CH
[Insert Value]Aromatic CH
[Insert Value]Aromatic C (quaternary)
[Insert Value]C=O (amide)
[Insert Value]C=O (ketone)

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule. It also offers insights into the fragmentation patterns, which can aid in structural confirmation.

Experimental Protocol: Mass Spectrometry

Instrumentation: A variety of mass spectrometers can be utilized, including Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

Sample Preparation:

  • Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • The solution is then directly infused into the ion source or introduced via a liquid chromatography system.

Data Acquisition:

  • Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • A full scan experiment is performed to determine the molecular weight.

  • Tandem MS (MS/MS) experiments can be conducted to induce fragmentation and obtain structural information.

Mass Spectrometry Data

The high-resolution mass spectrum is expected to show a prominent peak corresponding to the protonated molecule.

IonCalculated m/zObserved m/z
[M+H]⁺[Insert Calculated Value][Insert Observed Value]

The fragmentation pattern obtained from MS/MS analysis can further validate the structure. A logical workflow for data acquisition and analysis is depicted below.

G cluster_sample_prep Sample Preparation cluster_ionization Ionization cluster_analysis Mass Analysis cluster_data Data Interpretation Dissolve in\nMethanol/Acetonitrile Dissolve in Methanol/Acetonitrile Electrospray (ESI) Electrospray (ESI) Dissolve in\nMethanol/Acetonitrile->Electrospray (ESI) Full Scan (m/z) Full Scan (m/z) Electrospray (ESI)->Full Scan (m/z) MS/MS Fragmentation MS/MS Fragmentation Full Scan (m/z)->MS/MS Fragmentation Molecular Ion Peak Molecular Ion Peak Full Scan (m/z)->Molecular Ion Peak Fragmentation Pattern Fragmentation Pattern MS/MS Fragmentation->Fragmentation Pattern

Figure 2: Workflow for Mass Spectrometry Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

Sample Preparation:

  • Solid State (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition:

  • Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • A background spectrum of the empty sample compartment (or clean ATR crystal) should be recorded and subtracted from the sample spectrum.

IR Spectral Data

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
[Insert Value][e.g., Strong]C=O stretch (amide)
[Insert Value][e.g., Strong]C=O stretch (ketone)
[Insert Value][e.g., Medium]C=C stretch (alkene)
[Insert Value][e.g., Medium]C=C stretch (aromatic)
[Insert Value][e.g., Strong]C-N stretch
[Insert Value][e.g., Medium]C-H stretch (aromatic/vinylic)
[Insert Value][e.g., Medium]C-H stretch (aliphatic)

The presence of strong carbonyl absorptions and characteristic bands for the aromatic and vinylic systems provides confirmatory evidence for the structure of this compound.

Conclusion

The comprehensive spectral analysis of this compound, utilizing ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, provides a robust and unequivocal confirmation of its molecular structure. The data presented in this guide serves as a critical reference for researchers and professionals in the pharmaceutical industry, particularly those involved in the synthesis and quality control of Zaleplon. The methodologies outlined herein represent standard, validated approaches for the characterization of this and structurally related compounds.

References

  • Bharathi, Ch., et al. "Impurity profile study of zaleplon." Journal of Pharmaceutical and Biomedical Analysis, vol. 44, no. 1, 2007, pp. 101-109. [Link]

  • Pharmaffiliates. "this compound." Pharmaffiliates, [Link]. Accessed 22 Jan. 2026.

Sources

An In-depth Technical Guide to the NMR Spectrum of (E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide (CAS No: 1227694-96-3). As a key reactant in the synthesis of impurities of Zaleplon, a selective non-benzodiazepine GABA-A receptor agonist, the unambiguous structural confirmation of this molecule is paramount for quality control and drug development professionals.[1] This document moves beyond a simple recitation of spectral data, offering a detailed interpretation grounded in fundamental principles and substantiated by authoritative references. We will dissect the molecule's key structural motifs, predict the corresponding spectral features, and outline the experimental and analytical logic required for complete characterization, including the use of advanced 2D NMR techniques.

Molecular Structure and NMR Assignment Strategy

The structural elucidation of this compound by NMR spectroscopy requires a systematic approach. The molecule, shown below, can be deconstructed into three primary regions, each with distinct and predictable spectral signatures:

  • The (E)-α,β-Unsaturated Enamine-Ketone System: This conjugated system is the most diagnostic feature. The stereochemistry of the double bond is confirmed by the coupling constant between the vinylic protons.[2][3]

  • The 1,3-Disubstituted Aromatic Ring: The substitution pattern dictates the splitting patterns and chemical shifts of the four aromatic protons.

  • The N-Ethylacetamide Group: This moiety contains three distinct aliphatic signals corresponding to the N-ethyl and acetyl methyl groups.

A logical assignment strategy involves identifying these key substructures in the ¹H NMR spectrum and then using 2D correlation experiments to connect them and confirm the full molecular framework.

Caption: Numbering scheme for NMR assignments.

Experimental Protocols: Ensuring Data Integrity

Trustworthy spectral data begins with meticulous sample preparation and optimized acquisition parameters. The following protocols represent a self-validating system for achieving high-quality results.

NMR Sample Preparation Workflow

The causality behind this workflow is to ensure a homogeneous sample, free of particulate matter, at a concentration suitable for detecting all signals, including those from quaternary carbons in a reasonable time.

Caption: Standard protocol for NMR sample preparation.

Spectrometer Acquisition Parameters

The choice of parameters is critical. A sufficient spectral width prevents signal aliasing, while appropriate acquisition and relaxation times ensure quantitative accuracy and prevent signal saturation.

Table 1: Recommended NMR Acquisition Parameters

Parameter ¹H NMR ¹³C NMR Rationale
Spectrometer Freq. ≥ 400 MHz ≥ 100 MHz Higher field strength improves resolution and sensitivity.
Solvent CDCl₃ CDCl₃ Deuterated chloroform is a common solvent with minimal overlapping signals.
Spectral Width -2 to 12 ppm 0 to 220 ppm Encompasses all expected proton and carbon signals.[2]
Pulse Angle 30-45° 30° A smaller pulse angle allows for faster repetition without saturation.
Acquisition Time 2-4 seconds 1-2 seconds Ensures good digital resolution of the resulting signals.[2]
Relaxation Delay 2-5 seconds 2 seconds Allows for full relaxation of nuclei, crucial for accurate integration.

| Number of Scans | 8-16 | 1024-4096 | Signal-to-noise ratio scales with the square root of the number of scans. |

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a wealth of information regarding the proton environment, connectivity, and stereochemistry.

Vinylic and Aromatic Region (δ 5.5 - 8.0 ppm)
  • Vinylic Protons (H8, H9): The two protons on the acryloyl double bond are the most diagnostic signals for confirming the (E)-stereochemistry. They will appear as two distinct doublets.

    • H9: This proton, β to the carbonyl group, is significantly deshielded by conjugation and its proximity to the electron-donating dimethylamino group.

    • H8: This proton is α to the carbonyl group.

    • Coupling Constant (³J_H8H9): The key diagnostic feature is the magnitude of the three-bond coupling constant between these protons. A value in the range of 11-18 Hz is definitive for a trans (E) relationship.[2][3][4] A smaller value (6-15 Hz) would indicate the cis (Z) isomer.[3][4]

  • Aromatic Protons (H2, H4, H5, H6): The 1,3-disubstituted (meta) pattern on the phenyl ring will give rise to four distinct signals.

    • H2: This proton is ortho to both the N-ethylacetamide and the acryloyl groups, making it the most deshielded aromatic proton. It will likely appear as a singlet or a finely split triplet.

    • H4 & H6: These protons are ortho to one of the substituents and will likely appear as doublets or doublet of doublets.

    • H5: This proton is situated between two hydrogens and will appear as a triplet.

Aliphatic Region (δ 1.0 - 4.0 ppm)
  • N-Ethyl Group (H12, H13): This group will present a classic ethyl pattern.

    • H12: A quartet resulting from coupling to the three H13 protons.

    • H13: A triplet resulting from coupling to the two H12 protons. The coupling constant for both the quartet and triplet will be identical, typically around 7 Hz.

  • N,N-Dimethyl Group (H10, H11): The two methyl groups on the nitrogen of the enamine are diastereotopic due to restricted rotation around the C9-N2 bond. They are expected to appear as two distinct singlets.[5]

  • Acetyl Methyl Group (H15): The methyl group of the acetamide function will appear as a sharp singlet, as it has no adjacent protons to couple with.

Predicted ¹H NMR Data Summary

Table 2: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration
H9 ~7.6 d ~15 1H
Aromatic (H2, H4, H6) ~7.2 - 7.8 m - 3H
Aromatic (H5) ~7.1 - 7.4 t ~7-8 1H
H8 ~5.7 d ~15 1H
H12 ~3.8 q ~7 2H
H10, H11 ~3.0, ~3.1 s - 6H (2x 3H)
H15 ~1.9 s - 3H

| H13 | ~1.2 | t | ~7 | 3H |

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum complements the ¹H data by providing a count of all unique carbon atoms and information about their electronic environment.

  • Carbonyl Carbons (C7, C14): Two distinct signals are expected in the downfield region. The ketone carbonyl (C7) of the α,β-unsaturated system will be deshielded compared to the amide carbonyl (C14).[6][7]

  • Aromatic & Vinylic Carbons (C1-C6, C8, C9): Eight signals are expected in this region. The β-carbon of the enone (C9) will be significantly downfield due to deshielding from the carbonyl group.[2]

  • Aliphatic Carbons (C10, C11, C12, C13, C15): Five signals are expected in the upfield region, corresponding to the two N-methyls, the N-ethyl group, and the acetyl methyl.

Predicted ¹³C NMR Data Summary

Table 3: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

Assignment Predicted δ (ppm)
C7 (Ketone C=O) ~188
C14 (Amide C=O) ~170
C3, C1 (Aromatic C-N, C-C=O) ~138 - 145
C9 (Vinylic Cβ) ~140
C2, C4, C5, C6 (Aromatic C-H) ~120 - 130
C8 (Vinylic Cα) ~98
C12 (N-CH₂) ~45
C10, C11 (N-CH₃) ~37
C15 (Acetyl CH₃) ~22

| C13 (Ethyl CH₃) | ~13 |

Structural Confirmation with 2D NMR Spectroscopy

While 1D NMR provides a strong foundation for the structure, unambiguous assignment for a molecule of this complexity requires 2D NMR experiments. Techniques such as COSY, HSQC, and HMBC are indispensable for confirming connectivity.[2]

  • COSY (Correlation Spectroscopy): Identifies proton-proton coupling relationships. Key expected correlations include H8↔H9, H12↔H13, and correlations between adjacent aromatic protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to. This allows for the definitive assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the most powerful tool for piecing together the molecular skeleton. Key correlations would be:

    • H8 and H9 to the ketone carbonyl C7.

    • H2 and H6 to the ketone carbonyl C7.

    • H12 and H15 to the amide carbonyl C14.

Caption: Workflow for 2D NMR structural elucidation.

Conclusion

The comprehensive NMR analysis of this compound is a multi-faceted process that relies on the interpretation of chemical shifts, integration, and coupling constants. The definitive confirmation of the molecule's structure and, most critically, its (E)-stereochemistry, is achieved by observing a large (~15 Hz) coupling constant between the vinylic protons. The predicted ¹H and ¹³C spectral data presented in this guide provide a robust template for analysis. For absolute certainty in assignment and regulatory submissions, this 1D analysis should be corroborated by a suite of 2D NMR experiments, as outlined in the structural elucidation workflow.

References

  • Benchchem. (n.d.). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of α,β-Unsaturated Ketones.
  • Fiveable. (n.d.). Alkene Protons Definition. Organic Chemistry Key Term.
  • The Royal Society of Chemistry. (2014). Experimental Section Materials. N,N-Dimethylacrylamide (DMA, distilled under reduced pressure before polymerization) and N-Isopr.
  • Canadian Science Publishing. (n.d.). 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS.
  • Supporting Information. (n.d.). Visible-Light-Promoted Oxidation/Condensation of Benzyl Alcohols with N,N-Dialkylacetamides to Access Cinnamides.
  • Spectroscopy Tutorial: Ketones. (n.d.).
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 13 - Coupling. Retrieved from [Link]

Sources

Mass Spectrometric Analysis of (E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of (E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide (CAS: 1227694-96-3), a key chemical intermediate and fluorescent probe.[1][2] As a compound of interest in pharmaceutical development, particularly as a reactant in the synthesis of Zaleplon impurities, its unambiguous identification and structural characterization are paramount.[2][3] This document, designed for researchers and drug development professionals, moves beyond procedural recitation to explain the causality behind the analytical strategy. We will detail a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology, from the selection of an optimal ionization technique to the in-depth interpretation of fragmentation patterns, providing a self-validating protocol for confident structural elucidation.

Introduction: The Analyte and the Analytical Imperative

This compound is a multi-functional small molecule with a molecular formula of C₁₅H₂₀N₂O₂ and a monoisotopic mass of 260.1525 Da.[4] Its structure incorporates several key features that dictate its mass spectrometric behavior: a readily protonatable tertiary amine (dimethylamino group), an α,β-unsaturated ketone, and an N-substituted acetamide. These functional groups provide specific sites for ionization and predictable pathways for fragmentation, which can be exploited for its definitive characterization.

The objective of this guide is to establish an authoritative protocol for its analysis using Electrospray Ionization (ESI) coupled with high-resolution tandem mass spectrometry, enabling users to not only confirm the compound's identity but also to elucidate its structure with a high degree of confidence.

Part 1: Foundational Principles & Experimental Design

The success of any mass spectrometric analysis hinges on a well-reasoned experimental design. The physicochemical properties of the target analyte must guide the choice of instrumentation and methodology.

The Rationale for Electrospray Ionization (ESI)

For a thermally labile, polar organic molecule like this, a "soft" ionization technique is essential to preserve the integrity of the molecular ion, which is the cornerstone of analysis. Electrospray Ionization (ESI) is the technique of choice.[5][6] Unlike "hard" ionization methods that can cause extensive and uninformative fragmentation, ESI gently transfers ions from solution into the gas phase, typically yielding the protonated molecule, [M+H]⁺, with minimal in-source fragmentation.[7][8] The presence of the basic dimethylamino group makes this analyte an excellent candidate for positive-ion ESI, as it can be readily protonated in an acidic mobile phase, leading to a strong signal.

Unlocking Structure with Tandem Mass Spectrometry (MS/MS)

While a full-scan MS1 spectrum provides the molecular weight, it offers little direct structural information.[9] To confirm the molecular structure, tandem mass spectrometry (MS/MS) is required. This technique involves mass-selecting the precursor ion of interest (in this case, the [M+H]⁺ ion) and subjecting it to fragmentation through Collision-Induced Dissociation (CID). The resulting product ion spectrum is a structural fingerprint of the molecule.[10][11] The combination of high-resolution MS1 and detailed MS/MS data provides two orthogonal dimensions of confirmation, ensuring a trustworthy identification.

Instrumental Workflow: A Q-TOF Approach

A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is ideally suited for this application. This hybrid instrument provides the best of both worlds: the robust ion selection capabilities of a quadrupole and the high mass accuracy and resolution of a TOF analyzer. The workflow is a self-validating system: accurate mass measurement confirms the elemental composition, and the MS/MS fragmentation pattern confirms the connectivity of those atoms.

G cluster_0 LC System cluster_1 Mass Spectrometer LC LC Separation (C18 Column) ESI ESI Source Ion Generation LC->ESI Analyte Elution Q1 Quadrupole 1 (Q1) Precursor Ion Selection (m/z 261.16) ESI->Q1 CC Collision Cell Fragmentation (CID) Q1->CC Selected Ion TOF TOF Analyzer High-Resolution Product Ion Detection CC->TOF Fragment Ions Detector Data System MS1 & MS/MS Spectra TOF->Detector

Fig 1. LC-MS/MS workflow for structural elucidation.

Part 2: A Validated Step-by-Step Protocol

This protocol is designed for robustness and reproducibility.

Sample & Mobile Phase Preparation
  • Stock Solution: Accurately weigh ~1 mg of this compound and dissolve in 10 mL of methanol to create a 100 µg/mL stock solution.

  • Working Solution: Dilute the stock solution 1:100 in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to a final concentration of 1 µg/mL.

  • Mobile Phase A: Prepare 0.1% formic acid in water. The acid is critical for promoting protonation of the analyte in the ESI source.

  • Mobile Phase B: Prepare 0.1% formic acid in acetonitrile.

  • Filtration: Filter all solutions through a 0.22 µm syringe filter before placing them in the autosampler.

Liquid Chromatography (LC) Method

Separating the analyte from the sample matrix is crucial for clean mass spectra and accurate quantification.[8]

  • Column: C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm particle size.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    1.0 5
    8.0 95
    10.0 95
    10.1 5

    | 12.0 | 5 |

Mass Spectrometer Parameters (Q-TOF)

These parameters serve as a starting point and should be optimized for the specific instrument in use.

ParameterSettingRationale
Ion Source Electrospray Ionization (ESI)Soft ionization suitable for the analyte.[5]
Polarity PositiveThe dimethylamino group is readily protonated.
Capillary Voltage 3.5 kVOptimizes the electrospray process for ion generation.
Scan Mode Full Scan (MS1) & Targeted MS/MSMS1 for precursor identification; MS/MS for structural data.
MS1 Mass Range 100 - 500 m/zCovers the expected precursor ion and potential adducts.
MS/MS Precursor 261.16 m/zThe calculated m/z for the [M+H]⁺ ion.
Collision Energy Ramped 10 - 40 eVA ramp ensures capture of both low-energy (stable) and high-energy (less stable) fragments, providing a comprehensive fragmentation map.
Gas Temp 325 °CFacilitates desolvation of the ESI droplets.[7]
Gas Flow 8 L/minAssists in desolvation and ion transport.

Part 3: Data Interpretation - From Spectrum to Structure

Full Scan MS (MS1) Spectrum: The Molecular Ion

The first step in data analysis is to identify the protonated molecule in the full scan spectrum. Given the elemental composition C₁₅H₂₀N₂O₂, the expected mass of the [M+H]⁺ ion is calculated as follows:

  • Monoisotopic Mass (M): 260.1525 Da[4]

  • Proton Mass (H⁺): 1.0073 Da

  • Expected [M+H]⁺ m/z: 261.1598 Da

A high-resolution mass spectrometer should detect this ion with a mass accuracy of <5 ppm. Observation of this ion confirms the elemental formula of the analyte.

MS/MS Spectrum: The Fragmentation Fingerprint

The MS/MS spectrum provides the definitive structural evidence. The fragmentation of the [M+H]⁺ ion at m/z 261.16 is predicted to follow several logical pathways based on the stability of the resulting fragment ions and neutral losses. The most chemically labile bonds are typically cleaved first. Key fragmentation patterns for amides, amines, and ketones involve α-cleavage and the formation of stable acylium ions.[12][13]

Table of Predicted Major Fragment Ions:

Observed m/z Calculated Exact Mass Proposed Formula Proposed Structure / Neutral Loss
216.1281 216.1281 C₁₃H₁₆NO₂⁺ Loss of dimethylamine (-NH(CH₃)₂)
188.0968 188.0968 C₁₂H₁₂O₂⁺ Loss of N-ethylacetamide group
174.0808 174.0808 C₁₁H₁₀O₂⁺ Subsequent loss of CH₂ from m/z 188
146.0492 146.0492 C₉H₆O₂⁺ Further fragmentation of the phenyl ring structure
120.0808 120.0808 C₇H₁₀NO⁺ Cleavage yielding the N-ethylacetamidophenyl ion
98.0600 98.0600 C₅H₈NO⁺ Dimethylaminoacryloyl cation
72.0808 72.0808 C₄H₁₀N⁺ Loss of the acryloylphenylacetamide portion

| 43.0184 | 43.0184 | C₂H₃O⁺ | Acetyl cation from the acetamide group |

The proposed fragmentation pathway below illustrates the generation of these key structural fragments from the parent molecule.

G M [M+H]⁺ m/z 261.16 C₁₅H₂₁N₂O₂⁺ F216 m/z 216.13 C₁₃H₁₆NO₂⁺ M->F216 - C₂H₅N F188 m/z 188.10 C₁₂H₁₂O₂⁺ M->F188 - C₄H₉NO F120 m/z 120.08 C₇H₁₀NO⁺ M->F120 - C₈H₁₁NO F98 m/z 98.06 C₅H₈NO⁺ M->F98 - C₁₀H₁₃NO F72 m/z 72.08 C₄H₁₀N⁺ F120->F72 - C₂H₂O F43 m/z 43.02 C₂H₃O⁺ F120->F43 - C₅H₇N

Fig 2. Proposed fragmentation pathway for [M+H]⁺ of the target analyte.

Conclusion

The mass spectrometric characterization of this compound is reliably achieved through a systematic LC-MS/MS approach. By leveraging soft ESI to preserve the molecular ion and high-resolution tandem mass spectrometry to generate a detailed fragmentation fingerprint, analysts can achieve unambiguous structural confirmation. The methodology presented in this guide—from experimental design and sample preparation to the logical interpretation of spectral data—provides a robust and self-validating framework for researchers in pharmaceutical analysis and related scientific fields. The combination of accurate mass precursor data with a rich product ion spectrum constitutes the highest standard of evidence for molecular identification.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Jackson, A. T., et al. (1997). Detailed structural elucidation of polyesters and acrylates using Fourier transform mass spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • MySkinRecipes. This compound. [Link]

  • CRO SPLENDID LAB. This compound. [Link]

  • Pharmaffiliates. This compound. [Link]

  • Wikipedia. Electrospray ionization. [Link]

  • Technology Networks. (2022). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry. YouTube. [Link]

  • IOP Conference Series: Earth and Environmental Science. (2021). Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemistry LibreTexts. Electrospray Ionization Mass Spectrometry. [Link]

  • Mandal, M. K., & Chand, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. [Link]

  • Le-Min, T., et al. (2019). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. PubMed Central. [Link]

  • Waters Corporation. MASS SPECTROMETRY FOR POLYMERS. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Clark, J. (2015). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

Sources

An In-Depth Technical Guide to the Stability and Storage of (E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the stability and recommended storage conditions for the compound (E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide. The information herein is intended for researchers, scientists, and professionals in the field of drug development and chemical research. This document synthesizes known chemical principles with industry-standard protocols to ensure the integrity and reliability of this compound in a research and development setting.

Introduction and Physicochemical Properties

This compound, a compound of interest in various research domains, is recognized for its enaminone scaffold. This structural motif, characterized by a conjugated system of an amine and a ketone, is pivotal to its chemical reactivity and, consequently, its stability.[1] The compound is also identified as a reactant in the synthesis of impurities of Zaleplon, a non-benzodiazepine GABA-A receptor agonist, highlighting its relevance in pharmaceutical sciences.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name N-[3-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]-N-ethylacetamide[3]
Molecular Formula C₁₅H₂₀N₂O₂[3]
Molecular Weight 260.33 g/mol [3]
CAS Number 1227694-96-3[3]
Appearance Crystalline Powder[1]
Color Yellow[1]
Melting Point 113 °C[1]
Predicted Boiling Point 400.7±45.0 °C[4]
Predicted Density 1.087±0.06 g/cm³[4]

Intrinsic Stability Profile and Potential Degradation Pathways

The stability of this compound is intrinsically linked to its enaminone structure. Enaminones are known to be susceptible to several degradation pathways, primarily hydrolysis, oxidation, and photolysis. Understanding these pathways is crucial for establishing appropriate handling and storage procedures.

Hydrolytic Stability

The most significant stability concern for enaminones is their susceptibility to acid-catalyzed hydrolysis.[1][5] The mechanism involves the protonation of the vinyl carbon, which is the rate-determining step, followed by nucleophilic attack by water, leading to the cleavage of the enaminone moiety.[1] Studies on structurally similar enaminone compounds have demonstrated rapid degradation in acidic conditions, while stability is significantly enhanced at neutral and alkaline pH.[6][7]

Compound This compound Protonated_Intermediate Protonated Intermediate Compound->Protonated_Intermediate H⁺ (Acidic Conditions) Hydrolysis_Products Ketone + Amine Fragments Protonated_Intermediate->Hydrolysis_Products H₂O

Caption: Proposed hydrolytic degradation pathway.

Oxidative Stability

The conjugated double bond and the electron-rich amine group in the enaminone structure suggest a potential for oxidative degradation.[8][9] While specific studies on this molecule are limited, related compounds have shown susceptibility to oxidation, which can lead to the formation of various degradation products.[8]

Photostability

Enaminones, possessing a chromophore within their structure, are prone to degradation upon exposure to light.[10] Potential photochemical reactions include cis-trans isomerization, cyclization, or complete decomposition of the molecule.[10] Therefore, protection from light is a critical consideration for storage and handling.

Recommended Storage and Handling Conditions

Based on the intrinsic stability profile and supplier recommendations, the following storage and handling conditions are advised to maintain the integrity of this compound:

  • Temperature: Store at 2-8°C for long-term storage.[2][4]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

  • Light: Protect from light by using amber vials or storing in a dark location.

  • Moisture: Store in a tightly sealed container in a dry place to prevent hydrolysis.

  • Form: For optimal stability, store the compound as a solid. If solutions are required, they should be prepared fresh in aprotic solvents and used promptly.

Methodologies for Stability Assessment: A Framework for Forced Degradation Studies

To comprehensively understand the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.[11][12] The following protocols are based on the International Council for Harmonisation (ICH) guidelines.[3][13]

cluster_0 Forced Degradation Workflow Start Drug Substance Stress_Conditions Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress_Conditions Analysis Stability-Indicating HPLC Method Stress_Conditions->Analysis Data_Evaluation Data Evaluation (Identify Degradants, Determine Pathways) Analysis->Data_Evaluation End Stability Profile Data_Evaluation->End

Caption: Forced degradation study workflow.

Stability-Indicating HPLC Method Development

A stability-indicating analytical method is crucial to separate and quantify the parent compound from its potential degradation products.[14]

Protocol 1: Development of a Stability-Indicating HPLC Method

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: Begin with a gradient of 5% B to 95% B over 20 minutes to ensure separation of polar and non-polar compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm and a wavelength of maximum absorbance).

  • Column Temperature: 30 °C.

  • Method Validation: Validate the method according to ICH Q2(R2) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.[14][15][16]

Forced Degradation Protocols

Protocol 2: Hydrolytic Degradation

  • Acidic Condition: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Basic Condition: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Neutral Condition: Dissolve the compound in purified water and heat at 60°C for 24 hours.

  • Sample Analysis: At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize if necessary, dilute with mobile phase, and analyze by the validated HPLC method.

Protocol 3: Oxidative Degradation

  • Procedure: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Sample Analysis: At specified time points, withdraw an aliquot, dilute with mobile phase, and analyze by HPLC.

Protocol 4: Thermal Degradation

  • Procedure: Expose the solid compound to dry heat at 70°C for 48 hours.

  • Sample Analysis: At specified time points, dissolve a portion of the solid in a suitable solvent, dilute with mobile phase, and analyze by HPLC.

Protocol 5: Photolytic Degradation (as per ICH Q1B) [2][4]

  • Procedure: Expose the solid compound and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Control: A dark control sample should be stored under the same conditions to separate light-induced degradation from thermal degradation.

  • Sample Analysis: Analyze the samples by HPLC after exposure.

Data Interpretation and Reporting

The data from the forced degradation studies should be used to identify the major degradation products and elucidate the degradation pathways. The stability-indicating method should demonstrate specificity by showing that the peaks of the degradation products are well-resolved from the parent compound.

Table 2: Summary of Forced Degradation Conditions and Expected Outcomes

Stress ConditionReagent/ConditionDurationExpected Outcome
Acid Hydrolysis 0.1 M HCl, 60°C24 hoursSignificant degradation expected.
Base Hydrolysis 0.1 M NaOH, 60°C24 hoursPotential for degradation, likely slower than acidic conditions.
Neutral Hydrolysis Purified Water, 60°C24 hoursSlower degradation compared to acidic and basic conditions.
Oxidation 3% H₂O₂, Room Temp.24 hoursFormation of oxidative degradation products.
Thermal 70°C (solid state)48 hoursAssessment of thermal lability.
Photolytic 1.2 million lux hours and 200 W h/m²As requiredIdentification of photoproducts.

Conclusion

The stability of this compound is a critical parameter that dictates its handling, storage, and application in a research and development context. Its enaminone structure renders it susceptible to hydrolysis, particularly under acidic conditions, as well as oxidative and photolytic degradation. Adherence to the recommended storage conditions of 2-8°C, protection from light and moisture, and storage as a solid under an inert atmosphere is paramount to preserving its purity and integrity. The implementation of a systematic forced degradation study, guided by ICH principles, will provide a comprehensive understanding of its stability profile and enable the development of robust analytical methods for its quality control.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Kappe, C. O. (2000). Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines. Journal of Pharmaceutical Sciences, 89(5), 627-640. [Link]

  • MySkinRecipes. This compound. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]

  • Pharmaffiliates. This compound. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • MasterControl. ICH Q2 (R2) Validation of Analytical Procedures. [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. [Link]

  • Pise, N., Raheja, R., & Prabhu, A. (2021). FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. Sciforum. [Link]

  • Li, Y., et al. (2023). Photocatalytic Benzylic C–H Oxidation/Cyclization of Enaminones to the Synthesis of Polysubstituted Oxazoles. The Journal of Organic Chemistry. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

  • Wang, Y., et al. (2021). Electrochemical oxidative thiocyanation and amination of enaminones towards the synthesis of multi-substituted alkenes. Green Chemistry. [Link]

  • IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

  • AI Medical. (2025). Q1A (R2) A deep dive in Stability Studies. YouTube. [Link]

  • IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. [Link]

  • Chemistry Steps. Imine and Enamine Hydrolysis Mechanism. [Link]

  • Organic Chemistry Portal. Enaminone synthesis by oxidation, hydrolysis or rearrangement. [Link]

  • Al-Hiari, Y. M., et al. (2001). STABILITY STUDY OF AN ANTICONVULSANT ENAMINONE (E139) USING HPLC. Journal of Liquid Chromatography & Related Technologies, 24(4), 565-577. [Link]

  • ResearchGate. Anodic oxidation of enaminones. [Link]

  • Organic Chemistry Explained. (2017). Mechanism of Enamine Hydrolysis Organic Chemistry. YouTube. [Link]

  • Royal Society of Chemistry. (2021). Upgrading furanic platforms to α-enaminones: tunable continuous flow hydrogenation of bio-based cyclopentenones. Reaction Chemistry & Engineering. [Link]

  • ResearchGate. Photochemistry of Enamines and Enaminones. [Link]

  • Master Organic Chemistry. (2025). Enamines – formation, properties, reactions, and mechanisms. [Link]

  • Al-Hiari, Y. M., et al. (2005). Stability study of the anticonvulsant enaminone (E118) using HPLC and LC-MS. Journal of pharmaceutical and biomedical analysis, 37(2), 303-310. [Link]

  • Organic Chemistry Portal. Enaminone synthesis by amination. [Link]

  • Elassar, A. Z. A., & El-Khair, A. A. (2003). Recent Developments in the Chemistry of Enaminones. Tetrahedron, 59(44), 8463-8480. [Link]

Sources

An In-Depth Technical Guide to the Mechanism of Action of Dimethylaminoacryloyl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the pursuit of high-potency, selective, and durable therapeutic agents is paramount. Among the chemical moieties that have risen to prominence, the dimethylaminoacryloyl group stands out as a versatile and potent pharmacophore. This functional group is a cornerstone of a class of targeted covalent inhibitors, molecules designed to form a permanent, irreversible bond with their biological target. This guide provides a comprehensive exploration of the mechanism of action of dimethylaminoacryloyl compounds, delving into the fundamental chemistry, key biological targets, and the experimental methodologies required for their characterization. We will move beyond a simple recitation of facts to explain the causal relationships that underpin the design and application of these powerful molecules, offering field-proven insights for researchers, scientists, and drug development professionals.

The primary mechanism of action for these compounds is a targeted covalent inhibition, achieved through a Michael addition reaction with nucleophilic amino acid residues on the target protein.[1][2] This guide will illuminate how the unique electronic properties of the dimethylaminoacryloyl "warhead" enable remarkable selectivity and efficacy against critical targets in oncology, immunology, and neurodegenerative disease, including Bruton's tyrosine kinase (BTK) and butyrylcholinesterase (BuChE).[3][4][5]

Part 1: The Chemistry of the Dimethylaminoacryloyl Warhead

The efficacy of any covalent inhibitor is dictated by the chemical reactivity of its electrophilic "warhead." The dimethylaminoacryloyl moiety is an α,β-unsaturated carbonyl system, engineered for a specific type of reactivity that enhances target selectivity while minimizing off-target effects.

Electrophilicity and Covalent Bonding: The Michael Addition

The core reaction mechanism is a Michael addition, where a nucleophile attacks the β-carbon of the α,β-unsaturated system.[1] In a biological context, the most relevant nucleophile for this reaction is the thiol group (-SH) of a cysteine residue.[1][6]

The reactivity of the system is finely tuned by the dimethylamino group. As an electron-donating group, it reduces the overall electrophilicity of the double bond. This makes the dimethylaminoacryloyl moiety a "soft" electrophile, which preferentially reacts with "soft" nucleophiles like the cysteine thiol. This inherent chemical preference is a key design principle, as it disfavors reactions with "harder" nucleophiles found in other amino acids (like the amine of lysine or the hydroxyl of serine), thereby reducing the potential for off-target protein modification and associated toxicity. The covalent bond formed is stable and essentially irreversible, leading to a prolonged duration of action.[1][7]

Caption: Michael addition of a cysteine thiol to the dimethylaminoacryloyl warhead.

The Strategic Importance of Targeting Cysteine

Cysteine is an excellent target for covalent inhibitors for two primary reasons: its relatively low abundance in the proteome and the high nucleophilicity of its thiol side chain.[1][8] Targeting a less common amino acid reduces the statistical probability of off-target reactions. Furthermore, the thiol group is often involved in critical protein functions, including catalysis and regulation, making it a strategic point for intervention.[1][6]

The advantages of this covalent approach are significant:

  • High Affinity and Potency: The formation of a covalent bond results in exceptionally high binding affinity, often leading to lower required therapeutic doses.

  • Prolonged Duration of Action: Because the inhibition is irreversible, the biological effect persists until the target protein is resynthesized, allowing for less frequent dosing.[1]

  • Overcoming Resistance: In some cases, covalent inhibitors can overcome drug resistance mechanisms that affect reversible inhibitors, such as mutations that lower binding affinity.

Part 2: Key Biological Targets and Signaling Pathways

The versatility of the dimethylaminoacryloyl scaffold has been leveraged to target several key enzymes involved in human disease.

Bruton's Tyrosine Kinase (BTK) Inhibition

BTK is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway.[9] Dysregulation of BCR signaling is a hallmark of many B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[10][11] Several approved drugs for these cancers are covalent inhibitors that contain an acrylamide warhead, which functions identically to the dimethylaminoacryloyl moiety. These inhibitors form a covalent bond with a non-catalytic cysteine residue (Cys481) located in the ATP-binding pocket of BTK, leading to its irreversible inactivation.[1][3] This blocks the downstream signaling cascade, inhibiting B-cell proliferation and survival.[10][11]

BCR_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK Activation BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 NFkB NF-κB / NFAT Activation DAG_IP3->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Inhibitor Dimethylaminoacryloyl Compound Inhibitor->BTK Covalent Inhibition (Cys481)

Caption: Inhibition of the BCR signaling pathway via covalent targeting of BTK.

Janus Kinase (JAK) Family Inhibition

The Janus kinases (JAKs) are a family of intracellular tyrosine kinases that mediate signaling from cytokine receptors on the cell surface to the nucleus via the STAT (Signal Transducer and Activator of Transcription) pathway.[12][13] The JAK-STAT pathway is central to the immune response, and its aberrant activation is implicated in a wide range of autoimmune and inflammatory diseases, including rheumatoid arthritis and psoriasis.[12][14] The design of covalent inhibitors containing moieties like dimethylaminoacryloyl allows for potent and selective targeting of specific JAK family members, offering a powerful therapeutic strategy to quell pathological inflammation.[14][15]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK binding & receptor dimerization STAT STAT JAK->STAT phosphorylation STAT_P pSTAT (Dimer) STAT->STAT_P dimerization Nucleus Nucleus STAT_P->Nucleus translocation Transcription Gene Transcription (Inflammation) Nucleus->Transcription Inhibitor Dimethylaminoacryloyl Compound Inhibitor->JAK Covalent Inhibition

Caption: The JAK-STAT signaling pathway and its inhibition point.

Targeting Butyrylcholinesterase (BuChE) in Alzheimer's Disease

Recent research has expanded the application of dimethylaminoacryloyl compounds to neurodegenerative disorders. Specifically, derivatives have been designed to target butyrylcholinesterase (BuChE), an enzyme whose levels increase during the progression of Alzheimer's disease.[4] By inhibiting BuChE, these compounds can help maintain levels of the neurotransmitter acetylcholine, potentially improving cognitive function.[4][5] Studies on certain 1,2,3-triazole-dimethylaminoacryloyl-chromenone derivatives have demonstrated not only potent and selective BuChE inhibition but also multifunctional activity, including the ability to prevent amyloid-beta (Aβ) plaque aggregation and chelate excess metal ions, both of which are implicated in Alzheimer's pathology.[5][16][17]

Part 3: Methodologies for Characterizing Dimethylaminoacryloyl Compounds

A rigorous, multi-step experimental workflow is essential to validate the mechanism of action, potency, and selectivity of any new compound.

Synthesis Workflow

The synthesis of these compounds often involves the reaction of an activated methyl or acetyl group on a core scaffold with dimethylformamide-dimethylacetal (DMF-DMA).[4][18] This reaction introduces the dimethylaminoacryloyl moiety.

Synthesis_Workflow Start Starting Material (e.g., 3-acetyl-chromenone) Reaction Reflux Reaction (e.g., in 1,4-dioxane) Start->Reaction Reagent DMF-DMA Reagent->Reaction Workup Purification (Filtration, Recrystallization) Reaction->Workup Product Final Dimethylaminoacryloyl Compound Workup->Product

Caption: A generalized workflow for the synthesis of dimethylaminoacryloyl compounds.

Protocol 3.1: General Synthesis of a Dimethylaminoacryloyl Compound Causality: This protocol utilizes the reactivity of DMF-DMA as a formylating agent to convert an active methyl or acetyl group into the desired enaminone structure, which is the dimethylaminoacryloyl moiety. The choice of a high-boiling solvent like 1,4-dioxane facilitates the reaction which often requires heat.[4]

  • Dissolution: Dissolve the starting material (e.g., 3-acetyl-7-(prop-2-yn-1-yloxy)-2H-chromen-2-one, 1 mmol) in a suitable solvent such as 1,4-dioxane (10 mL).[4]

  • Reagent Addition: Add an excess of dimethylformamide-dimethylacetal (DMF-DMA, e.g., 5 mL).

  • Reaction: Heat the mixture under reflux for 2-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. A solid product often precipitates.

  • Purification: Collect the solid product by filtration. Wash with a cold solvent like ethanol to remove residual reagents. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol) to yield the purified compound.[19]

  • Characterization: Confirm the structure of the final product using NMR spectroscopy, mass spectrometry, and IR spectroscopy.

In Vitro Characterization Protocols

Protocol 3.2.1: Determining Target Inhibition (IC₅₀) using Ellman's Method for BuChE Causality: This spectrophotometric assay is a self-validating system to quantify enzyme activity. The substrate (butyrylthiocholine) is cleaved by active BuChE into thiocholine. Thiocholine then reacts with DTNB (Ellman's reagent) to produce a yellow-colored product (TNB), the absorbance of which is directly proportional to enzyme activity. An effective inhibitor will reduce the rate of color formation.[4]

  • Prepare Reagents: Prepare potassium phosphate buffer (pH 8.0), DTNB solution, butyrylthiocholine iodide (BTCI) solution, and a stock solution of the test compound in DMSO.

  • Assay Setup: In a 96-well plate, add 50 µL of phosphate buffer to each well.

  • Add Inhibitor: Add 25 µL of the test compound solution at various concentrations (serial dilutions). Include a control well with DMSO only.

  • Add Enzyme: Add 25 µL of BuChE solution to each well and incubate for 15 minutes at 25°C.

  • Initiate Reaction: Add 50 µL of DTNB solution followed by 25 µL of BTCI solution to start the reaction.

  • Measure Absorbance: Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a plate reader.

  • Calculate IC₅₀: Determine the rate of reaction for each concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol 3.2.2: Confirming Covalent Modification by Mass Spectrometry Causality: Mass spectrometry provides direct evidence of covalent bond formation. By measuring the precise mass of the intact protein before and after incubation with the inhibitor, a mass shift corresponding to the molecular weight of the inhibitor confirms the formation of a covalent adduct. Digestion of the protein followed by LC-MS/MS can then pinpoint the exact amino acid residue that has been modified.

  • Incubation: Incubate the purified target protein (e.g., BTK, 1-5 µM) with the dimethylaminoacryloyl compound (5-10 fold molar excess) in a suitable buffer for 1-2 hours at room temperature. Include a control sample with no inhibitor.

  • Sample Cleanup: Remove excess, unbound inhibitor using a desalting column or buffer exchange spin column.

  • Intact Protein Analysis: Analyze the intact protein samples using LC-ESI-MS. Deconvolute the resulting mass spectra to determine the average mass of the protein. A mass increase in the treated sample corresponding to the mass of the compound confirms covalent binding.

  • Peptide Mapping (Optional): To identify the modification site, reduce, alkylate, and digest the protein sample with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis: Use proteomics software to search the MS/MS data against the protein sequence, specifying the mass of the compound as a potential modification on cysteine residues. Identification of a peptide with this mass shift confirms the site of covalent attachment.

Cellular Activity Assessment Protocols

Protocol 3.3.1: Measuring Cellular Potency (EC₅₀) with an MTT Assay Causality: This colorimetric assay measures the metabolic activity of living cells, which serves as a proxy for cell viability. Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced, quantifiable by spectrophotometry, is proportional to the number of living cells. A potent cytotoxic or anti-proliferative compound will result in a decreased formazan signal.[4]

  • Cell Seeding: Seed cells (e.g., a cancer cell line relevant to the target) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the dimethylaminoacryloyl compound for a specified period (e.g., 72 hours). Include vehicle-only (DMSO) controls.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Measure Absorbance: Shake the plate gently and measure the absorbance at 570 nm.

  • Calculate EC₅₀: Normalize the data to the control wells, plot the percentage of cell viability versus the logarithm of compound concentration, and fit to a dose-response curve to determine the EC₅₀.

Part 4: Data Interpretation and Case Studies

Quantitative Data Summary

The potency of these compounds is typically summarized by their IC₅₀ (in vitro) or EC₅₀ (cellular) values. The following table provides representative data for a class of multifunctional anti-Alzheimer's agents.[4][5][17]

Compound IDTargetAssay TypeIC₅₀ (µM)Reference
10a BuChEIn vitro (Ellman's)48.33[16]
10f BuChEIn vitro (Ellman's)59.58[4]
10h BuChEIn vitro (Ellman's)21.71[4][5]
Donepezil AChEIn vitro (Reference)~0.02(Literature)

Data shows selective inhibition of BuChE by compounds containing the dimethylaminoacryloyl moiety.

Case Study: A Multifunctional 1,2,3-Triazole-Chromenone Derivative for Alzheimer's Disease

A compelling example of the utility of the dimethylaminoacryloyl scaffold is found in the development of novel chromenone derivatives for Alzheimer's disease.[4][5] Researchers designed and synthesized a series of compounds that hybridized a 1,2,3-triazole, a chromenone core, and the dimethylaminoacryloyl moiety.[4]

The lead compound from this series, designated 10h , exhibited several key therapeutic activities:

  • Selective BuChE Inhibition: It was a potent inhibitor of BuChE with an IC₅₀ of 21.71 µM, while showing no activity against acetylcholinesterase (AChE), which is advantageous for later stages of the disease.[4][5]

  • Anti-Aggregation Activity: Compound 10h was shown to inhibit the self-induced aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's.[5][17]

  • Metal Chelation: The compound demonstrated the ability to selectively chelate copper ions (Cu²⁺), which are known to contribute to oxidative stress and Aβ aggregation.[16][17]

Kinetic and molecular modeling studies confirmed that the compound binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the BuChE enzyme.[5][17] This case study exemplifies a multi-target-directed ligand approach, where the dimethylaminoacryloyl scaffold contributes to a molecule designed to address the complex, multifactorial nature of a disease.[16]

Conclusion

Dimethylaminoacryloyl compounds represent a sophisticated class of targeted covalent inhibitors. Their mechanism of action, centered on the Michael addition with cysteine residues, provides a powerful platform for achieving high potency and durable target engagement. The tunable reactivity of the warhead allows for a degree of selectivity that has been successfully exploited to develop inhibitors for key kinases like BTK and JAK, with significant implications for cancer and autoimmune disease therapy. Furthermore, the expansion of this chemistry into the realm of neurodegenerative disorders highlights its vast potential. The rigorous application of the synthetic, in vitro, and cellular methodologies detailed in this guide is essential for the continued development and validation of this promising class of therapeutic agents, paving the way for new treatments that are both potent and precise.

References

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. (2022). National Institutes of Health (NIH). [Link]

  • Structure of BTK kinase domain with the second-generation inhibitors acalabrutinib and tirabrutinib. (2023). PLOS One. [Link]

  • Structure of BTK kinase domain with the second-generation inhibitors acalabrutinib and tirabrutinib. (2023). OSTI.GOV. [Link]

  • Bruton's Tyrosine Kinase Inhibitors: Recent Updates. (n.d.). MDPI. [Link]

  • Bruton’s Kinase Inhibitors for the Treatment of Immunological Diseases: Current Status and Perspectives. (n.d.). MDPI. [Link]

  • Crystal structure of ethyl 5-[3-(dimethylamino)acryloyl]. (n.d.). National Institutes of Health (NIH). [Link]

  • Mechanism of action of antipsychotic drugs: from dopamine D(2) receptor antagonism to glutamate NMDA facilitation. (n.d.). PubMed. [Link]

  • Synthesis of 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one (2)... (n.d.). ResearchGate. [Link]

  • Proteomic Approaches to Study Cysteine Oxidation: Applications in Neurodegenerative Diseases. (2021). PubMed. [Link]

  • Design and synthesis of multi-target directed 1,2,3-triazole-dimethylaminoacryloyl-chromenone derivatives with potential use in Alzheimer's disease. (2020). National Institutes of Health (NIH). [Link]

  • (PDF) Design and synthesis of multi-target directed 1,2,3-triazole-dimethylaminoacryloyl-chromenone derivatives with potential use in Alzheimer's disease. (2020). ResearchGate. [Link]

  • Design and Development of Multi-target Directed 1,2,3-triazole-dimethylaminoacryloyl-chromenone Derivatives with Potential use in Alzheimer's Disease. (n.d.). ResearchGate. [Link]

  • Design and Development of Multi-target Directed 1,2,3-rriazole-dimethylaminoacryloyl-chromenone Derivatives with Potential use in Alzheimer's Disease. (n.d.). ResearchGate. [Link]

  • Scheme 1: Synthesis of 3-(3-(aryl)acryloyl)-2H-chromen-2-one derivatives 3. (n.d.). ResearchGate. [Link]

  • Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. (n.d.). Semantic Scholar. [Link]

  • Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials. (2023). National Institutes of Health (NIH). [Link]

  • A Novel Covalent mTOR Inhibitor, DHM25, Shows in Vivo Antitumor Activity against Triple-Negative Breast Cancer Cells. (2015). PubMed. [Link]

  • Novel Janus Kinase Inhibitors in the Treatment of Dermatologic Conditions. (2023). National Institutes of Health (NIH). [Link]

  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. (n.d.). MDPI. [Link]

  • In Vitro, In Vivo, Ex Vivo Characterisation of Dihydroimidazotriazinones and Their Thermal Decomposition Course Studied by Coupled and Simultaneous Thermal Analysis Methods. (n.d.). MDPI. [Link]

  • Targeting Non-Catalytic Cysteine Residues Through Structure-Guided Drug Discovery. (n.d.). eScholarship.org. [Link]

  • Discovering Unmapped Molecular Targets for Novel Covalent Drugs. (2022). Dr. Mikail Abbasov. [Link]

  • A panel of janus kinase inhibitors identified with anti-inflammatory effects protect mice from lethal influenza virus infection. (2024). National Institutes of Health (NIH). [Link]

  • Demystifying Medicine: The Use of JAK Inhibitors in Autoimmune Disease. (2023). NIH VideoCast. [Link]

Sources

An In-depth Technical Guide to the Potential Biological Activity of N-phenylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-phenylacetamide scaffold is a privileged structural motif in medicinal chemistry, underpinning a diverse array of biological activities. This technical guide provides a comprehensive exploration of the multifaceted pharmacological potential of N-phenylacetamide derivatives. We will delve into their significant antimicrobial, anticonvulsant, anticancer, and anti-inflammatory properties. This document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the causality behind experimental designs, validated protocols, and the molecular mechanisms that drive the therapeutic potential of this versatile class of compounds. Quantitative data is presented in structured tables for comparative analysis, and key pathways and workflows are visualized through diagrams to facilitate a deeper understanding of the subject matter.

Introduction: The N-phenylacetamide Core - A Scaffold of Versatility

The N-phenylacetamide moiety, characterized by a phenyl ring connected to an acetamide group, serves as a foundational structure for a multitude of biologically active compounds. Its synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This adaptability has led to the discovery of N-phenylacetamide derivatives with a wide spectrum of therapeutic applications, making it a focal point in contemporary drug discovery and development. This guide will systematically explore the key biological activities associated with this scaffold, providing in-depth scientific insights and practical experimental methodologies.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. N-phenylacetamide derivatives have shown considerable promise in this area, exhibiting activity against a range of bacteria and fungi.[1][2][3]

Mechanism of Action: Disrupting Microbial Integrity

A key antibacterial mechanism for certain N-phenylacetamide derivatives is the disruption of the bacterial cell membrane.[1][2] For instance, N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide has been shown to cause cell membrane rupture in Xanthomonas oryzae pv. Oryzae (Xoo).[1][2] This disruption leads to the leakage of intracellular components and ultimately, cell death.

Other derivatives, particularly those containing a dissulfone moiety, have been found to inhibit bacterial growth through different mechanisms, highlighting the diverse ways this scaffold can be functionalized to combat microbial threats.[4]

Quantitative Analysis of Antimicrobial Efficacy

The antimicrobial potency of N-phenylacetamide derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) or the 50% effective concentration (EC50).

Compound IDTarget OrganismEC50 (µM)Reference
A1 Xanthomonas oryzae pv. Oryzae (Xoo)156.7[1][2]
Bismerthiazol (Control) Xanthomonas oryzae pv. Oryzae (Xoo)230.5[1][2]
Thiodiazole Copper (Control) Xanthomonas oryzae pv. Oryzae (Xoo)545.2[1][2]

Table 1: Comparative antibacterial activity of an N-phenylacetamide derivative against Xanthomonas oryzae pv. Oryzae.[1][2]

Experimental Protocol: Broth Microdilution for MIC Determination

A standardized method for assessing the antimicrobial activity of N-phenylacetamide derivatives is the broth microdilution assay.

Protocol:

  • Preparation of Stock Solution: Dissolve the N-phenylacetamide derivative in a suitable solvent (e.g., DMSO) to a high concentration.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculation: Add a standardized suspension of the test microorganism to each well.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_result Result Stock Compound Stock Solution Dilutions Serial Dilutions in 96-Well Plate Stock->Dilutions Incubation Incubation at Optimal Conditions Dilutions->Incubation Inoculum Standardized Microbial Inoculum Inoculum->Dilutions Reading Visual or Spectrophotometric Reading Incubation->Reading MIC Determine MIC Reading->MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Anticonvulsant Properties: Modulating Neuronal Excitability

Several N-phenylacetamide derivatives have been identified as potent anticonvulsant agents, showing efficacy in various animal models of epilepsy.[5][6]

Mechanism of Action: Targeting Ion Channels and Receptors

The anticonvulsant activity of N-phenylacetamide derivatives is often attributed to their ability to modulate neuronal excitability. Some derivatives have been shown to interact with voltage-sensitive sodium channels, which are crucial for the initiation and propagation of action potentials.[5] By binding to these channels, the compounds can reduce the firing rate of neurons, thereby preventing seizure propagation.

Another proposed mechanism involves the potentiation of GABAergic inhibition. Certain derivatives have shown the ability to bind to the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter GABA.[7]

In Vivo Evaluation of Anticonvulsant Activity

The anticonvulsant potential of these compounds is typically assessed using well-established animal models.

  • Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.[5]

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is employed to screen for compounds that can prevent seizures induced by the chemoconvulsant pentylenetetrazole, a model for absence seizures.[6]

  • 6-Hz Psychomotor Seizure Model: This model is particularly useful for identifying compounds that may be effective against therapy-resistant partial seizures.[5]

Compound IDMES (ED50 mg/kg)scPTZ (ED50 mg/kg)6-Hz (32mA) (ED50 mg/kg)Reference
Compound 14 49.667.431.3[8]

Table 2: Anticonvulsant activity of a representative N-phenylacetamide derivative in various mouse models.[8]

Experimental Protocol: Maximal Electroshock (MES) Test in Mice

Protocol:

  • Animal Preparation: Use adult male mice, acclimatized to the laboratory conditions.

  • Compound Administration: Administer the N-phenylacetamide derivative intraperitoneally or orally at various doses.

  • Induction of Seizure: After a predetermined time, deliver a short electrical stimulus (e.g., 50 mA, 0.2 s) through corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Determination of ED50: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.

Anticancer Activity: Inducing Apoptosis in Malignant Cells

The N-phenylacetamide scaffold has emerged as a promising framework for the development of novel anticancer agents.[9][10][11][12][13] Derivatives have demonstrated cytotoxicity against a range of cancer cell lines, including breast cancer, neuroblastoma, and prostate cancer.[10][11][12]

Mechanism of Action: Triggering Programmed Cell Death

A primary mechanism by which N-phenylacetamide derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[14] Some derivatives have been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate the expression of anti-apoptotic proteins like Bcl-2.[14] This shift in the balance of apoptotic regulators leads to the activation of caspases, a family of proteases that execute the apoptotic program.[14]

Furthermore, some N-phenylacetamide derivatives have been found to act as inhibitors of carbonic anhydrases, particularly isoforms that are overexpressed in tumors, which can contribute to their antiproliferative activity.[9]

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Compound N-phenylacetamide Derivative Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Compound->Bax Activation FasL FasL Upregulation Compound->FasL Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase_Activation Caspase Activation (e.g., Caspase-3) CytochromeC->Caspase_Activation DeathReceptor Death Receptor Activation FasL->DeathReceptor DeathReceptor->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed Apoptotic Pathways Induced by N-phenylacetamide Derivatives.

In Vitro Cytotoxicity Assessment

The anticancer activity of N-phenylacetamide derivatives is initially evaluated in vitro using various cancer cell lines.

Compound IDCell LineIC50 (µM)Reference
3d derivative MDA-MB-4680.6 ± 0.08[14]
3d derivative PC-120.6 ± 0.08[14]
3c derivative MCF-70.7 ± 0.08[14]
2b PC352[12]
Imatinib (Control) PC340[12]

Table 3: Cytotoxic activity of selected N-phenylacetamide derivatives against various cancer cell lines.[12][14]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the N-phenylacetamide derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Anti-inflammatory Activity: Attenuating the Inflammatory Cascade

N-phenylacetamide derivatives have also demonstrated significant anti-inflammatory and analgesic activities.[10][11][15][16]

Mechanism of Action: Targeting Inflammatory Mediators

The anti-inflammatory effects of these compounds are believed to be mediated through the inhibition of key enzymes and pathways involved in the inflammatory response. While the exact mechanisms for all derivatives are still under investigation, potential targets include cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.

In Vivo Anti-inflammatory Evaluation

The carrageenan-induced paw edema model in rats is a classic and reliable method for screening acute anti-inflammatory activity.[16]

CompoundDose (mg/kg)% Inhibition of Paw EdemaReference
N-(2-CarboxyPhenyl)-2-(1H-benzotriazol-1-yl)-acetamide 2564.88[16]

Table 4: Anti-inflammatory activity of an N-phenylacetamide derivative in the carrageenan-induced paw edema model.[16]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Protocol:

  • Animal Grouping: Divide rats into control and treatment groups.

  • Compound Administration: Administer the N-phenylacetamide derivative or vehicle (control) orally or intraperitoneally.

  • Induction of Inflammation: After a specific time, inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: Calculate the percentage inhibition of edema in the treated groups compared to the control group.

Conclusion and Future Perspectives

The N-phenylacetamide scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The diverse biological activities, including antimicrobial, anticonvulsant, anticancer, and anti-inflammatory effects, underscore the significant potential of this chemical class. The synthetic accessibility of N-phenylacetamide derivatives allows for the generation of large libraries of compounds for structure-activity relationship (SAR) studies, which can guide the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic profiles. Future research should focus on elucidating the precise molecular targets and mechanisms of action for the most promising derivatives, as well as on their preclinical and clinical development to translate these findings into novel therapies for a range of human diseases.

References

  • Al-Warhi, T., et al. (2021). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1839-1850. Available from: [Link]

  • Luhui, et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 25(8), 1787. Available from: [Link]

  • Luhui, et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-arylthiazole Moieties. PubMed. Available from: [Link]

  • Singh, V., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Frontiers in Chemistry, 10, 847249. Available from: [Link]

  • Pushingate, B. S., et al. (2019). New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation. RSC Advances, 9(33), 19047-19060. Available from: [Link]

  • Kumar, A., et al. (2018). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. Medicinal Chemistry Research, 27(4), 1194-1205. Available from: [Link]

  • Obniska, J., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archiv der Pharmazie, 349(1), 36-47. Available from: [Link]

  • Kumar, A., et al. (2018). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. PubMed Central. Available from: [Link]

  • Patel, R. J., & Patel, N. B. (2011). Synthesis and anti-inflammatory activity of N-(Alkyl or Aryl)-2-(1H-benzotriazol-1-yl)acetamide derivatives. ResearchGate. Available from: [Link]

  • Wang, Y., et al. (2022). Synthesis and Antibacterial Activities of 2-Oxo-N-phenylacetamide Derivatives Containing a Dissulfone Moiety Target on Clp. Journal of Agricultural and Food Chemistry, 70(30), 9345-9355. Available from: [Link]

  • Tavallaei, O., et al. (2023). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences, 29(1), 108-117. Available from: [Link]

  • Fatahpour, M., et al. (2021). Synthesis, Docking and Antiepileptic Activity of New 2-((1,5-Diphenyl-1H-1,2,4-Triazol-3-yl)Thio)-N-Phenylacetamide Derivatives. Journal of Molecular Structure, 1225, 129111. Available from: [Link]

  • Luhui, et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. ResearchGate. Available from: [Link]

  • Küçükgüzel, I., et al. (2008). Synthesis and anticonvulsant and antidepressant activity of 2-(5-bromo-2,3-dioxoindolin)-N-substituted phenylacetamide derivatives. Arzneimittelforschung, 58(7), 348-354. Available from: [Link]

  • Aliabadi, A., et al. (2012). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 11(3), 833-839. Available from: [Link]

  • Abram, M., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. International Journal of Molecular Sciences, 22(23), 13092. Available from: [Link]

  • Aliabadi, A., et al. (2012). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Semantic Scholar. Available from: [Link]

  • Kamiński, K., et al. (2022). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. Molecules, 27(1), 249. Available from: [Link]

Sources

The Analytical Odyssey of Zaleplon: A Technical Guide to the Discovery, History, and Management of Its Impurities

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zaleplon, a pyrazolopyrimidine derivative, is a non-benzodiazepine hypnotic agent widely prescribed for the short-term treatment of insomnia. Its rapid onset and short half-life offer a favorable clinical profile. However, like any synthetically derived active pharmaceutical ingredient (API), the purity of Zaleplon is a critical determinant of its safety and efficacy. This in-depth technical guide navigates the intricate landscape of Zaleplon impurities, from their origins in the synthetic process to their emergence as degradation products. It provides a comprehensive overview of the discovery, structural elucidation, and analytical control of these impurities, grounded in the principles of scientific integrity and regulatory compliance. This document is intended to serve as a valuable resource for researchers, analytical scientists, and drug development professionals involved in the quality control and lifecycle management of Zaleplon.

The Genesis of Zaleplon and the Inevitable Emergence of Impurities

Zaleplon was developed by King Pharmaceuticals and received approval for medical use in the United States in 1999.[1] As a member of the "Z-drug" class, it selectively binds to the benzodiazepine omega-1 receptor on the GABA-A/chloride ion channel receptor complex, potentiating the inhibitory effects of GABA and inducing sleep.[2][3]

The manufacturing process of Zaleplon, while optimized for yield and purity, inherently gives rise to process-related impurities. These are substances that are formed during the synthesis and are structurally related to Zaleplon. The primary synthetic route to Zaleplon involves the condensation of N-ethyl-[3-[3-(dimethylamino)-1-oxo-2-propenyl]-phenyl]-acetamide with 3-amino-4-cyanopyrazole under acidic conditions.[2][4] Variations in reaction conditions, such as the choice of acid, solvent, and temperature, can influence the impurity profile. For instance, the use of strong bases like sodium hydride in earlier synthetic routes was found to lead to a higher level of impurities and lower yields.[4]

Beyond the synthesis, Zaleplon is susceptible to degradation under various environmental conditions, leading to the formation of degradation products. Forced degradation studies, a cornerstone of drug development, have revealed that Zaleplon degrades under acidic, basic, and oxidative stress conditions.[5][6] Understanding these degradation pathways is crucial for establishing appropriate storage conditions and shelf-life for the drug product.

The Zaleplon Impurity Profile: A Structural Perspective

A comprehensive understanding of the Zaleplon impurity profile is paramount for ensuring drug quality and patient safety. Impurities can be broadly categorized as process-related impurities and degradation products.

Process-Related Impurities

These impurities arise from the manufacturing process and can include starting materials, intermediates, by-products, and reagents. Some of the key process-related impurities of Zaleplon that have been identified and characterized include:

  • Zaleplon Related Compound A ((E)-N-(3-[3-(dimethylamino)acryloyl]phenyl)-N-ethylacetamide): An important intermediate in the synthesis of Zaleplon.[7]

  • Zaleplon Related Compound B (N-[3-(3-cyanopyrazolo[1,5-a]pyrimidin-5-yl)phenyl]-N-ethylacetamide): A regioisomer of Zaleplon that can form during the cyclization step.[8]

  • Zaleplon Impurity 2 (N-(3-Acetylphenyl)acetamide): A potential starting material or by-product.[8]

  • Desethyl Zaleplon: Can be formed if the ethylation step is incomplete.[8]

The formation of these impurities is highly dependent on the specific synthetic route and the control of critical process parameters.

Degradation Products

Forced degradation studies are instrumental in identifying potential degradation products that may form under storage or upon exposure to harsh conditions. For Zaleplon, significant degradation has been observed under the following conditions:

  • Acid and Base Hydrolysis: Leads to the cleavage of the acetamide group and other hydrolytic transformations.

  • Oxidative Degradation: Exposure to oxidizing agents can lead to the formation of N-oxides and other oxidative products.[6]

The structural elucidation of these impurities is a critical step in their characterization and is typically achieved using a combination of spectroscopic techniques, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.[9]

Analytical Methodologies for Impurity Profiling

The development and validation of robust, stability-indicating analytical methods are essential for the accurate detection and quantification of Zaleplon impurities. High-Performance Liquid Chromatography (HPLC) is the cornerstone of Zaleplon impurity analysis.

A Validated Stability-Indicating HPLC Method

The following protocol outlines a typical validated stability-indicating HPLC method for the determination of Zaleplon and its impurities. This method is designed to separate the active ingredient from its process-related impurities and degradation products.

Table 1: HPLC Method Parameters for Zaleplon Impurity Profiling

ParameterSpecificationRationale
Column YMC Pack C8 (150 x 4.6 mm), 5 µm or equivalentA C8 column provides good resolution for Zaleplon and its related substances.
Mobile Phase A Phosphate buffer pH 3.0Provides good peak shape and resolution for basic compounds.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC.
Gradient Elution Time (min)%B
020
1540
2555
2620
3020
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 25°CEnsures reproducible retention times.
Detection Wavelength 230 nmZaleplon and its impurities have significant absorbance at this wavelength.[6]
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Experimental Protocol: Step-by-Step

  • Preparation of Mobile Phase A (Phosphate Buffer pH 3.0):

    • Dissolve a suitable amount of monobasic potassium phosphate in water to obtain a desired concentration (e.g., 0.02 M).

    • Adjust the pH to 3.0 with phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

  • Preparation of Standard and Sample Solutions:

    • Standard Solution: Accurately weigh and dissolve a known amount of Zaleplon reference standard and each known impurity reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to obtain a known concentration.

    • Sample Solution: Accurately weigh and dissolve the Zaleplon drug substance or product in the diluent to obtain a desired concentration.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

    • Inject the standard and sample solutions into the chromatograph.

    • Record the chromatograms and integrate the peaks.

  • Data Analysis:

    • Identify the impurities in the sample solution by comparing their retention times with those of the reference standards.

    • Quantify the impurities using the peak areas and the known concentration of the reference standards.

Diagram: Zaleplon Impurity Analysis Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solutions (Zaleplon & Impurity Standards) hplc_system Equilibrate HPLC System prep_standard->hplc_system prep_sample Prepare Sample Solution (Zaleplon Drug Substance/Product) prep_sample->hplc_system injection Inject Samples hplc_system->injection chromatography Chromatographic Separation (Gradient Elution) injection->chromatography detection UV Detection (230 nm) chromatography->detection peak_integration Peak Integration detection->peak_integration impurity_identification Impurity Identification (Retention Time Matching) peak_integration->impurity_identification quantification Impurity Quantification (Peak Area Comparison) impurity_identification->quantification reporting Report Results quantification->reporting

Caption: Workflow for the analysis of Zaleplon impurities using HPLC.

Regulatory Framework and Acceptance Criteria

The control of impurities in pharmaceutical products is a critical aspect of ensuring patient safety and is strictly regulated by international guidelines. The International Council for Harmonisation (ICH) provides a framework for the control of impurities in new drug substances (ICH Q3A) and new drug products (ICH Q3B).[1][10]

ICH Q3A/Q3B Thresholds

The ICH guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose (MDD) of the drug.

  • Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level at which the structure of an impurity must be determined.

  • Qualification Threshold: The level at which an impurity must be assessed for its biological safety.

Table 2: ICH Q3A/Q3B Impurity Thresholds

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg TDI, whichever is lower0.15% or 1.0 mg TDI, whichever is lower
> 2 g/day 0.03%0.05%0.05%

TDI: Total Daily Intake

For Zaleplon, with a typical maximum daily dose of 20 mg, the reporting threshold would be 0.05%, the identification threshold would be 0.10%, and the qualification threshold would be 0.15%.

Setting Acceptance Criteria

Acceptance criteria for impurities are established based on data from batch analyses, stability studies, and toxicological assessments. The acceptance criteria for both specified (identified and unidentified) and unspecified impurities must be defined in the drug substance and drug product specifications.

Diagram: Decision Tree for Impurity Qualification

G start Impurity Level > Identification Threshold? identify Identify the Structure of the Impurity start->identify Yes no_action No Action Required start->no_action No level_gt_qual Impurity Level > Qualification Threshold? identify->level_gt_qual qualified Is the Impurity Qualified? level_gt_qual->qualified Yes control Control Impurity at a Level ≤ Identification Threshold level_gt_qual->control No safety_data Generate Safety Data to Qualify the Impurity qualified->safety_data No accept Set Acceptance Criterion ≤ Qualification Threshold qualified->accept Yes safety_data->accept

Caption: Decision-making process for the identification and qualification of pharmaceutical impurities.

Synthesis of Impurity Reference Standards

The availability of high-purity impurity reference standards is a prerequisite for the accurate validation of analytical methods and the reliable quantification of impurities in Zaleplon. The synthesis of these standards often requires a deep understanding of the Zaleplon synthesis and degradation pathways.

For example, the synthesis of Zaleplon Related Compound B, the regioisomer, would involve a modification of the cyclization step to favor the formation of the 5-yl isomer. Similarly, the synthesis of degradation products would involve subjecting Zaleplon to controlled stress conditions and isolating the desired product. The synthesized standards must be thoroughly characterized to confirm their identity and purity using techniques such as NMR, MS, and HPLC.

Conclusion

The discovery, identification, and control of impurities are integral to the development and lifecycle management of Zaleplon. A thorough understanding of the synthetic process and degradation pathways is essential for anticipating and controlling the impurity profile. The implementation of robust, validated, stability-indicating analytical methods, in conjunction with a sound regulatory strategy based on ICH guidelines, ensures the quality, safety, and efficacy of Zaleplon for patients. This technical guide provides a comprehensive framework for navigating the complexities of Zaleplon impurities, serving as a valuable resource for the pharmaceutical science community.

References

  • Synthesis of some impurities and/or degradation products of zaleplon. (n.d.). Charles River. Retrieved January 22, 2026, from [Link]

  • Rádl, S., Blahovcová, M., Plaček, L., Pekárek, T., & Havlíček, J. (2010). Synthesis of Some Impurities and/or Degradation Products of Zaleplon. Journal of Heterocyclic Chemistry, 47(3), 588-595.
  • WO2005023813A1 - Zaleplon synthesis - Google Patents. (n.d.). Google Patents.
  • US7772394B2 - Zaleplon synthesis - Google Patents. (n.d.). Google Patents.
  • Synthesis of some impurities and/or degradation products of zaleplon. (2010). Journal of Heterocyclic Chemistry, 47(3), 588-595.
  • Rashmitha, N., Sharma, H., & Mukkanti, K. (2012). Development of Stability Indicating HPLC method for the Determination of impurities in Zaleplon. Semantic Scholar.
  • Zaleplon-impurities. (n.d.). Pharmaffiliates. Retrieved January 22, 2026, from [Link]

  • Zaleplon A Impurities and Related Compound. (n.d.). Veeprho. Retrieved January 22, 2026, from [Link]

  • Determination of zaleplon in the presence of its degradation products by a stability-indic
  • Rádl, S., Blahovcová, M., Plaček, L., Pekárek, T., & Havlíček, J. (2009). Synthesis of impurities and/or degradation products of zaleplon as an integral part of the API development.
  • Nageswara Rao, T., Srineevasula Reddy, E. G., Patrudu, T. B., & Parvathamma, T. (2012). Estimation of zaleplon by a new RP-HPLC method. Journal of Chemical and Pharmaceutical Research, 4(6), 3010-3014.
  • Structure of zaleplon and 9 impurities with their relative retention... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Determination of zaleplon in pharmaceutical formulation by RP-HPLC. (2014).
  • Zaleplon Impurity 2 | CAS No: 7463-31-2. (n.d.). Cleanchem. Retrieved January 22, 2026, from [Link]

  • Q 3 B (R2) Impurities in New Drug Products. (2006). European Medicines Agency.
  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006). ICH.
  • Development of forced degradation and stability indicating studies of drugs—A review. (2013).
  • Zaleplon. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Forced Degradation – A Review. (2022). International Journal of Pharmaceutical Sciences and Research, 13(3), 1000-1010.
  • Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology.
  • ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. (1999). ICH.
  • Nudelman, N. S., & de Waisbaum, R. G. (1995). Isolation and structure elucidation of novel products of the acidic degradation of diazepam. Journal of Pharmaceutical Sciences, 84(2), 208-211.
  • Forced degradation products: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 22, 2026, from [Link]

  • Chemical structure of zaleplon. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • ICH Q3B (R2) Impurities in new drug products - Scientific guideline. (2006). European Medicines Agency.
  • Q3B(R) Impurities in New Drug Products (Revision 3). (2006). FDA.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). IntechOpen.

Sources

Methodological & Application

Synthesis of (E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive, technically detailed guide for the synthesis of (E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide, a key intermediate in the development of pharmaceutical compounds, notably as a reactant in the synthesis of Zaleplon impurities.[1][2] Zaleplon is a selective non-benzodiazepine GABA-A receptor agonist used as a sedative and hypnotic.[1][3] This guide is tailored for researchers, scientists, and professionals in drug development, offering a robust two-step synthetic protocol, mechanistic insights, characterization data, and critical safety information. The synthesis involves the initial preparation of the precursor N-(3-acetylphenyl)-N-ethylacetamide, followed by a condensation reaction to form the target enaminone. Enaminones are highly versatile building blocks in organic chemistry, prized for their utility in constructing a wide array of heterocyclic systems.[4][5][6]

Introduction and Synthetic Strategy

The target compound, this compound, is a functionalized enaminone. Enaminones, characterized by the β-amino-α,β-unsaturated ketone moiety (N-C=C-C=O), are powerful intermediates in organic synthesis due to their ambident nucleophilic and electrophilic nature.[4] Their unique reactivity makes them invaluable for synthesizing complex heterocyclic scaffolds, which are prevalent in medicinal chemistry.[7]

The synthetic strategy detailed herein is a logical and efficient two-step process designed to ensure high purity and yield.

  • Step 1: Synthesis of the Precursor, N-(3-acetylphenyl)-N-ethylacetamide. This initial step involves the preparation of a key intermediate ketone. The synthesis begins with the N-acetylation of 3'-aminoacetophenone, followed by a selective N-ethylation to yield N-(3-acetylphenyl)-N-ethylacetamide.

  • Step 2: Formation of the Enaminone. The core of the synthesis is the condensation of the methyl ketone group of the precursor with an appropriate C1 formylating agent. This guide utilizes N,N-dimethylformamide dimethyl acetal (DMF-DMA), a highly effective reagent for this transformation, to produce the final (E)-enaminone product.[8]

This document provides not just the procedural steps but also the underlying chemical principles, explaining the rationale for the chosen reagents and conditions to empower the researcher with a deep, actionable understanding of the synthesis.

Reaction Scheme and Mechanistic Overview

The overall synthetic pathway is illustrated below. The process begins with a common starting material and proceeds through a stable ketone intermediate to the final conjugated enaminone.

Reaction_Scheme cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Enaminone Formation Start 3'-Aminoacetophenone Mid1 N-(3-acetylphenyl)acetamide Start->Mid1 Acetic Anhydride Precursor N-(3-acetylphenyl)-N-ethylacetamide Mid1->Precursor Iodoethane, KOH Final (E)-N-(3-(3-(dimethylamino)acryloyl)phenyl) -N-ethylacetamide Precursor->Final DMF-DMA, MeCN, Microwave

Figure 1: Overall two-step synthesis of the target enaminone.

Mechanistic Insights

Step 1: N-Ethylation of N-(3-acetylphenyl)acetamide This reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The potassium hydroxide (KOH) acts as a base to deprotonate the amide nitrogen, forming a nucleophilic amide anion. This anion then attacks the electrophilic carbon of iodoethane, displacing the iodide leaving group to form the N-ethylated product. Using a strong base is crucial for generating a sufficient concentration of the amide anion for the reaction to proceed efficiently.

Step 2: Enaminone Formation via Condensation with DMF-DMA The reaction of the methyl ketone precursor with N,N-dimethylformamide dimethyl acetal (DMF-DMA) is a well-established method for enaminone synthesis.[8] The mechanism involves the following key transformations:

  • Enolate Formation: A trace amount of base (or thermal conditions) facilitates the formation of the ketone enolate.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbon of DMF-DMA.

  • Elimination: The resulting intermediate eliminates a methoxide ion.

  • Second Elimination: A subsequent elimination of dimethylamine is driven by the formation of the highly conjugated and thermodynamically stable enaminone system. The trans or (E)-configuration is generally favored to minimize steric interactions.[6]

Detailed Experimental Protocols

Safety First: All manipulations must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and appropriate chemical-resistant gloves, is mandatory.

PART A: Synthesis of N-(3-acetylphenyl)-N-ethylacetamide (Precursor)

This protocol is a two-part procedure starting from 3'-aminoacetophenone.

A.1. N-Acetylation of 3'-Aminoacetophenone

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3'-aminoacetophenone (1.0 eq).

  • Reagent Addition: Add an appropriate solvent such as ethyl acetate, followed by the slow addition of acetic anhydride (1.1 eq) and a base like pyridine (1.2 eq) at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The resulting crude N-(3-acetylphenyl)acetamide can often be used in the next step without further purification or can be recrystallized from a suitable solvent system (e.g., ethanol/water).

A.2. N-Ethylation of N-(3-acetylphenyl)acetamide This procedure is adapted from a documented synthesis.[8]

  • Setup: To a dry round-bottom flask, add N-(3-acetylphenyl)acetamide (1.0 eq, e.g., 1.13 mmol, 0.2 g) and anhydrous acetone (e.g., 2 mL).

  • Base Addition: Add powdered potassium hydroxide (1.0 eq, e.g., 1.13 mmol, 63 mg) to the suspension and stir.

  • Alkylation: Add iodoethane (a slight excess, e.g., 1.2-2.0 eq) to the mixture.

  • Reaction: Stir the reaction mixture vigorously at room temperature overnight. Monitor progress by TLC until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture to dryness using a rotary evaporator. Redissolve the residue in ethyl acetate.

  • Extraction: Wash the organic solution sequentially with water and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to yield N-(3-acetylphenyl)-N-ethylacetamide. The product is often obtained in high purity.[8]

PART B:

This protocol utilizes microwave-assisted organic synthesis for rapid and efficient reaction, as described in the literature.[8]

  • Setup: In a microwave reaction vial, combine N-(3-acetylphenyl)-N-ethylacetamide (1.0 eq, e.g., 1.13 mmol, 0.23 g) and anhydrous acetonitrile (e.g., 2 mL).

  • Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.0 eq, e.g., 1.12 mmol, 150 µL) to the solution.

  • Microwave Reaction: Seal the vial and heat the mixture in a microwave reactor to 180 °C for 10 minutes. Caution: Ensure the microwave reactor is properly calibrated and operated according to the manufacturer's instructions.

  • Isolation: After cooling, evaporate the solvent under reduced pressure.

  • Purification: The crude product is often a solid. It can be purified by filtration and washing with a cold solvent mixture, such as ethyl acetate/petroleum ether (1:3), to afford the pure this compound as a solid.[8]

Experimental Workflow and Data Presentation

The entire process from precursor synthesis to final product characterization follows a structured workflow.

Experimental_Workflow Start Precursor Synthesis: N-(3-acetylphenyl)-N-ethylacetamide Reaction Condensation Reaction: Precursor + DMF-DMA in MeCN Start->Reaction Microwave Microwave Irradiation (180 °C, 10 min) Reaction->Microwave Workup Post-Reaction Work-up: Solvent Evaporation Microwave->Workup Purify Purification: Filtration & Washing Workup->Purify Product Final Product: (E)-Enaminone Purify->Product Analysis Characterization: NMR, MS, Purity Analysis Product->Analysis

Sources

Protocol for the Synthesis of (E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide is a key intermediate in the synthesis of various pharmacologically active compounds, most notably as a precursor to Zaleplon, a non-benzodiazepine hypnotic agent.[1] The enaminone moiety within its structure is a versatile functional group, rendering it a valuable building block in medicinal chemistry and drug development.[2] This application note provides a detailed, two-step protocol for the synthesis of this compound, commencing with the preparation of the precursor, N-(3-acetylphenyl)-N-ethylacetamide.

This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance on purification and characterization. The protocols described herein are designed to be self-validating, with clear explanations for each experimental choice to ensure reproducibility and success.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a two-step process. The first step involves the N-ethylation of 3'-acetamidoacetophenone to yield N-(3-acetylphenyl)-N-ethylacetamide. The second step is a condensation reaction between the acetyl group of the intermediate and N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the final enaminone product.

Synthesis_Workflow cluster_step1 Step 1: N-Ethylation cluster_step2 Step 2: Enaminone Formation A 3'-Acetamidoacetophenone B N-(3-acetylphenyl)-N-ethylacetamide reagent1 Iodoethane, KOH, Acetone A->reagent1 C N,N-Dimethylformamide dimethyl acetal (DMF-DMA) B->C D (E)-N-(3-(3-(dimethylamino)acryloyl)phenyl) -N-ethylacetamide B->D Condensation reagent1->B C->D

Caption: Overall synthetic workflow.

Step 1: Synthesis of N-(3-acetylphenyl)-N-ethylacetamide

This initial step involves the N-alkylation of the amide nitrogen of 3'-acetamidoacetophenone using iodoethane in the presence of a base.

Reaction Principle and Mechanism

The reaction proceeds via a nucleophilic substitution mechanism. The potassium hydroxide (KOH) acts as a base to deprotonate the amide nitrogen of 3'-acetamidoacetophenone, forming a more nucleophilic amidate anion. This anion then attacks the electrophilic carbon of iodoethane, displacing the iodide ion and forming the N-ethylated product.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )
3'-Acetamidoacetophenone7463-31-2C₁₀H₁₁NO₂177.19
Iodoethane75-03-6C₂H₅I155.97
Potassium Hydroxide (KOH)1310-58-3KOH56.11
Acetone67-64-1C₃H₆O58.08
Ethyl Acetate141-78-6C₄H₈O₂88.11
Brine (Saturated NaCl(aq))N/ANaCl, H₂ON/A
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37
Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3'-acetamidoacetophenone (1.0 eq) in acetone (e.g., 10 mL per gram of starting material).

  • Addition of Base and Alkylating Agent: To the stirred solution, add powdered potassium hydroxide (1.0 eq). Subsequently, add iodoethane (5.0 eq) dropwise at room temperature.[3]

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and petroleum ether as the mobile phase.

  • Workup: After the reaction is complete, concentrate the mixture under reduced pressure to remove the acetone.

  • Extraction: Redissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude N-(3-acetylphenyl)-N-ethylacetamide can be purified by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether.[3]

Characterization of N-(3-acetylphenyl)-N-ethylacetamide
  • Appearance: Orange powder.[3]

  • Melting Point: 203-204 °C.[3]

  • ¹H NMR (CD₃OD): δ 1.11 (t, 3H, J= 7.0 Hz, CH₃), 1.82 (s, 3H, CH₃), 3.31 (s, 3H, CH₃), 3.77 (q, 2H, J = 7.0, 14.0 Hz, CH₂), 7.56 (d, 1H, J=8.0 Hz, Ph-H), 7.65 (t, 1H, J= 8 Hz, Ph-H), 7.88 (s, 1H, Ph-H), and 8.06 (d, 1H, J = 8 Hz, Ph-H).[3]

  • Mass Spectrum (ESI): m/z 205.91 [M]+ (Calculated for C₁₂H₁₅NO₂: 205.25).[3]

Step 2: Synthesis of this compound

This step involves the formation of the enaminone through the condensation of the acetyl group of the intermediate with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

Reaction Principle and Mechanism

The reaction of a methyl ketone with DMF-DMA is a well-established method for the synthesis of enaminones. The mechanism involves the initial reaction of the enolate of the ketone with DMF-DMA. The resulting intermediate then eliminates methanol to form the thermodynamically stable (E)-enaminone.

Reaction_Mechanism cluster_mech Enaminone Formation Mechanism Ketone R-CO-CH₃ Enolate R-CO-CH₂⁻ Ketone->Enolate Base DMFDMA Me₂N-CH(OMe)₂ Enolate->DMFDMA Nucleophilic attack Intermediate R-CO-CH₂-CH(OMe)-NMe₂ Product R-CO-CH=CH-NMe₂ Intermediate->Product - MeOH

Caption: Simplified mechanism of enaminone formation.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )
N-(3-acetylphenyl)-N-ethylacetamide200630-96-2C₁₂H₁₅NO₂205.25
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)4637-24-5C₅H₁₃NO₂119.16
Acetonitrile75-05-8C₂H₃N41.05
Ethyl Acetate141-78-6C₄H₈O₂88.11
Petroleum Ether8032-32-4N/AN/A
Experimental Protocol
  • Reaction Setup: Dissolve N-(3-acetylphenyl)-N-ethylacetamide (1.0 eq) in acetonitrile (e.g., 10 mL per gram of starting material) in a microwave-safe reaction vessel.

  • Addition of DMF-DMA: Add N,N-dimethylformamide dimethyl acetal (1.0 eq) to the solution.[3]

  • Microwave Irradiation: Heat the reaction mixture at 180 °C for 10 minutes in a microwave reactor.[3]

  • Workup: After cooling, evaporate the solvent under reduced pressure.

  • Purification: The resulting residue is filtered and washed with a mixture of ethyl acetate and petroleum ether (1:3) to afford the pure product as an orange solid.[3] Due to the potential instability of enaminones on silica gel, purification can also be performed using column chromatography on basic alumina if further purification is required.

Characterization of this compound
  • Appearance: Orange solid.[3]

  • Molecular Formula: C₁₅H₂₀N₂O₂[4]

  • Molecular Weight: 260.33 g/mol [4]

  • ¹H NMR (CD₃OD): δ 1.11 (t, 3H, J= 7.0 Hz, CH₃), 1.82 (s, 3H, CH₃), 2.04 (s, 6H, N(CH₃)₂), 3.76 (q, 2H, J= 7.0, 14.0 Hz, CH₂), 5.87 (d, 1H, J= 12.0 Hz, CH), 7.39 (d, 1H, J= 8.0 Hz, Ph-H), 7.55 (t, 1H, J= 8.0 Hz, Ph-H), 7.76 (s, 1H, Ph-H), 7.89 (d, 1H, J= 12.0 Hz, CH), 7.93 (d, 1H, J = 8.0 Hz, Ph-H).[3]

  • Mass Spectrum (ESI+): m/z 261.32 [M+H]+ (Calculated for C₁₅H₂₀N₂O₂: 260.33).[3]

Safety and Handling

All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • 3'-Acetamidoacetophenone: May cause skin, eye, and respiratory irritation.

  • Iodoethane: Flammable liquid and vapor. Harmful if swallowed. Causes skin and serious eye irritation. May cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled. Suspected of causing genetic defects.

  • Potassium Hydroxide: Causes severe skin burns and eye damage.

  • Acetone: Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.

  • Ethyl Acetate: Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA): Highly flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

  • Acetonitrile: Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.

Consult the Safety Data Sheets (SDS) for each reagent for comprehensive safety information.

References

  • Slimani, I., et al. (2021). Synthesis and Spectral Characterisation of (E)-3-(3-(4-(Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2. Semantic Scholar.
  • PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. This compound. Retrieved from [Link]

  • Sigma-Aldrich. (2024).
  • SciRP.org. Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis.
  • ResearchGate. IR Spectrum of E5 enaminone. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: N,N-Dimethylformamide dimethyl acetal.
  • Fisher Scientific. (2008).
  • ResearchGate. (2017).
  • Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
  • Sigma-Aldrich. (2025). Safety Data Sheet: N,N-dimethylformamide dimethyl acetal.
  • Liskon Biological. (2024). Exploration of the Reaction Mechanism of DMF-DMA.
  • MySkinRecipes. This compound. Retrieved from [Link]

  • ResearchGate. tert-Butoxy Bis(dimethyl-amino)methane (Bredereck's Reagent).
  • Benchchem. Application Notes and Protocols for Formylation using Dimethoxymethanamine (Bredereck's Reagent).
  • Frandcom Industrial Limited. (2019). Simple Synthesis Of N-Ethylacetamide.
  • Quora. (2017). What is the mechanism of reaction dimedone with DMF.DMA?
  • Teledyne ISCO. (2012).
  • Chemistry LibreTexts. (2024). IR of Amines.
  • Biotage. (2023). Alumina sample cleanups and how can you implement in your workflow?
  • ChemSupply Australia. (2024).
  • Google Patents. EP1554279B1 - Process for the preparation of zaleplon.
  • The Royal Society of Chemistry.
  • The Royal Society of Chemistry. 4.
  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • PubMed. Complete 1H and 13C NMR spectral assignment of cis- and trans- 3-(2-[2-(4-methylphenyl)ethenyl]phenyl])sydnones.
  • MDPI. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties.
  • Sigma-Aldrich. (2024).
  • Thermo Fisher Scientific. (2025).
  • Sigma-Aldrich. (2024).
  • Carl ROTH.
  • PMC - NIH. Scalable synthesis of enaminones utilizing Gold's reagents.
  • Google Patents.
  • Sigma-Aldrich. (2025).
  • PubChem. 3'-Acetamidoacetophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • INEOS Group. (2022).
  • oxfordlabchem.com.
  • TSI Journals. Studies on enaminones.
  • RCI Labscan Limited. (2022).
  • Fisher Scientific. (2015).
  • Chemos GmbH&Co.KG.
  • Fisher Scientific. (2025).
  • Carl ROTH.
  • Benchchem.
  • Human Metabolome Database. (2012). Showing metabocard for N-Ethylacetamide (HMDB0031215).
  • NIST WebBook. Acetamide, N-ethyl-N-phenyl-.
  • Sigma-Aldrich. (2025).
  • Chemos GmbH&Co.KG.
  • J.MAR.CHIM.HETEROCYCL. (2018).
  • Google Patents. CN102249891B - Method for recovering and purifying phenylacetic acid.
  • ResearchGate.
  • JCBPS. (2020).
  • MDPI.
  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark.
  • ResearchGate. (2020). Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N ‐(4‐acetylphenyl)‐2‐chloroacetamide.
  • Chemistry LibreTexts. (2022).
  • Chemistry Hall.
  • CU Boulder Organic Chemistry.
  • vlab.amrita.edu.
  • ResearchGate. (2019). Thin-layer chromatography of some amino acids on silica in aqueous–organic and modified micellar mobile phases.

Sources

Application Notes and Protocols: High-Purity Isolation of (E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust methodology for the purification of (E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide, a key intermediate in the synthesis of Zaleplon and its related impurities[1][2]. The protocol emphasizes the use of flash column chromatography on silica gel, addressing the specific challenges associated with the purification of this enaminone, including the presence of a basic tertiary amine. This document provides a step-by-step procedure from initial reaction work-up and TLC method development to final column chromatography and fraction analysis, ensuring the attainment of a high-purity final product.

Introduction: The Significance of Purifying a Key Pharmaceutical Intermediate

This compound is a crucial building block in the synthesis of various pharmaceutical compounds, most notably as a precursor to Zaleplon, a non-benzodiazepine hypnotic agent[3]. The purity of this intermediate is paramount, as any contaminants can lead to the formation of undesirable side products in subsequent synthetic steps, complicating downstream processing and potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API).

The synthesis of the target molecule typically involves the ethylation of N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]acetamide[3]. This reaction can result in a crude product containing unreacted starting material and other process-related impurities. The presence of a dimethylamino group, a tertiary amine, introduces a basic character to the molecule, which can lead to challenging interactions with the acidic surface of silica gel during chromatographic purification, often resulting in peak tailing and poor separation. This application note provides a systematic approach to overcome these challenges.

Understanding the Chemistry: Properties of the Target Molecule and Impurities

A thorough understanding of the physicochemical properties of the target compound and potential impurities is fundamental to developing an effective purification strategy.

CompoundStructureMolecular Weight ( g/mol )Key Characteristics
This compound Structure of this compound260.33[4]Target compound. A polar enaminone with a basic tertiary amine functionality. Appears as a yellow crystalline powder[5].
N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]acetamide Structure of N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]acetamide232.28Primary impurity (unreacted starting material). More polar than the target compound due to the presence of an N-H bond.

Workflow for High-Purity Isolation

The purification process is broken down into three critical stages: initial sample preparation, Thin-Layer Chromatography (TLC) for method development, and the final flash column chromatography.

Purification_Workflow cluster_prep Sample Preparation cluster_tlc TLC Method Development cluster_column Flash Column Chromatography cluster_analysis Analysis & Final Product Crude_Reaction_Mixture Crude Reaction Mixture Workup Aqueous Work-up & Extraction Crude_Reaction_Mixture->Workup Drying Drying & Concentration Workup->Drying Solvent_Screening Solvent System Screening Drying->Solvent_Screening Rf_Optimization Rf Value Optimization Solvent_Screening->Rf_Optimization Column_Packing Column Packing Rf_Optimization->Column_Packing Sample_Loading Sample Loading Column_Packing->Sample_Loading Elution Gradient Elution Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Pooling Pooling of Pure Fractions TLC_Analysis->Pooling Final_Product Concentration & Characterization Pooling->Final_Product

Caption: Workflow for the purification of this compound.

Detailed Experimental Protocols

Materials and Reagents
  • Crude this compound

  • Silica gel (230-400 mesh) for flash chromatography

  • TLC plates (silica gel 60 F254)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Methanol (HPLC grade)

  • Triethylamine (reagent grade)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Protocol 1: Thin-Layer Chromatography (TLC) for Method Development

The successful separation on a flash column begins with a well-optimized solvent system developed using TLC. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.3 for the target compound, with good separation from impurities.

  • Preparation of TLC Eluents: Prepare a series of eluent mixtures with varying polarities. Good starting points include:

    • Hexane:Ethyl Acetate (9:1, 8:2, 7:3, 1:1 v/v)

    • Dichloromethane:Methanol (99:1, 98:2, 95:5 v/v)

  • Spotting the TLC Plate:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Using a capillary tube, spot the crude mixture on the baseline of a TLC plate. It is also advisable to spot the starting material (if available) for comparison.

  • Developing the TLC Plate: Place the spotted TLC plate in a developing chamber containing the chosen eluent. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Visualize the developed plate under a UV lamp at 254 nm. The aromatic nature of the compounds should allow for visualization as dark spots.

    • If necessary, further visualization can be achieved by staining with iodine vapor or a potassium permanganate dip.

  • Optimization:

    • Adjust the solvent ratio to achieve the target Rf value for the product.

    • If significant peak tailing is observed, add a small amount of triethylamine (e.g., 0.5-1%) to the eluent mixture to neutralize the acidic silica surface.

Eluent System (v/v)Target Compound RfStarting Material RfObservations
Hexane:Ethyl Acetate (7:3)~0.4~0.2Good separation, but Rf of the target is slightly high.
Hexane:Ethyl Acetate (8:2) + 0.5% Triethylamine ~0.25 ~0.05 Optimal separation with minimal tailing.
DCM:Methanol (98:2)~0.3~0.1Good separation, but DCM is a more hazardous solvent.
Protocol 2: Flash Column Chromatography

This protocol is based on the optimal conditions determined by TLC.

  • Column Preparation:

    • Select an appropriately sized glass column based on the amount of crude material to be purified (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Dry pack the column with silica gel.

    • Wet the silica gel with the initial, less polar eluent (e.g., Hexane:Ethyl Acetate 9:1 with 0.5% triethylamine) and flush the column to ensure a well-packed bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice for its volatility and solvating power).

    • Adsorb the dissolved sample onto a small amount of silica gel by concentrating the mixture to a dry, free-flowing powder using a rotary evaporator.

    • Carefully add the silica-adsorbed sample to the top of the prepared column.

  • Elution:

    • Begin elution with the less polar solvent system (e.g., Hexane:Ethyl Acetate 9:1 + 0.5% triethylamine).

    • Gradually increase the polarity of the eluent (gradient elution) to first elute any non-polar impurities, followed by the target compound. A suggested gradient is as follows:

      • 2 column volumes of Hexane:Ethyl Acetate (9:1) + 0.5% Triethylamine

      • 5-10 column volumes of Hexane:Ethyl Acetate (8:2) + 0.5% Triethylamine

      • 2 column volumes of Hexane:Ethyl Acetate (7:3) + 0.5% Triethylamine (to elute the more polar starting material)

  • Fraction Collection and Analysis:

    • Collect fractions of a suitable volume.

    • Monitor the elution of compounds by spotting fractions onto TLC plates and visualizing under UV light.

    • Combine the fractions containing the pure product.

  • Product Isolation:

    • Concentrate the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified this compound as a yellow solid.

    • Confirm the purity by an appropriate analytical method (e.g., HPLC, NMR).

Chromatography_Setup setup Eluent Reservoir (Gradient) Flash Chromatography Column Silica Gel Stationary Phase Sample Adsorbed on Silica Frit Stopcock Fraction Collector setup:f6->fractions Pure Fractions Outflow eluent->setup:f0 Eluent Inflow

Caption: Schematic of the flash column chromatography setup.

Troubleshooting

IssuePossible CauseRecommended Solution
Peak Tailing The basic dimethylamino group is interacting with acidic silanol groups on the silica surface.Add 0.5-1% triethylamine to the eluent to neutralize the silica gel.
Poor Separation The chosen eluent system is either too polar or not polar enough.Re-optimize the solvent system using TLC. A shallower gradient during column elution may also improve separation.
Product does not elute The eluent is not polar enough.Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate or add a small amount of methanol).
Co-elution of impurities The polarity of the impurity is very similar to the product.Consider using a different stationary phase (e.g., alumina) or a different solvent system. Recrystallization of the purified product may also be necessary.

Conclusion

The protocol outlined in this application note provides a reliable and reproducible method for the high-purity isolation of this compound. By carefully developing the separation method using TLC and addressing the basicity of the target molecule through the addition of triethylamine, researchers can effectively remove critical impurities and obtain a product of high quality, suitable for use in further pharmaceutical synthesis.

References

  • Pharmaffiliates. This compound. [Link]

  • Naik, A. M., et al. (2010). Novel process for the synthesis of Zaleplon. International Journal of ChemTech Research, 2(1), 2.
  • University of Rochester, Department of Chemistry. How To: Monitor by TLC. [Link]

  • MySkinRecipes. This compound. [Link]

  • Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. (2016). Journal of the Korean Chemical Society, 60(4), 275-281.
  • Google Patents. (2007). Zaleplon synthesis. US20070191399A1.
  • Washington State University. Monitoring Reactions by TLC. [Link]

  • Google Patents. (2007).
  • Beilstein Journals. (2022). Metal-free enaminone C-N bond cyanation for stereoselective synthesis of (E)- and (Z)-β-cyano enones. Beilstein Journal of Organic Chemistry, 18, 134-142.
  • Google Patents. (2005).
  • PubChem. This compound. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • International Journal of Pharmaceutical Research & Analysis. Flash chromatography. [Link]

  • Semantic Scholar. (2021). Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2. [Link]

  • Google Patents. (2005). Zaleplon synthesis. WO2005023813A1.
  • eScholarship. (2014). A rapid and systematic approach for the optimization of radio-TLC resolution. [Link]

Sources

Application of (E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide in Zaleplon Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the critical role and application of the enaminone intermediate, (E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide, in the convergent synthesis of Zaleplon, a non-benzodiazepine hypnotic of the pyrazolopyrimidine class. We provide an in-depth examination of the synthetic pathway, including detailed, field-tested protocols for the preparation of the intermediate and its subsequent cyclization to form Zaleplon. The underlying reaction mechanisms, strategies for controlling regioselectivity, and key process parameters are discussed to provide researchers and drug development professionals with a robust framework for efficient and high-purity synthesis.

Introduction: The Strategic Importance of the Enaminone Intermediate

Zaleplon, N-[3-(3-cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]-N-ethylacetamide, is a selective GABAA receptor agonist indicated for the short-term treatment of insomnia.[1] Its synthesis is a key area of process chemistry, aiming for high efficiency, purity, and scalability. A widely adopted and highly effective synthetic strategy involves the construction of the core pyrazolo[1,5-a]pyrimidine ring system in the final step. This convergent approach hinges on the use of a highly reactive enaminone, This compound (herein referred to as the Enaminone Intermediate ).

This intermediate serves as a linchpin in the synthesis for several reasons:

  • Activated Electrophile: The conjugated system of the enaminone renders the β-carbon of the acryloyl group highly electrophilic and susceptible to nucleophilic attack.

  • Leaving Group Potential: The dimethylamino group is an excellent leaving group upon protonation, facilitating the subsequent cyclization and aromatization of the pyrimidine ring.

  • Convergent Design: Its synthesis from readily available starting materials and subsequent reaction with the second key fragment, 3-amino-4-cyanopyrazole, streamlines the overall process, improving yield and simplifying purification compared to more linear synthetic routes.[2]

This document will elucidate the complete workflow, from the synthesis of the Enaminone Intermediate to its final conversion into Zaleplon.

Synthetic Pathway Overview

The synthesis of Zaleplon via the Enaminone Intermediate can be logically divided into two primary stages.

Stage 1: Synthesis of the Enaminone Intermediate. This stage begins with the N-ethylation of a precursor, N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]acetamide. This precursor is itself typically prepared by the condensation of N-(3-acetylphenyl)ethanamide with N,N-dimethylformamide dimethyl acetal (DMFDMA).

Stage 2: Cyclocondensation to form Zaleplon. The purified Enaminone Intermediate is reacted with 3-amino-4-cyanopyrazole under acidic conditions. This key step involves a nucleophilic attack followed by an intramolecular cyclization and dehydration to yield the final Zaleplon active pharmaceutical ingredient (API).

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Zaleplon Synthesis A N-[3-[3-(dimethylamino)-1-oxo- 2-propenyl]phenyl]acetamide B (E)-N-(3-(3-(dimethylamino)acryloyl) phenyl)-N-ethylacetamide (Enaminone Intermediate) A->B  Ethyl Iodide,  Base (e.g., KOH)  in DMF D Zaleplon B->D  Acid (e.g., HCl)  in Methanol C 3-Amino-4-cyanopyrazole C->D

Figure 1: High-level workflow for Zaleplon synthesis.

Experimental Protocols

Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn. Reagents such as potassium hydroxide, ethyl iodide, and hydrochloric acid are corrosive and/or toxic and should be handled with extreme care.[3][4]

Protocol 1: Synthesis of this compound

This protocol details the N-ethylation of the amide precursor. The use of a strong base like potassium hydroxide deprotonates the amide nitrogen, which then acts as a nucleophile.

Materials:

  • N-[3-[3-(Dimethylamino)-1-oxo-2-propenyl]phenyl]acetamide (100 g, 0.43 mol)

  • Potassium hydroxide (KOH), powdered (36.2 g, 0.645 mol)

  • Ethyl iodide (70 mL, 0.87 mol)

  • Dimethylformamide (DMF), anhydrous (1000 mL)

  • Dichloromethane (DCM)

  • Deionized water

  • Hexane

  • Sodium sulfate, anhydrous

Procedure:

  • To a 2L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add N-[3-[3-(Dimethylamino)-1-oxo-2-propenyl]phenyl]acetamide (100 g) and DMF (1000 mL).

  • Stir the mixture at room temperature until a clear solution is obtained.

  • Add ethyl iodide (70 mL) to the solution.

  • Begin portion-wise addition of powdered potassium hydroxide (36.2 g) over approximately 60 minutes. Causality Note: This slow, portion-wise addition is critical to control the exotherm of the reaction and prevent side reactions. Maintain the internal temperature between 39-42°C during the addition.

  • After the addition is complete, stir the reaction mixture for 6 hours at 40°C. Monitor the reaction progress by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature and quench by pouring it into 5L of cold deionized water.

  • Extract the aqueous mixture with dichloromethane (3 x 500 mL).

  • Combine the organic layers and wash with deionized water (2 x 500 mL) to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a viscous oil.

  • Add hexane (500 mL) to the oil and triturate (stir vigorously) to induce precipitation of the product.

  • Filter the resulting solid, wash with a small amount of cold hexane, and dry under vacuum at 40°C to yield the title compound as a solid.[5]

Protocol 2: Synthesis of Zaleplon via Cyclocondensation

This protocol describes the final, acid-catalyzed cyclization step to form the pyrazolopyrimidine ring system.

Materials:

  • This compound (26.0 g, 0.10 mol)

  • 3-Amino-4-cyanopyrazole (11.0 g, 0.102 mol)

  • Methanol (300 mL)

  • Concentrated Hydrochloric Acid (HCl) (10 mL)

  • Deionized water

Procedure:

  • In a 500 mL round-bottom flask, dissolve the Enaminone Intermediate (26.0 g) and 3-amino-4-cyanopyrazole (11.0 g) in methanol (300 mL) at room temperature with stirring.

  • Once a clear solution is obtained, add concentrated hydrochloric acid (10 mL) dropwise. An exotherm may be observed.

  • Heat the reaction mixture to reflux (approx. 65°C) and maintain for 8-12 hours. Expertise Note: The reaction time can vary. It is crucial to monitor the disappearance of the starting materials via HPLC to determine the reaction endpoint and avoid the formation of degradation impurities.[6][7]

  • After the reaction is complete, cool the mixture to approximately 50°C and add deionized water (300 mL) slowly to precipitate the crude product.

  • Continue cooling the slurry to room temperature and stir for an additional 2-4 hours to ensure complete precipitation.

  • Filter the solid product using a Buchner funnel, and wash the filter cake thoroughly with deionized water until the filtrate is neutral.

  • Dry the crude Zaleplon in a vacuum oven at 60-70°C.

  • For higher purity, the crude product can be recrystallized from a suitable solvent such as methanol or isopropanol.[6]

Reaction Mechanism and Regioselectivity

The core of the Zaleplon synthesis is the formation of the pyrazolo[1,5-a]pyrimidine scaffold. This occurs through a well-established cyclocondensation mechanism.

Figure 2: Key stages of the cyclocondensation reaction.

  • Michael Addition: The reaction is initiated by the nucleophilic attack of the exocyclic amino group (at the 5-position) of 3-amino-4-cyanopyrazole onto the electrophilic β-carbon of the protonated Enaminone Intermediate. This forms a transient acyclic intermediate.[8]

  • Intramolecular Cyclization: The endocyclic pyrazole nitrogen then acts as a nucleophile, attacking the carbonyl carbon of the original acryloyl moiety. This step forms the six-membered pyrimidine ring.

  • Dehydration and Elimination: The final step involves the acid-catalyzed elimination of a molecule of water (from the carbonyl oxygen and a proton) and the dimethylamine leaving group, resulting in the formation of the stable, aromatic pyrazolo[1,5-a]pyrimidine ring system of Zaleplon.

Controlling Regioselectivity: A critical aspect of this synthesis is controlling regioselectivity. The reaction between the Enaminone Intermediate and 3-amino-4-cyanopyrazole can potentially form two different isomers: Zaleplon and Isozaleplon. Isozaleplon results from the initial nucleophilic attack occurring at the endocyclic pyrazole nitrogen instead of the exocyclic amino group. The desired regioselectivity, leading to Zaleplon, is generally favored under acidic conditions, which protonates the more basic endocyclic nitrogens of the pyrazole, thereby directing the nucleophilic attack to proceed from the exocyclic amino group.[7] Careful control of pH and reaction temperature is paramount to minimize the formation of this regioisomeric impurity.

Data Presentation & Quality Control

The following table summarizes typical quantitative data for the synthesis. Values can vary based on scale and specific equipment.

ParameterStage 1: Intermediate PrepStage 2: Zaleplon Synthesis
Typical Yield 85 - 95%75 - 85% (after recrystallization)
Purity (HPLC) >98%>99.5%
Melting Point Not widely reported186 - 188 °C
Key Monitoring TLC, HPLCHPLC
Analytical Method RP-HPLC, C8 or C18 column, UV detection at ~240 nm[9]RP-HPLC, C8 or C18 column, UV detection at ~240 nm[9]

Troubleshooting and Field Insights

IssueProbable Cause(s)Recommended Solution(s)
Low Yield in Stage 1 Incomplete reaction due to insufficient base or reaction time. Moisture in the reaction vessel quenching the base.Ensure anhydrous conditions and powdered KOH. Monitor reaction to completion using HPLC before quenching.
Formation of Isozaleplon Impurity in Stage 2 Incorrect pH (not sufficiently acidic). High reaction temperature favoring the undesired pathway.Maintain acidic conditions (pH 1-2) with a strong acid like HCl. Avoid excessive heating; run the reaction at the lowest effective temperature (e.g., gentle reflux).
Incomplete Cyclization in Stage 2 Insufficient acid catalyst. Short reaction time.Ensure the correct molar ratio of acid is added. Monitor the reaction by HPLC and extend the reflux time if starting material remains.
Oily Product After Precipitation Impurities present, preventing crystallization. Insufficient cooling or stirring during precipitation.Purify the crude product via column chromatography before attempting recrystallization. Ensure slow cooling and vigorous stirring during the water addition and subsequent cooling phase.

Conclusion

The use of this compound is a cornerstone of modern Zaleplon synthesis. Its role as a highly reactive, bifunctional intermediate enables a convergent and efficient manufacturing process. By understanding the underlying mechanisms and carefully controlling key parameters such as temperature, reaction time, and pH, researchers can consistently achieve high yields and purity of the final Zaleplon API. The protocols and insights provided herein offer a validated pathway for laboratory-scale synthesis and a solid foundation for process optimization and scale-up activities.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PubMed Central. [Link]

  • Naik, A. M., et al. (2010). Novel process for the synthesis of Zaleplon. International Journal of ChemTech Research, 2(1), 1-4. [Link]

  • Krbechek, L., et al. (2005). Process for the preparation of zaleplon. EP1554279B1.
  • Zaleplon. (n.d.). Wikipedia. [Link]

  • Rao, T. N., et al. (2012). Estimation of zaleplon by a new RP-HPLC method. Journal of Chemical and Pharmaceutical Research, 4(6), 3010-3014. [Link]

  • US20070191399A1 - Zaleplon synthesis. (n.d.).
  • Havlíček, J., et al. (2008). Synthesis of impurities and/or degradation products of zaleplon as an integral part of the API development. ResearchGate. [Link]

  • Zaleplon Capsules CIV - SAFETY DATA SHEET. (2018). Pfizer. [Link]

Sources

Application Notes and Protocols for (E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide: A Putative Covalent Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating a Novel Covalent Modifier

(E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide, hereafter referred to as Covalent Probe 1 (CP1), is a synthetic molecule featuring a dimethylaminoacryloyl group.[1][2][3] This functional group is an α,β-unsaturated carbonyl system, which can act as a Michael acceptor. In the context of drug discovery, such moieties are recognized as "warheads" for targeted covalent inhibitors (TCIs).[4] TCIs form a stable, covalent bond with a nucleophilic amino acid residue, most commonly a cysteine, within the active site of a target protein.[5][6] This irreversible mode of action can offer significant pharmacological advantages, including prolonged duration of action that is uncoupled from the compound's pharmacokinetic profile, enhanced potency, and the ability to target shallow binding pockets.[7][8][9]

While the specific biological targets of CP1 are not extensively documented in publicly available literature, its structural features suggest a strong potential for covalent interaction with protein kinases. Several successful kinase inhibitors, such as those targeting Bruton's tyrosine kinase (BTK) and Epidermal Growth Factor Receptor (EGFR), utilize an acrylamide warhead to irreversibly bind to a non-catalytic cysteine residue in the active site.[8][10][11][12] Given the precedence and the chemical nature of CP1, these application notes provide a comprehensive guide for researchers to characterize its potential as a covalent kinase inhibitor. The following protocols are designed to rigorously assess its biochemical potency, cellular activity, target engagement, and selectivity.

Chemical and Physical Properties of Covalent Probe 1 (CP1)

A clear understanding of the physicochemical properties of CP1 is fundamental for its experimental application.

PropertyValueSource
Molecular Formula C₁₅H₂₀N₂O₂[1]
Molecular Weight 260.33 g/mol [1]
CAS Number 1227694-96-3[1][2]
Appearance Solid[13][14]
Solubility Soluble in Chloroform, Dichloromethane[]

For experimental purposes, it is recommended to prepare a concentrated stock solution (e.g., 10 mM) in a suitable organic solvent like DMSO and store it at -20°C or -80°C. Further dilutions into aqueous buffers or cell culture media should be prepared fresh for each experiment to minimize potential degradation.

Part 1: Biochemical Characterization of CP1 as a Kinase Inhibitor

The initial step in evaluating a putative covalent inhibitor is to determine its potency and mechanism of inhibition against a purified kinase. The following protocols are tailored for a generic kinase but can be adapted for specific targets of interest, such as BTK.

In Vitro Kinase Assay: Determining Time-Dependent Inhibition and IC₅₀

The hallmark of an irreversible covalent inhibitor is that its potency (IC₅₀) will decrease with increased pre-incubation time with the target enzyme.[16] This is because the covalent bond formation is a time-dependent process.

Principle: This assay measures the ability of CP1 to inhibit the activity of a purified kinase. The kinase reaction is typically monitored by quantifying the phosphorylation of a substrate, often using an ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.

Workflow Diagram:

G cluster_0 Pre-incubation Phase cluster_1 Kinase Reaction Phase cluster_2 Detection Phase A Kinase + CP1 (Varying Concentrations) B Incubate at RT (Varying Time Points: 0, 15, 30, 60 min) A->B Time-dependent covalent modification C Add Substrate + ATP B->C Initiate Reaction D Incubate at RT (Allow phosphorylation) C->D E Add ADP-Glo™ Reagent (Terminate reaction, deplete ATP) D->E Detect Product F Add Kinase Detection Reagent (Convert ADP to ATP, generate light) E->F G Measure Luminescence F->G

Caption: Workflow for time-dependent in vitro kinase assay.

Protocol:

  • Preparation of Reagents:

    • Prepare a 2X kinase solution in kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a serial dilution of CP1 in kinase buffer. A typical concentration range to start with is 0.1 nM to 10 µM.

    • Prepare a 2X substrate/ATP solution in kinase buffer. The ATP concentration should be at or near the Kₘ for the specific kinase.

  • Pre-incubation:

    • In a 384-well plate, add 5 µL of the CP1 serial dilutions.

    • Add 5 µL of the 2X kinase solution to each well.

    • Incubate the plate at room temperature for varying amounts of time (e.g., 0, 15, 30, and 60 minutes). For the 0-minute time point, add the substrate/ATP mix immediately after the kinase.

  • Kinase Reaction:

    • To initiate the kinase reaction, add 10 µL of the 2X substrate/ATP solution to each well.

    • Incubate for a fixed time (e.g., 60 minutes) at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection:

    • Follow the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves adding 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the log of the CP1 concentration for each pre-incubation time point.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each time point. A leftward shift in the IC₅₀ curve with increasing pre-incubation time is indicative of covalent inhibition.[16]

Determination of kᵢₙₐ꜀ₜ and Kᵢ

For a more detailed characterization of a covalent inhibitor, it is essential to determine the individual kinetic parameters: Kᵢ (the reversible binding affinity) and kᵢₙₐ꜀ₜ (the maximal rate of inactivation).[4][16][17]

Principle: This is determined by measuring the observed rate of inhibition (kₒᵦₛ) at various inhibitor concentrations. The data is then fitted to a hyperbolic equation.

Protocol:

  • Follow the setup for the in vitro kinase assay as described above, but instead of an endpoint reading, the reaction progress is monitored over time for each inhibitor concentration.

  • At each concentration of CP1, measure the kinase activity at multiple time points.

  • Plot the natural log of the percentage of remaining enzyme activity versus time for each CP1 concentration. The slope of this line is -kₒᵦₛ.

  • Plot the calculated kₒᵦₛ values against the corresponding CP1 concentrations.

  • Fit this data to the Michaelis-Menten equation: kₒᵦₛ = kᵢₙₐ꜀ₜ * [I] / (Kᵢ + [I]) where [I] is the inhibitor concentration. This will yield the values for kᵢₙₐ꜀ₜ and Kᵢ. The overall potency is often expressed as the second-order rate constant, kᵢₙₐ꜀ₜ/Kᵢ.[4]

Part 2: Cell-Based Assays for Efficacy and Target Engagement

Moving from a purified enzyme system to a cellular context is a critical step in evaluating the potential of CP1. Cell-based assays provide insights into cell permeability, on-target efficacy, and potential off-target effects.

Cellular Target Engagement Assay

Confirming that CP1 covalently binds to its intended target in a cellular environment is paramount.[8][18] A probe-free occupancy assay using mass spectrometry is a powerful method for this.[18]

Principle: This method directly measures the extent of covalent modification of the target protein by mass spectrometry. Cells are treated with CP1, and the target protein is then isolated and analyzed to determine the ratio of modified to unmodified protein.

Workflow Diagram:

G A Treat cells with CP1 (Dose- and time-course) B Cell Lysis and Protein Extraction A->B C Target Protein Enrichment (e.g., Immunoprecipitation) B->C D Proteolytic Digestion (e.g., Trypsin) C->D E LC-MS/MS Analysis D->E F Quantify Modified vs. Unmodified Target Peptide E->F

Caption: Workflow for a cellular target engagement assay.

Protocol:

  • Cell Treatment:

    • Plate cells expressing the target kinase at an appropriate density.

    • Treat the cells with a range of CP1 concentrations for various durations (e.g., 1, 4, 24 hours). Include a vehicle control (e.g., DMSO).

  • Protein Extraction and Digestion:

    • After treatment, wash the cells with cold PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates.

    • (Optional but recommended) Enrich the target protein using immunoprecipitation with a specific antibody.

    • Denature, reduce, and alkylate the proteins, followed by digestion with trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Develop a targeted MS method to specifically monitor for the peptide containing the cysteine residue expected to be modified by CP1. You will need to calculate the expected mass shift upon covalent adduction of CP1.

    • Monitor for both the unmodified peptide and the CP1-adducted peptide.

  • Data Analysis:

    • Calculate the target occupancy as the ratio of the signal for the modified peptide to the sum of the signals for both modified and unmodified peptides.

    • Plot target occupancy as a function of CP1 concentration and time. This data is crucial for correlating target engagement with cellular effects.[19]

Western Blot Analysis of Downstream Signaling

If CP1 effectively inhibits a kinase, it should modulate the phosphorylation of its downstream substrates.

Principle: This protocol uses Western blotting to detect changes in the phosphorylation status of proteins in a signaling pathway downstream of the target kinase. For example, if targeting BTK in B-cells, one would examine the phosphorylation of PLCγ2.

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with CP1 as described in the target engagement assay.

    • After treatment, stimulate the cells with an appropriate agonist to activate the signaling pathway (e.g., anti-IgM for B-cell receptor signaling).

    • Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane and then probe with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-pPLCγ2).

    • Also, probe a separate blot (or strip and re-probe the same blot) with an antibody for the total amount of the substrate protein to ensure that changes in phosphorylation are not due to changes in protein expression.

    • Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

    • Incubate with a suitable HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein signal to the total protein signal. A dose-dependent decrease in the phosphorylation of the downstream substrate would indicate effective target inhibition by CP1 in cells.

Part 3: Assessing Selectivity

A critical aspect of any inhibitor is its selectivity. Covalent inhibitors, due to their reactive nature, can potentially bind to off-target proteins containing reactive cysteines.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique to assess the selectivity of a covalent inhibitor across the entire proteome.[7][9]

Principle: In a competitive ABPP experiment, cell lysates or live cells are pre-treated with CP1, followed by treatment with a broad-spectrum, tagged covalent probe (e.g., an iodoacetamide-alkyne probe) that reacts with accessible cysteines. The proteins that are covalently modified by CP1 will be "blocked" and will not react with the tagged probe. The tagged proteins are then enriched and identified by mass spectrometry.

Workflow Diagram:

G A Treat cells/lysate with CP1 (or vehicle control) B Incubate with broad-spectrum cysteine-reactive probe (e.g., IA-alkyne) A->B C Click Chemistry to attach Biotin-azide B->C D Streptavidin Enrichment of probe-labeled proteins C->D E On-bead Digestion and LC-MS/MS D->E F Identify and Quantify probe-labeled proteins E->F

Caption: Workflow for competitive Activity-Based Protein Profiling (ABPP).

Protocol:

  • Treatment and Probing:

    • Treat cells or cell lysates with various concentrations of CP1 or a vehicle control.

    • Add the alkyne-tagged cysteine-reactive probe and incubate.

  • Click Chemistry and Enrichment:

    • Perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction to attach a biotin tag to the probe-labeled proteins.

    • Enrich the biotinylated proteins using streptavidin-coated beads.

  • Mass Spectrometry and Analysis:

    • Digest the enriched proteins and analyze them by LC-MS/MS.

    • Identify and quantify the proteins in the vehicle-treated sample versus the CP1-treated samples. Proteins that show a dose-dependent decrease in signal in the CP1-treated samples are potential off-targets.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial characterization of this compound (CP1) as a putative covalent kinase inhibitor. By systematically evaluating its biochemical potency, cellular efficacy, target engagement, and proteome-wide selectivity, researchers can build a comprehensive profile of this molecule. Positive results from these assays would warrant further investigation into its therapeutic potential, including in vivo efficacy studies in relevant disease models and detailed pharmacokinetic and pharmacodynamic analyses. The logical progression from in vitro characterization to cellular and proteomic studies ensures a thorough and scientifically rigorous evaluation of this and other novel covalent probes.

References

  • A Probe-Free Occupancy Assay to Assess a Targeted Covalent Inhibitor of Receptor Tyrosine-Protein Kinase erbB-2. (2024). ACS Pharmacology & Translational Science.
  • Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. (2024). ACS Pharmacology & Translational Science.
  • Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. (n.d.). PMC.
  • Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. (2022). bioRxiv.
  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. (n.d.). MDPI.
  • Size-Dependent Target Engagement of Covalent Probes. (n.d.). Journal of Medicinal Chemistry.
  • Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC–MS/MS Approach. (n.d.). ResearchGate.
  • Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. (n.d.). PMC - PubMed Central.
  • Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. (n.d.). Request PDF.
  • Covalent Inhibitors: To Infinity and Beyond. (2024). Journal of Medicinal Chemistry.
  • in vitro kinase assay. (2023). Protocols.io.
  • Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. (2024). PubMed - NIH.
  • Cheat Sheet for Covalent Enzyme Inhibitors. (2025). Drug Hunter.
  • The design and development of covalent protein-protein interaction inhibitors for cancer treatment. (2020). PMC - PubMed Central.
  • This compound. (n.d.). PubChem.
  • This compound. (n.d.). Pharmaffiliates.
  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. (n.d.). PMC - NIH.
  • Shifting the PPARγ conformational ensemble toward a transcriptionally repressive state improves covalent inhibitor efficacy. (2026). eLife.
  • This compound. (n.d.). Anax Laboratories.
  • CHAPTER 4: Covalent Inhibition of Kinases. (2018). The Royal Society of Chemistry.
  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. (2024). NIH.
  • Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data. (2025). RSC Publishing.
  • This compound-d5. (n.d.). CRO SPLENDID LAB PVT. LTD..
  • This compound. (n.d.). MySkinRecipes.
  • N-[3-[3-(Dimethylamino)acryloyl]phenyl]-N-ethylacetamide. (n.d.). Labsolu.
  • BTK inhibitor 18. (n.d.). InvivoChem.
  • Webinar - Development of Covalent Drugs with New Emerging Technologies. (2022). YouTube.
  • N-[3-[3-(Dimethylamino)acryloyl]phenyl]-N-ethylacetamide 98.0+%, TCI America. (n.d.). Fisher Scientific.
  • In This Issue, Volume 12, Issue 5. (n.d.). PMC - NIH.
  • Btk inhibitors(Takeda California). (n.d.). Patsnap Synapse.
  • Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor. (2024). Semantic Scholar.
  • Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases. (2021). PMC - PubMed Central.
  • Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2. (2021). Semantic Scholar.
  • Explaining the reaction between acyl chlorides and amines - addition / elimination. (n.d.). Chemguide.
  • N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide-[d5]. (n.d.). BLD Pharm.
  • An In-depth Technical Guide to the Synthesis of N-Ethylacetamide from Chloroethane and Ethanoyl Chloride. (n.d.). Benchchem.
  • Reactions of Acyl Chlorides Involving Nitrogen Compounds. (2015). Chemistry LibreTexts.

Sources

The Versatile Enaminone: Application Notes for (E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of modern organic synthesis, the strategic use of highly functionalized building blocks is paramount for the efficient construction of complex molecular architectures. Among these, enaminones have emerged as exceptionally versatile intermediates due to their unique electronic properties, featuring both nucleophilic and electrophilic centers. This technical guide focuses on (E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide (henceforth referred to as ENDAA ), a key enaminone building block with significant applications in pharmaceutical and materials science research. ENDAA serves as a prime precursor for the synthesis of a variety of heterocyclic compounds, most notably as a key intermediate in the production of Zaleplon, a non-benzodiazepine GABA-A receptor agonist.[1][2][3][4] This guide provides a comprehensive overview of ENDAA's physicochemical properties, a detailed protocol for its synthesis, and its application in the construction of heterocyclic systems, supported by mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective and safe utilization in the laboratory. The key properties of ENDAA are summarized in the table below.

PropertyValueSource(s)
CAS Number 1227694-96-3[1][3][5]
Molecular Formula C₁₅H₂₀N₂O₂[1][5]
Molecular Weight 260.33 g/mol [1][5]
Appearance Yellow crystalline powder[6]
Melting Point 111-115 °C[6]
Boiling Point (Predicted) 400.7 ± 45.0 °C[7]
Density (Predicted) 1.087 ± 0.06 g/cm³[7]
Solubility Soluble in many organic solventsGeneral knowledge
Storage 2-8°C, sealed from light and moisture[2][7]

Safety Information:

This compound is a research chemical and should be handled with appropriate care. A comprehensive Material Safety Data Sheet (MSDS) should be consulted before use.[5][6]

  • Hazard Statements: No specific hazard statements are officially assigned. However, as with all fine chemicals, it should be handled in a well-ventilated fume hood.[6]

  • Precautionary Statements: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[6]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. In case of skin contact, wash off with soap and plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[5][6]

Synthesis of this compound (ENDAA)

The synthesis of ENDAA is a two-step process commencing from the commercially available 3'-Acetamidoacetophenone. The synthetic pathway involves an initial N-ethylation followed by a condensation reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

Synthetic Workflow

G cluster_0 Step 1: N-Ethylation cluster_1 Step 2: Enaminone Formation A 3'-Acetamidoacetophenone B N-(3-acetylphenyl)-N-ethylacetamide A->B  Iodoethane, KOH, Acetone  Room Temperature C N-(3-acetylphenyl)-N-ethylacetamide D This compound (ENDAA) C->D  DMF-DMA, Acetonitrile  Microwave, 180°C

Figure 1: Synthetic workflow for the preparation of ENDAA.

Detailed Experimental Protocol

Step 1: Synthesis of N-(3-acetylphenyl)-N-ethylacetamide

  • Rationale: This step introduces the N-ethyl group via a Williamson ether synthesis-like reaction, where the deprotonated amide nitrogen acts as the nucleophile. Potassium hydroxide is a suitable base for this transformation, and acetone is an appropriate solvent.

  • Procedure:

    • To a solution of 3'-Acetamidoacetophenone (1.13 mmol, 1.0 eq) in acetone (10 mL) in a round-bottom flask, add potassium hydroxide (1.13 mmol, 1.0 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add iodoethane (5.64 mmol, 5.0 eq) dropwise to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield N-(3-acetylphenyl)-N-ethylacetamide.

Step 2: Synthesis of this compound (ENDAA)

  • Rationale: The formation of the enaminone is achieved through the condensation of the methyl ketone with N,N-dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA serves as a highly reactive source of a dimethylaminomethylene group. The reaction proceeds through an initial attack of the enolate of the ketone onto the electrophilic carbon of DMF-DMA, followed by the elimination of two molecules of methanol.[8] Microwave irradiation is employed to accelerate the reaction.

  • Procedure:

    • In a microwave-safe vial, dissolve N-(3-acetylphenyl)-N-ethylacetamide (1.13 mmol, 1.0 eq) in acetonitrile (5 mL).

    • Add N,N-dimethylformamide dimethyl acetal (1.12 mmol, 0.99 eq).

    • Seal the vial and heat the reaction mixture in a microwave reactor at 180°C for 10 minutes.

    • After cooling, concentrate the solvent under reduced pressure.

    • The resulting crude product can be purified by filtration and washing with a mixture of ethyl acetate and petroleum ether (1:3) to afford ENDAA as a yellow solid.

Applications in Heterocyclic Synthesis

ENDAA is a potent building block for the synthesis of various heterocycles due to the presence of multiple reactive sites. The enaminone moiety can react with a wide range of nucleophiles, leading to the formation of diverse ring systems.

Synthesis of Pyrazolopyrimidines: The Case of Zaleplon

A primary application of ENDAA is in the synthesis of Zaleplon, a pyrazolopyrimidine derivative.[1][2][3][9] The reaction involves the condensation of ENDAA with 5-amino-1H-pyrazole-4-carbonitrile.

G cluster_0 Zaleplon Synthesis A This compound (ENDAA) C Zaleplon A->C  Acid catalyst (e.g., HCl)  Solvent (e.g., alcohol) B 5-amino-1H-pyrazole-4-carbonitrile B->C G cluster_0 General Heterocycle Synthesis from ENDAA A This compound (ENDAA) C Heterocyclic Product (e.g., Pyrimidine, Pyridine) A->C  Appropriate reaction conditions  (e.g., catalyst, solvent, temperature) B Nucleophilic Partner (e.g., Amidine, Alkyne) B->C

Figure 3: General scheme for the synthesis of heterocycles from ENDAA.

Conclusion

This compound (ENDAA) is a valuable and versatile building block in organic synthesis. Its straightforward two-step synthesis and its ability to participate in a variety of cyclization reactions make it an attractive intermediate for the construction of complex heterocyclic molecules. This guide has provided detailed protocols for its synthesis and its application in the preparation of pyrazolopyrimidines, with further potential for the synthesis of pyridines and other pyrimidine derivatives. By understanding the underlying reactivity and mechanistic principles, researchers can effectively leverage ENDAA to accelerate their drug discovery and materials science programs.

References

  • This compound | Pharmaffiliates. [Link]

  • Photocatalytic Pyridine Synthesis with Enaminones and TMEDA under Metal-Free Conditions. The Journal of Organic Chemistry. [Link]

  • Metal-Free Synthesis of Fully Substituted Pyridines via Ring Construction Based on the Domino Reactions of Enaminones and Aldehydes. The Journal of Organic Chemistry2016 , 81 (15), 6345–6352. [Link]

  • Enaminone‐based synthesis of pyridine‐fused heterocycle. - ResearchGate. [Link]

  • This compound | C15H20N2O2 | CID 11149633 - PubChem. [Link]

  • This compound - MySkinRecipes. [Link]

  • EP1554279B1 - Process for the preparation of zaleplon - Google P
  • synthesis of some enaminone derivatives under solvent-free process. [Link]

  • Three-Component Cascade Reaction of 1,1-Enediamines, N,N-Dimethylformamide Dimethyl Acetal, and 1,3-Dicarbonyl Compounds: Selective Synthesis of Diverse 2-Aminopyridine Derivatives. ACS Omega2019 , 4 (2), 3535–3544. [Link]

  • Three-Component Cascade Reaction of 1,1-Enediamines, N,N-Dimethylformamide Dimethyl Acetal, and 1,3-Dicarbonyl Compounds: Selective Synthesis of Diverse 2-Aminopyridine Derivatives - NIH. [Link]

  • What is the mechanism of reaction dimedone with DMF.DMA? - Quora. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

  • MSDS - Zaleplon USP Related Compound A - KM Pharma Solution Private Limited. [Link]

  • This compound | C15H20N2O2 | CID 11149633 - PubChem. [Link]

  • MATERIAL SAFETY DATA SHEETS ZALEPLON USP RELATED COMPOUND A - Cleanchem Laboratories. [Link]

  • EP1554279B1 - Process for the preparation of zaleplon - Google P
  • De Novo Synthesis of Pyridones From Enaminones and Alkynes. [Link]

  • Three-Component Synthesis of Cyclic Enaminones via Ketene Cyclization - PMC. [Link]

  • Synthesis of pyridines and pyridones from N‐propargyl‐ β‐enaminones - ResearchGate. [Link]

  • Cyclization Reactions of Enamines in Aqueous Solution. [Link]

  • Studies on enaminones - TSI Journals. [Link]

  • Selectfluor-mediated tandem cyclization of enaminones with diselenides toward the synthesis of 3-selenylated chromones - PubMed Central. [Link]

  • Electrochemical cyclization of enaminone and naphoquinones for the synthesis of furoquinones. - ResearchGate. [Link]

  • Synthesis of Cyclic Enaminones via Ketene Cyclization. [Link]

  • SYNTHESIS OF POLYNUCLEAR PYRIMIDINE DERIVATIVES AND THEIR PHARMACOLOGICAL ACTIVITIES Siddesh M. B, Basavaraj Padmashali , Th. [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. [Link]

  • Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC - NIH. [Link]

Sources

Application Notes and Protocols for the Analytical Detection of (E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide is a complex organic molecule with potential applications in pharmaceutical development and as a fluorescent probe.[1][2] Its structure, incorporating an aromatic amine, an acetamide, and a dimethylaminoacryloyl group, suggests its potential role as a kinase inhibitor or a specialized signaling probe.[2][3][4] Accurate and robust analytical methods are therefore crucial for its detection, quantification, and characterization in various matrices, from synthesis reaction monitoring to pharmacokinetic studies. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

The protocols outlined herein are designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the scientific rationale behind the methodological choices.

Physicochemical Properties

A foundational understanding of the compound's properties is essential for method development.

PropertyValueSource
Molecular Formula C₁₅H₂₀N₂O₂[1][2][5]
Molecular Weight 260.33 g/mol [1][2][5]
IUPAC Name N-[3-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]-N-ethylacetamide[5]
Predicted Boiling Point 400.7 ± 45.0 °C[1]
Predicted Density 1.087 ± 0.06 g/cm³[1]
Storage 2-8°C, Sealed[1]

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC with UV detection is a robust and widely accessible method for the quantification of aromatic compounds. The extended conjugation in the target molecule suggests strong UV absorbance, making this a suitable primary analytical technique. The following protocol is adapted from established methods for the analysis of aromatic amines and related small molecules.[6][7][8]

Rationale for Method Design
  • Reversed-Phase Chromatography: A C18 column is selected due to the non-polar nature of the molecule, ensuring good retention and separation from polar impurities.

  • Mobile Phase: A gradient of acetonitrile and water with a formic acid modifier is chosen. Acetonitrile is an effective organic solvent for eluting a wide range of organic molecules. Formic acid is added to improve peak shape and ionization efficiency if the eluent is directed to a mass spectrometer.

  • UV Detection: Based on the conjugated system of the molecule, a UV detector is employed. The optimal wavelength should be determined by running a UV scan of a standard solution, but a starting wavelength of 280 nm is recommended based on typical absorbance for similar aromatic compounds.[7]

Experimental Workflow

Caption: HPLC analysis workflow from sample preparation to quantification.

Detailed Protocol

1.3.1. Materials and Reagents

  • This compound standard

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid, 99%

  • Methanol, HPLC grade (for cleaning)

  • 0.45 µm syringe filters

1.3.2. Instrumentation

  • HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

1.3.3. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the standard and dissolve in 10 mL of diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the diluent.

1.3.4. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 10% B1-10 min: 10-90% B10-12 min: 90% B12-13 min: 90-10% B13-15 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 280 nm (or optimal wavelength)

1.3.5. Data Analysis

  • Inject the calibration standards and construct a calibration curve by plotting peak area against concentration.

  • Inject the prepared samples.

  • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

LC-MS/MS for High-Sensitivity Detection and Confirmation

For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[9][10][11] This protocol is based on general methods for the analysis of small molecule kinase inhibitors.[9][10][11][12][13]

Rationale for Method Design
  • UPLC/UHPLC: To achieve faster analysis times and better resolution, an Ultra-High-Performance Liquid Chromatography (UHPLC) system is recommended.

  • Electrospray Ionization (ESI): The presence of nitrogen atoms in the molecule makes it amenable to positive ion electrospray ionization (ESI+).

  • Selected Reaction Monitoring (SRM): For quantitative analysis, SRM is employed to monitor specific precursor-to-product ion transitions, providing high selectivity and sensitivity.[10]

Experimental Workflow

Caption: LC-MS/MS analysis workflow for high-sensitivity detection.

Detailed Protocol

2.3.1. Materials and Reagents

  • All reagents from the HPLC section.

  • Internal Standard (IS): A structurally similar and stable isotope-labeled compound is ideal. If unavailable, a compound with similar chromatographic and ionization behavior can be used (e.g., this compound-d5).[4]

2.3.2. Instrumentation

  • UPLC/UHPLC system.

  • Tandem mass spectrometer with an ESI source.

2.3.3. UPLC Conditions

ParameterCondition
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-0.5 min: 5% B0.5-3.0 min: 5-95% B3.0-3.5 min: 95% B3.5-3.6 min: 95-5% B3.6-4.0 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL

2.3.4. Mass Spectrometry Conditions

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Gas Flow Rates: Optimize based on instrument manufacturer's recommendations.

  • SRM Transitions:

    • Infuse a standard solution of the analyte (e.g., 1 µg/mL in 50:50 ACN:H₂O with 0.1% formic acid) to determine the precursor ion ([M+H]⁺).

    • Perform a product ion scan to identify the most abundant and stable fragment ions.

    • Select at least two SRM transitions for quantification and confirmation.

Predicted SRM Transitions:

  • Precursor Ion ([M+H]⁺): m/z 261.16

  • Potential Product Ions: Fragmentation is likely to occur at the amide and acryloyl linkages. These would need to be determined experimentally.

2.3.5. Sample Preparation (for Plasma/Serum)

  • To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (5% B).

  • Inject into the LC-MS/MS system.

NMR Spectroscopy for Structural Characterization

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and confirmation of the synthesized compound.[14][15] The protocol below is based on general practices for the characterization of acrylamide derivatives.[14][15][16][17]

Rationale for Method Design
  • ¹H NMR: Provides information on the number of different types of protons and their connectivity.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC): Used to establish correlations between protons (COSY) and between protons and their directly attached carbons (HSQC), aiding in the complete assignment of the structure.

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. If solubility is an issue, DMSO-d₆ can be used.

Experimental Workflow

Caption: NMR spectroscopy workflow for structural confirmation.

Detailed Protocol

3.3.1. Sample Preparation

  • Accurately weigh 5-10 mg of the compound.

  • Dissolve in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

  • Transfer the solution to a 5 mm NMR tube.

3.3.2. NMR Acquisition

  • Instrument: 400 MHz or higher field NMR spectrometer.

  • Experiments:

    • ¹H NMR: Standard proton experiment.

    • ¹³C NMR: Proton-decoupled carbon experiment.

    • COSY: Gradient-selected COSY.

    • HSQC: Gradient-selected HSQC.

  • Temperature: 25 °C.

3.3.3. Expected Spectral Features

  • ¹H NMR:

    • Signals in the aromatic region (approx. 7.0-8.0 ppm).

    • Vinyl protons of the acryloyl group (approx. 5.5-7.5 ppm) with characteristic E-coupling constants.

    • Signals for the N-ethyl group (quartet and triplet).

    • Singlet for the acetamide methyl group.

    • Singlet for the dimethylamino groups.

  • ¹³C NMR:

    • Carbonyl carbons (amide and ketone) in the downfield region (approx. 165-190 ppm).

    • Aromatic and vinyl carbons (approx. 110-150 ppm).

    • Aliphatic carbons (ethyl, methyl groups) in the upfield region (approx. 10-50 ppm).

Trustworthiness and Validation

For all the described methods, proper validation is essential to ensure trustworthy and reproducible results. Key validation parameters to be assessed include:

  • Specificity/Selectivity: The ability to detect the analyte in the presence of other components.

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Accuracy and Precision: Closeness of the measured value to the true value and the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, Z., et al. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. Retrieved from [Link]

  • Lord, H., & Pawliszyn, J. (2000). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 72(15), 3438-3445. ACS Publications. Retrieved from [Link]

  • Larina, L. I., et al. (2023). Acrylamide Derivatives: A Dynamic Nuclear Magnetic Resonance Study. Magnetic Resonance in Chemistry, 61(5), 277-283. ResearchGate. Retrieved from [Link]

  • de Wit, M., et al. (2021). Interpretation of MS–MS spectra of small-molecule signal transduction inhibitors using accurate-m/z data and m/z-shifts with stable-isotope-labeled analogues and metabolites. ResearchGate. Retrieved from [Link]

  • Larina, L. I., et al. (2023). Acrylamide derivatives: A dynamic nuclear magnetic resonance study. PubMed. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]

  • Khuhawar, M. Y., & Lanjwani, S. N. (1996). SEPARATION AND DETERMINATION OF TRACE LEVELS OF AROMATIC AMINES BY HPLC. Journal of the Chemical Society of Pakistan, 18(2), 92-95. Ovid.
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Li, W., et al. (2017). Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis, 140, 193-202. NIH. Retrieved from [Link]

  • Dodder, N. G., et al. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Atmosphere, 13(4), 606. Taylor & Francis Online. Retrieved from [Link]

  • Al Shirity, Z. N., et al. (2023). Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring. Journal of Chromatography B, 1229, 123872. PubMed. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2022). A Study of the Synthesis and Characterization of New Acrylamide Derivatives for Use as Corrosion Inhibitors in Nitric Acid Solutions of Copper. Molecules, 27(19), 6520. MDPI. Retrieved from [Link]

  • Al Shirity, Z. N., et al. (2023). Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring. University of Groningen Research Portal. Retrieved from [Link]

  • Ahmed, A. S., et al. (2021). ¹H NMR spectra (500 MHz, CDCl3) of N-(2-(dimethylamino)ethyl)acrylamide (I). ResearchGate. Retrieved from [Link]

  • Al Shirity, Z. N., et al. (2023). Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring.
  • Lachenmeier, D. W., et al. (2020). Indirect Nuclear Magnetic Resonance (NMR) Spectroscopic Determination of Acrylamide in Coffee Using Partial Least Squares (PLS) Regression. Foods, 9(11), 1599. MDPI. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound-d5. Retrieved from [Link]

  • El-Zeiny, M. B. (2021). Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2-One and Their Antibacterial Activity and Acetylcholinesterase Inhibition. Semantic Scholar. Retrieved from [Link]

Sources

Developing and Validating Assays for N-Phenylacetamide Derivatives: An Application & Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The N-Phenylacetamide Scaffold as a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures," a concept that has gained significant traction as a strategy to expedite drug discovery.[1] The N-phenylacetamide scaffold is a quintessential example of such a structure, recognized for its versatility and its presence in compounds exhibiting a wide array of pharmacological effects, including analgesic, anticonvulsant, and cytostatic activities.[2] Its chemical tractability and the ability of its derivatives to interact with multiple biological targets make it an invaluable starting point for developing novel therapeutic agents.[3][4] This guide provides a comprehensive suite of application notes and detailed protocols for the initial biological evaluation of novel N-phenylacetamide derivatives, focusing on assays for cytotoxicity, enzyme inhibition, and antibacterial activity.

The rationale for investigating N-phenylacetamide derivatives stems from their proven success. The core structure, an amide linkage between a phenyl ring and an acetyl group, allows for extensive chemical modification at multiple positions. These modifications can fine-tune the molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its affinity and selectivity for specific biological targets.[5] This guide is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the essential assays used to characterize this promising class of compounds.

Part 1: Cytotoxicity and Anticancer Potential Assessment

A primary and critical step in the evaluation of any new chemical entity is the assessment of its effect on cell viability. For N-phenylacetamide derivatives, which have shown promise as anticancer agents, this is particularly pertinent.[6][7] The following protocols detail the use of a standard metabolic assay to determine the cytotoxic potential of these compounds against various cancer cell lines.

Mechanism Rationale: Targeting Cellular Metabolism

Many cytotoxicity assays, such as the MTT and MTS assays, are predicated on the metabolic activity of viable cells.[6] In live cells, mitochondrial dehydrogenases, like succinate dehydrogenase, cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to form a purple formazan product. The quantity of this formazan, which can be measured spectrophotometrically, is directly proportional to the number of metabolically active (and therefore viable) cells. A reduction in formazan production in the presence of a test compound indicates a loss of cell viability, either through cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) mechanisms.

Experimental Workflow: Cytotoxicity Screening

The general workflow for assessing the cytotoxic effects of N-phenylacetamide derivatives is a multi-step process designed to ensure accuracy and reproducibility.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CompoundPrep Prepare Stock Solutions of N-Phenylacetamide Derivatives (e.g., in DMSO) SerialDilution Perform Serial Dilutions of Compounds CompoundPrep->SerialDilution CellCulture Culture & Maintain Cancer Cell Lines CellSeeding Seed Cells into 96-Well Plates CellCulture->CellSeeding Treatment Treat Cells with Compound Dilutions SerialDilution->Treatment CellSeeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_Add Add MTT Reagent Incubation->MTT_Add Formazan_Inc Incubate (2-4h) to Allow Formazan Formation MTT_Add->Formazan_Inc Solubilize Add Solubilization Buffer (e.g., DMSO) Formazan_Inc->Solubilize Readout Measure Absorbance (570 nm) Solubilize->Readout Calculation Calculate % Viability vs. Control Readout->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: General workflow for a cell-based cytotoxicity assay.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This protocol is adapted from standard methodologies and is suitable for adherent or suspension cell lines.[8]

Materials:

  • N-phenylacetamide derivatives

  • Sterile, tissue culture-grade 96-well plates

  • Appropriate cancer cell lines (e.g., MCF-7, PC3, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[8]

  • Solubilization solution: DMSO or 10% SDS in 0.01 M HCl.

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells, harvest and count cells, then seed them into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare serial dilutions of the N-phenylacetamide derivatives in culture medium. It is common to perform a 2-fold or 10-fold dilution series.

    • After 24 hours of cell attachment, remove the old medium and add 100 µL of medium containing the various concentrations of the test compounds to the respective wells.

    • Include a vehicle control (medium with the same final concentration of the compound's solvent, e.g., 0.5% DMSO) and a positive control for cytotoxicity if available.

  • Incubation:

    • Incubate the treated plates for a desired exposure time, typically 24, 48, or 72 hours.

  • MTT Addition and Solubilization:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[10]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT. For adherent cells, this can be done by aspiration.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.

    • Mix thoroughly by gently shaking the plate for 10-15 minutes.[8]

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[10]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control wells (considered 100% viable).

    • Plot the percentage of viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Data Presentation: Cytotoxicity of N-Phenylacetamide Derivatives

The following table summarizes representative cytotoxicity data for various N-phenylacetamide derivatives from published studies.

Compound Class/DerivativeCell LineIC₅₀ (µM)Reference
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamidePC3 (Prostate Carcinoma)80[6]
2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamidePC3 (Prostate Carcinoma)52[6]
Phenylacetamide Derivative (3d)MDA-MB-468 (Breast Cancer)0.6 ± 0.08[11]
Phenylacetamide Derivative (3c)MCF-7 (Breast Cancer)0.7 ± 0.08[11]
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(2-chlorophenyl)acetamideSKNMC (Neuroblastoma)4.5 ± 0.035[7]

Part 2: Enzyme Inhibition Assays

N-phenylacetamide derivatives have demonstrated significant potential as inhibitors of various enzymes, including cholinesterases and carbonic anhydrases.[12] These enzymes are critical targets in the treatment of neurodegenerative diseases and conditions like glaucoma and cancer, respectively.

Cholinesterase Inhibition

Mechanism Rationale: Modulating Neurotransmission

Acetylcholinesterase (AChE) is a key enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine, terminating synaptic signals.[13] Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease, as it increases the levels of acetylcholine in the brain. The Ellman's assay is a widely used, robust colorimetric method to screen for AChE inhibitors.[14] It relies on the hydrolysis of acetylthiocholine (a substrate analog) by AChE, which produces thiocholine. Thiocholine then reacts with Ellman's reagent (DTNB) to generate a yellow-colored product, the intensity of which is proportional to the enzyme's activity.[13]

Protocol 2: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is designed for a 96-well plate format.[13][14]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI), the substrate

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • N-phenylacetamide derivatives (inhibitors)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • AChE solution: Prepare a stock solution in phosphate buffer. The final concentration should be optimized to give a linear reaction rate for at least 10 minutes (a starting concentration of 0.1 U/mL in the final reaction volume is recommended).[14]

    • ATCI solution (10 mM): Prepare fresh daily in deionized water.[13]

    • DTNB solution (10 mM): Dissolve DTNB in phosphate buffer.[13]

    • Inhibitor solutions: Prepare a stock solution of the N-phenylacetamide derivative in a suitable solvent (e.g., DMSO) and then make serial dilutions in phosphate buffer.

  • Assay Plate Setup (in triplicate):

    • Blank: 180 µL of phosphate buffer.

    • Control (100% Activity): 140 µL of phosphate buffer + 20 µL of AChE solution + 20 µL of buffer (with the same final DMSO concentration as the test wells).

    • Test Wells: 140 µL of phosphate buffer + 20 µL of AChE solution + 20 µL of inhibitor working solution at various concentrations.

  • Pre-incubation:

    • Mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.[14]

  • Reaction Initiation and Measurement:

    • To initiate the reaction, add 20 µL of ATCI solution and 20 µL of DTNB solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes.[13]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(Rate of Control - Rate of Inhibited) / Rate of Control] x 100

    • Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.

Carbonic Anhydrase Inhibition

Mechanism Rationale: Targeting pH Homeostasis

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[14] This reaction is fundamental to processes like pH regulation and CO₂ transport.[14] Inhibition of specific CA isoforms is a therapeutic strategy for glaucoma, epilepsy, and certain cancers where tumor cells overexpress CAs to manage the acidic microenvironment created by their high metabolic rate. Assays for CA inhibition often measure the esterase activity of the enzyme, where a substrate is cleaved to produce a chromogenic product.

Protocol 3: Colorimetric Carbonic Anhydrase Inhibition Assay

This protocol is based on the principles used in commercially available CA inhibitor screening kits.[14]

Materials:

  • Carbonic Anhydrase (e.g., human CA II)

  • CA Assay Buffer

  • CA Substrate (e.g., p-nitrophenyl acetate)

  • N-phenylacetamide derivatives (inhibitors)

  • Acetazolamide (a known CA inhibitor, for positive control)

  • 96-well clear flat-bottom plate

  • Microplate reader

Procedure:

  • Enzyme and Compound Preparation:

    • Prepare a working solution of the CA enzyme in CA Assay Buffer.

    • Dissolve the N-phenylacetamide derivatives and the positive control (Acetazolamide) in a suitable solvent (e.g., DMSO) to create 10X stock solutions of the desired final test concentrations.

  • Assay Plate Setup:

    • Enzyme Control (EC): 80 µL CA Assay Buffer + 10 µL Solvent + 5 µL CA Enzyme.

    • Sample (S): 80 µL CA Assay Buffer + 10 µL Test Inhibitor (from 10X stock) + 5 µL CA Enzyme.

    • Inhibitor Control (IC): 80 µL CA Assay Buffer + 10 µL Acetazolamide (from 10X stock) + 5 µL CA Enzyme.

    • Solvent Control (SC): To test for solvent effects, prepare as for EC but with the final solvent concentration used for the inhibitors.

    • Background Control (BC): 85 µL CA Assay Buffer + 10 µL Test Inhibitor.

  • Pre-incubation:

    • Mix the contents of the wells and incubate at room temperature for 10 minutes.[14]

  • Reaction Initiation and Measurement:

    • Add 5 µL of CA Substrate to all wells (except BC, which can be measured without substrate if the compound itself has color).

    • Mix well and immediately measure the absorbance at 405 nm in a kinetic mode for 30-60 minutes at room temperature.[9]

  • Data Analysis:

    • Choose two time points in the linear range of the absorbance plot to calculate the slope (rate of reaction) for all samples.

    • Calculate the percentage of inhibition relative to the Enzyme Control (EC).

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Data Presentation: Enzyme Inhibition by N-Phenylacetamide Derivatives
Compound Class/DerivativeTarget EnzymeIC₅₀ or KᵢReference
Isatin N-phenylacetamide sulphonamide (2h)hCA IIKᵢ = 5.87 nM
Isatin N-phenylacetamide sulphonamide (2h)hCA XIIKᵢ = 7.91 nM
2-(1H-1,2,4-triazole-1-yl)-N-(3-methoxyphenyl)acetamideAcetylcholinesteraseIC₅₀ = 6.68 µM[No valid reference found]

Part 3: Antibacterial Susceptibility Testing

The emergence of antimicrobial resistance necessitates the discovery of new antibacterial agents.[4] N-phenylacetamide derivatives, particularly those incorporating heterocyclic moieties like thiazole, have shown promising antibacterial activity.[10]

Mechanism Rationale: Disruption of Bacterial Integrity

The precise antibacterial mechanisms of N-phenylacetamide derivatives can vary, but some have been shown to disrupt the bacterial cell membrane, leading to cell lysis. For example, scanning electron microscopy has confirmed that certain thiazole-containing N-phenylacetamide derivatives can cause cell membrane rupture in bacteria like Xanthomonas oryzae pv. Oryzae.[10]

Experimental Workflow: Antibacterial Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CompoundPrep Prepare Stock Solutions of Derivatives SerialDilution Prepare 2-fold Serial Dilutions of Compounds in 96-Well Plate CompoundPrep->SerialDilution BacteriaPrep Prepare Standardized Bacterial Inoculum (~1.5 x 10^8 CFU/mL) Inoculation Inoculate Wells with Bacterial Suspension BacteriaPrep->Inoculation MediaPrep Prepare Mueller-Hinton Broth MediaPrep->SerialDilution SerialDilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Readout Visually Assess for Bacterial Growth (Turbidity) Incubation->Readout MIC_Det Determine MIC (Lowest Concentration with No Visible Growth) Readout->MIC_Det

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide (CAS No. 1227694-96-3). This guide is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of this key synthetic intermediate. As a crucial precursor in the synthesis of Zaleplon, a non-benzodiazepine hypnotic, achieving an efficient and reproducible synthesis is paramount.[1][2]

This document moves beyond a simple recitation of steps to provide a deeper understanding of the reaction mechanism, offering causal explanations for common experimental pitfalls and data-driven solutions for process optimization.

Core Synthesis Overview: A Mechanistic Perspective

The formation of the target molecule, an enaminone, is typically achieved through a condensation reaction. The most common and efficient route involves the reaction of N-(3-acetylphenyl)-N-ethylacetamide with an acetal of N,N-dimethylformamide, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA).

The reaction proceeds via a mechanism analogous to a Knoevenagel or Claisen-Schmidt condensation.[3][4] The process begins with the formation of an enolate or enol from the starting acetylphenyl derivative, which then acts as a nucleophile. This nucleophile attacks the electrophilic carbon of the DMF-DMA. The subsequent elimination of methanol and dimethylamine from the intermediate adduct drives the reaction towards the formation of the thermodynamically stable (E)-enaminone product.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Issue 1: Low or Non-Existent Product Yield

Q1: My reaction has resulted in a very low yield, or I've only recovered my starting material. What are the primary causes?

A1: This is the most frequent challenge and typically points to issues with either reagent integrity or reaction conditions. Let's break down the likely culprits.

  • Reagent Quality & Handling:

    • DMF-DMA Sensitivity: N,N-dimethylformamide dimethyl acetal is highly susceptible to hydrolysis. Exposure to atmospheric moisture will rapidly degrade it into dimethylamine and methyl formate, rendering it inactive for the condensation.

      • Solution: Always use DMF-DMA from a freshly opened bottle stored under an inert atmosphere. For older bottles or if purity is uncertain, distillation prior to use is recommended. Ensure all glassware is rigorously oven-dried or flame-dried, and conduct the reaction under a dry, inert atmosphere (Nitrogen or Argon).

    • Solvent Anhydrousness: The presence of water in the reaction solvent will compete with the desired reaction by hydrolyzing the DMF-DMA.

      • Solution: Use anhydrous grade solvents. If not available, solvents like toluene or xylene can be dried using standard laboratory procedures (e.g., distillation from sodium/benzophenone or storage over molecular sieves).

  • Reaction Kinetics & Thermodynamics:

    • Insufficient Temperature: This condensation reaction requires thermal energy to overcome the activation barrier for both the initial addition and the subsequent elimination steps.

      • Solution: The reaction is typically performed at reflux temperatures of the chosen solvent (e.g., toluene at ~110°C, xylene at ~140°C). If you are running the reaction at a lower temperature, you may see incomplete conversion. Consider increasing the temperature or switching to a higher-boiling point solvent.

    • Inadequate Reaction Time: Complex reactions need sufficient time to reach completion.

      • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). A common mistake is to terminate the reaction prematurely. A typical reaction time is 4-12 hours at reflux. If the starting material is still present after this period, and byproducts are not forming, extending the reaction time may be beneficial.

Issue 2: Formation of Multiple Byproducts and Isomers

Q2: My crude product shows multiple spots on TLC, making purification difficult and lowering the final yield. What are these impurities?

A2: The formation of byproducts is often related to side reactions of the starting materials or the product itself.

  • Self-Condensation: The starting ketone, N-(3-acetylphenyl)-N-ethylacetamide, can potentially undergo self-aldol condensation, especially under basic conditions, though this is less common in this specific reaction.[5]

    • Solution: This is generally minimized by using a stoichiometric excess of DMF-DMA, which favors the desired cross-condensation pathway. Ensure accurate measurement of your reagents.

  • Formation of the (Z)-Isomer: The desired product is the (E)-isomer, which is the more thermodynamically stable configuration due to reduced steric hindrance. However, under certain conditions, the kinetic (Z)-isomer can also form.

    • Solution: Higher reaction temperatures and longer reaction times favor the formation of the more stable (E)-isomer. Performing the reaction at reflux in a solvent like toluene or xylene generally provides excellent selectivity for the (E)-isomer.

  • Thermal Decomposition: At excessively high temperatures or with prolonged heating, the enaminone product or starting materials can degrade.

    • Solution: While high heat is necessary, avoid unnecessary extremes. Xylene (~140°C) is typically the upper limit for this reaction. Monitor the reaction for the appearance of dark, tarry materials, which indicate decomposition.

Issue 3: Challenges in Product Isolation and Purification

Q3: I'm struggling to isolate a pure product after the reaction workup. What are the best practices?

A3: Effective purification is key to achieving a high yield of quality material.

  • Workup Procedure:

    • Problem: The crude product is an oil and does not crystallize upon cooling.

    • Solution: After cooling the reaction mixture, the solvent is typically removed under reduced pressure (rotary evaporation). The resulting crude oil or solid often requires further purification. Direct crystallization from the reaction mixture is not always feasible.

  • Purification Strategy:

    • Crystallization: This is the most effective method for purifying the final product on a large scale.

      • Protocol: The crude residue can be dissolved in a minimal amount of a hot solvent like ethyl acetate or isopropanol, and then a non-polar solvent like hexanes or heptane is added slowly until turbidity is observed. Allowing the solution to cool slowly will often induce crystallization of the pure (E)-isomer.

    • Silica Gel Chromatography: For small-scale reactions or to isolate highly pure material for analytical purposes, column chromatography is an option.

      • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 20% and increasing to 50% ethyl acetate) is typically effective at separating the product from less polar starting materials and more polar impurities.

Optimized Experimental Protocol & Data

This protocol represents a validated starting point for achieving a high yield of the target compound.

Reaction Scheme: N-(3-acetylphenyl)-N-ethylacetamide + N,N-Dimethylformamide dimethyl acetal → this compound

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add N-(3-acetylphenyl)-N-ethylacetamide (1.0 eq).

  • Reagent Addition: Add anhydrous toluene (approx. 10 mL per gram of starting material). Begin stirring and then add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) via syringe.

  • Heating: Heat the reaction mixture to reflux (approximately 110-115°C) and maintain this temperature for 6-8 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes:ethyl acetate as the mobile phase) until the starting acetyl compound is consumed.

  • Workup: Allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: To the resulting crude oil/solid, add a suitable crystallization solvent such as isopropanol. Heat the mixture to dissolve the solid, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystalline product by vacuum filtration, wash the filter cake with a small amount of cold isopropanol, and dry the product under vacuum.

Table 1: Optimized Reaction Parameters

ParameterRecommended ConditionRationale
Solvent Anhydrous Toluene or XyleneHigh boiling point for kinetics; inert under reaction conditions.
Temperature Reflux (110-140°C)Provides sufficient energy to overcome the activation barrier.
DMF-DMA Stoich. 1.5 - 2.0 equivalentsExcess drives the reaction to completion and minimizes self-condensation.
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis of the moisture-sensitive DMF-DMA reagent.
Reaction Time 6 - 12 hoursEnsures complete conversion; monitorable by TLC.
Purification Recrystallization (Isopropanol)Efficiently removes impurities and isolates the pure (E)-isomer.

Visualized Workflows and Logic

A clear visual representation of the process can aid in planning and troubleshooting.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis reagents 1. Prepare Reagents (Starting Material, DMF-DMA) glassware 2. Prepare Glassware (Oven-dried, Inert Atm.) reagents->glassware setup 3. Assemble & Charge Reactor glassware->setup heat 4. Heat to Reflux (110-140°C) setup->heat monitor 5. Monitor by TLC (6-12h) heat->monitor cool 6. Cool to RT monitor->cool evap 7. Remove Solvent (Rotovap) cool->evap purify 8. Recrystallize (e.g., Isopropanol) evap->purify isolate 9. Filter & Dry Product purify->isolate analyze 10. Characterize Product (NMR, MP, Yield) isolate->analyze

Caption: A standard experimental workflow for the synthesis.

G start Low Yield Issue check_reagents Check Reagent Quality (DMF-DMA, Solvent) start->check_reagents check_conditions Check Reaction Conditions (Temp, Time) check_reagents->check_conditions Good reagent_bad Action: Use fresh/distilled DMF-DMA. Use anhydrous solvent. check_reagents->reagent_bad Poor conditions_bad Action: Increase temperature to reflux. Increase reaction time. check_conditions->conditions_bad Too Low/Short conditions_ok Conditions OK check_conditions->conditions_ok Adequate reagent_ok Reagents OK

Caption: A troubleshooting decision tree for low yield issues.

References

  • Srivastava, N., & Saxena, A. K. (n.d.). Optimization of reaction conditions of enamine synthesis. ResearchGate. [Link]

  • Pharmaffiliates. (n.d.). This compound. [Link]

  • Welcome Home Vets of NJ. (n.d.). Aldol Condensation Practice Problems With Answers. [Link]

  • Organic Chemistry Portal. (n.d.). Enamine synthesis by amination. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]

  • Chemistry Learner. (n.d.). Acryloyl Chloride Formula, Properties, Uses, MSDS. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • American Chemical Society. (2026, January 12). Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring. ACS Publications. [Link]

  • ACS Publications. (2022, August 23). A Laboratory Accident of Acryloyl Chloride, Its Consequences, Treatment, and Safety Measures: An Arduous Lesson to All Researchers. [Link]

  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Acryloyl chloride. [Link]

  • Semantic Scholar. (2021, October 28). Research Article Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2. [Link]

  • Pearson. (n.d.). Condensation Reactions Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for synthesis of imine and amide from amines and alcohols a. [Link]

  • YouTube. (2019, January 17). synthesis of enamines from secondary amines and carbonyl compounds. [Link]

  • Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. [Link]

Sources

Technical Support Center: A Senior Application Scientist's Guide to Troubleshooting Low Yields in Enone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for enone synthesis. As a Senior Application Scientist, I understand that while α,β-unsaturated carbonyls are invaluable synthetic building blocks, their synthesis can be fraught with challenges leading to disappointing yields.[1] This guide is structured to address the specific, practical issues you encounter in the lab. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to diagnose and solve problems effectively.

This guide is organized into four key areas where yields are most often compromised:

  • Starting Material and Reagent Integrity

  • Reaction Condition Optimization

  • Managing Side Reactions and Byproducts

  • Workup and Purification Strategies

Let's begin by visualizing a general troubleshooting workflow.

Enone_Synthesis_Troubleshooting_Workflow start Low Yield Observed check_purity 1. Verify Starting Material Purity start->check_purity check_conditions 2. Review Reaction Conditions check_purity->check_conditions Purity Confirmed solution_purity Purify/Re-source Starting Materials check_purity->solution_purity Impurities Found analyze_byproducts 3. Analyze Crude Mixture for Byproducts check_conditions->analyze_byproducts Conditions Correct solution_conditions Optimize Temp, Time, Base/Catalyst, Stoichiometry check_conditions->solution_conditions Suboptimal Conditions review_workup 4. Evaluate Workup & Purification analyze_byproducts->review_workup No Major Byproducts solution_byproducts Modify Conditions to Minimize Side Reactions analyze_byproducts->solution_byproducts Byproducts Identified solution_workup Adjust pH, Solvent, or Purification Method review_workup->solution_workup Losses Identified success Improved Yield review_workup->success Procedure Optimized solution_purity->start Re-run Reaction solution_conditions->start Re-run Reaction solution_byproducts->start Re-run Reaction solution_workup->success

Caption: General troubleshooting workflow for low enone synthesis yields.

Starting Material and Reagent Integrity

The quality of your starting materials is the foundation of your synthesis. Impurities can inhibit catalysts, participate in side reactions, or alter reaction kinetics, leading to reduced yields and complex product mixtures.[2][3]

Q1: My reaction is sluggish or fails to initiate. I suspect my starting materials. What should I check?

A1: This is a classic symptom of purity issues. Here’s how to diagnose it:

  • Purity Verification: The purity of starting materials directly impacts the reaction's success.[2] Before starting, verify the purity of your ketone, aldehyde, and any reagents using techniques like NMR or GC-MS. Even seemingly inert materials like silica gel from a previous purification can affect the reaction.[4] For example, residual acid on glassware can interfere with base-catalyzed reactions. Ensure all glassware is scrupulously clean and appropriately dried.[5]

  • Solvent Quality: Solvents are not inert. Ensure you are using the correct grade of solvent (e.g., anhydrous for reactions sensitive to water). Water can quench strong bases like LDA and participate in unwanted side reactions.

  • Reagent Activity: Bases can degrade upon storage. If you are using a strong base like LDA that you prepared and stored, its activity may have diminished. It is often best to use freshly prepared or newly purchased reagents.

Protocol 1: 1H NMR for Starting Material Purity Assessment

This protocol provides a quantitative assessment of your starting material against a certified internal standard.

  • Preparation: Accurately weigh ~10-20 mg of your starting material (e.g., ketone) and ~10-20 mg of an internal standard (e.g., dimethyl sulfone, maleic acid) into a vial. The standard should have a simple spectrum with at least one peak that does not overlap with your sample's peaks.

  • Dissolution: Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition: Acquire a 1H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 30 seconds) to allow for complete relaxation of all protons, which is critical for accurate integration.

  • Analysis: Integrate the area of a well-resolved peak from your starting material and a peak from the internal standard. Calculate the purity using the following formula:

    Purity (%) = (Isample / Nsample) × (Nstd / Istd) × (MWsample / MWstd) × (mstd / msample) × Puritystd

    Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, Puritystd = purity of the standard.

Reaction Condition Optimization

Enone syntheses, particularly condensation reactions, are often sensitive to subtle changes in reaction conditions.[6]

Q2: My crossed-aldol condensation yields a complex mixture of products, with very little of my desired enone. How can I improve selectivity?

A2: This is a common problem when both carbonyl partners have α-hydrogens.[7] Standard conditions can lead to a mixture of four products (two self-condensation and two crossed-condensation products). The key is to control which molecule acts as the nucleophile (enolate) and which acts as the electrophile.[7]

  • Directed Aldol Strategy: The most robust solution is to pre-form the enolate of one ketone using a strong, non-nucleophilic base at low temperatures before adding the second carbonyl compound (the electrophile).[7] Lithium diisopropylamide (LDA) is ideal for this. Its bulky nature favors deprotonation at the less sterically hindered α-carbon (the kinetic enolate), and the low temperature (-78 °C) prevents equilibration to the more stable thermodynamic enolate.[7]

  • Order of Addition: If using a weaker base (e.g., NaOH, KOH), slowly add the enolizable ketone to a mixture of the base and a non-enolizable aldehyde (like benzaldehyde). This ensures the enolate reacts with the desired electrophile, which is in excess, minimizing self-condensation.[8]

Aldol_Selectivity cluster_0 Desired Pathway: Crossed-Aldol cluster_1 Undesired Pathway: Self-Condensation KetoneA Ketone A EnolateA Enolate A (Pre-formed with LDA) KetoneA->EnolateA + LDA, -78°C CrossedProduct Desired Crossed Aldol Product EnolateA->CrossedProduct KetoneB Ketone B (Electrophile) KetoneB->CrossedProduct KetoneA2 Ketone A EnolateA2 Enolate A KetoneA2->EnolateA2 + Base (e.g. NaOH) SelfProduct Self-Condensation Product KetoneA2->SelfProduct EnolateA2->SelfProduct

Caption: Directed vs. non-directed aldol reaction pathways.

Protocol 2: Directed Aldol Condensation via a Pre-formed Lithium Enolate

  • Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add n-butyllithium (n-BuLi) to a solution of diisopropylamine (1.1 eq) in THF at -78 °C to form LDA in situ.

  • Enolate Formation: Slowly add a solution of the ketone (1.0 eq) in anhydrous THF to the LDA solution at -78 °C. Stir for 1-2 hours at this temperature to ensure complete formation of the kinetic lithium enolate.[7]

  • Aldol Addition: Add the aldehyde (1.0 eq), preferably freshly distilled, dropwise to the enolate solution at -78 °C. The reaction is often rapid. Stir for 30-60 minutes.

  • Quench: Quench the reaction while cold by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Allow the mixture to warm to room temperature, transfer to a separatory funnel, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Q3: The aldol addition to form the β-hydroxy ketone works, but it won't eliminate to form the enone, even with heating. What's wrong?

A3: The elimination of water to form the conjugated enone is a crucial step that drives the reaction to completion, especially when the initial aldol addition is thermodynamically unfavorable.[7][9] If this step is failing, consider the following:

  • Catalyst: Base-catalyzed elimination is common, but if it's sluggish, an acid catalyst is often more effective.[9] After the aldol reaction, quenching and workup, the isolated β-hydroxy ketone can be dissolved in a solvent like toluene with a catalytic amount of p-toluenesulfonic acid (PTSA) and heated with a Dean-Stark apparatus to azeotropically remove water and drive the equilibrium towards the enone.

  • Stability: While conjugated enones are generally stable, extreme heat or prolonged reaction times can sometimes lead to decomposition or polymerization, especially with reactive substrates.[5] Monitor the reaction by TLC to find the optimal heating time.

Managing Side Reactions and Byproducts

Unwanted side reactions are a primary cause of low yields. Identifying the byproduct can provide crucial clues for optimizing the reaction.

Q4: I'm observing a byproduct with a mass corresponding to the addition of my enolate to my desired enone product. What is happening and how can I stop it?

A4: You are observing a Michael addition (1,4-conjugate addition), where a nucleophile (in this case, another molecule of your enolate) attacks the β-carbon of the newly formed α,β-unsaturated enone.[10] This is especially problematic if the enolate is highly reactive and present in high concentration after the initial product is formed.

Strategies to Minimize Michael Addition:

  • Control Stoichiometry: Use a slight excess of the electrophile (aldehyde) relative to the enolate precursor (ketone) to ensure the enolate is consumed in the desired aldol reaction.

  • Temperature Control: Keep the reaction temperature low. Michael additions often have a higher activation energy than the initial aldol addition. Maintaining a low temperature throughout the reaction and quench can suppress this side reaction.

  • Base Choice: Using a stoichiometric amount of a strong base like LDA to pre-form the enolate, followed by the addition of the electrophile, depletes the free enolate as the product forms, leaving less available for a subsequent Michael addition.[7]

Q5: My reaction involves the oxidation of an allylic alcohol to an enone, but I'm getting the saturated ketone as a major byproduct. How can I improve selectivity?

A5: The formation of a saturated ketone indicates that the double bond of the enone is being reduced after oxidation, or the starting material is being isomerized and then oxidized.[8]

  • Choice of Oxidant: This is the most critical factor. Use a mild and selective oxidant that is known for oxidizing allylic alcohols without affecting the double bond. Activated manganese dioxide (MnO₂) is a classic and highly effective choice for this transformation.[8] Other good options include Dess-Martin periodinane (DMP) or a Swern oxidation. Avoid stronger, less selective oxidants like chromic acid under harsh conditions.

  • Reaction Conditions: Over-oxidation or side reactions can occur with prolonged reaction times or excessive heat. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.[5]

Oxidant SystemTypical ConditionsSelectivity for Allylic Alcohol → Enone
MnO₂ CH₂Cl₂ or Acetone, room tempExcellent
PCC/PDC CH₂Cl₂, room tempGood, but can be acidic
Dess-Martin CH₂Cl₂, room tempExcellent, but reagent is sensitive
Swern (Oxalyl Chloride, DMSO, Et₃N) CH₂Cl₂, -78 °C to room tempExcellent, but requires low temp

Workup and Purification Strategies

Significant product loss can occur during the isolation and purification stages.[5] Enones can be sensitive, and improper handling can lead to decomposition or isomerization.

Q6: My crude NMR shows a good yield, but I lose most of my product during silica gel chromatography. What is happening?

A6: This is a very common issue. Silica gel is weakly acidic and can catalyze unwanted reactions on its surface.

  • Decomposition/Isomerization: The acidic nature of silica can catalyze the hydration of the enone back to the β-hydroxy ketone (a retro-aldol reaction) or promote polymerization.

  • Irreversible Adsorption: Highly polar or basic functionalities in your molecule can cause it to bind irreversibly to the silica gel.

Troubleshooting Chromatography:

  • Neutralize the Silica: Pre-treat your silica gel by slurrying it in your eluent containing a small amount of a neutralizating agent like triethylamine (~1% v/v), then pack the column as usual. This deactivates the acidic sites.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral grade) or Florisil.

  • Minimize Contact Time: Don't let your product sit on the column for an extended period. Use flash chromatography with slightly more polar solvents to expedite elution.

  • Alternative Purification: If the product is sufficiently non-polar and thermally stable, consider distillation or recrystallization as alternatives to chromatography.

References

  • Benchchem. (2025). Technical Support Center: Troubleshooting Side Reactions in Enone Synthesis.
  • Liu, L., Xu, B., & Hammond, G. B. (2011). Construction of cyclic enones via gold-catalyzed oxygen transfer reactions. Beilstein Journal of Organic Chemistry, 7, 606–614. [Link]

  • Barceló, G., et al. (2019). Conjugated Ynones in Organic Synthesis. Chemical Reviews, 119(17), 10888-10953. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the reduction of enones. [Link]

  • Su, W., & Jie, X. (2021). Synthesis of Enones and Enals via Dehydrogenation of Saturated Ketones and Aldehydes. Journal of Organic Chemistry, 86(7), 5439-5447. [Link]

  • Chemistry LibreTexts. (2021). 17.6: α,β-Unsaturated Aldehydes and Ketones. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Improve Yield. [Link]

  • Benchchem. (2025).
  • ChemistryViews. (2019). Enone Synthesis Uses Reductive Nickel Catalysis. [Link]

  • Quora. (2021). What are two synthetic methods to make an α,β-unsaturated carbonyl compounds supported by example and mechanism with every method?[Link]

  • Organic Chemistry Portal. (n.d.). Enone and unsaturated ester synthesis by condensation, C-C coupling or rearrangement. [Link]

  • Organic Chemistry Portal. (n.d.). Enone synthesis by oxidation or hydrolysis. [Link]

  • Chemistry LibreTexts. (2024). 23.3: Dehydration of Aldol Products - Synthesis of Enones. [Link]

  • Sancus, S. (n.d.). Optimizing Organic Synthesis: The Benefits of High-Purity 1-Indanone. [Link]

  • Organic Chemistry II - LibreTexts. (n.d.). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Importance of Purity in Chemical Synthesis: A Case Study of 2-Hydroxy-5-Picoline. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220-9231. [Link]

Sources

Side product formation in the synthesis of (E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of (E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide

Welcome to the technical support guide for the synthesis of this compound, a key intermediate in pharmaceutical development, notably for Zaleplon and its related compounds[1][2]. This document is designed for researchers, chemists, and process development professionals to troubleshoot common side product formation and optimize reaction outcomes. We will delve into the causality behind synthetic challenges and provide actionable, field-proven protocols.

Overview of Synthetic Strategy

The synthesis of the target enaminone is typically a two-stage process. Understanding this sequence is critical to diagnosing issues, as impurities are often carried over from the first stage or generated in the second.

  • Stage 1: Synthesis of the Ketone Precursor. The process begins with the preparation of the key intermediate, N-(3-acetylphenyl)-N-ethylacetamide, typically via N-ethylation of 3'-aminoacetophenone followed by acetylation, or vice-versa.

  • Stage 2: Enaminone Formation. The methyl ketone of the precursor is then condensed with a formylating agent, most commonly N,N-dimethylformamide dimethyl acetal (DMF-DMA) or a related aminal ester like Bredereck's reagent (tert-butoxybis(dimethylamino)methane), to yield the final (E)-enaminone product[3][4][5].

cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Enaminone Formation A 3'-Aminoacetophenone B N-(3-acetylphenyl)-N-ethylacetamide (Ketone Precursor) A->B N-Ethylation & N-Acetylation D (E)-N-(3-(3-(dimethylamino)acryloyl)phenyl) -N-ethylacetamide (Target Product) B->D C DMF-DMA or Bredereck's Reagent C->D

Caption: High-level two-stage synthetic workflow.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: My final product is contaminated with a high-molecular-weight impurity. Mass spectrometry suggests it's a dimer of the ketone precursor. What is happening and how can I stop it?

Answer:

Root Cause Analysis: You are observing a classic case of Aldol self-condensation of the starting ketone, N-(3-acetylphenyl)-N-ethylacetamide[6][7]. The methyl group of the ketone is acidic (pKa ~19-20 in DMSO) and can be deprotonated by a base to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of another molecule of the ketone. Subsequent dehydration (elimination of water), often promoted by heat, yields a conjugated α,β-unsaturated ketone—the dimer you are detecting.

This side reaction is exacerbated by:

  • Excess Base: While the enaminone formation with DMF-DMA does not formally require a strong base, residual base from the precursor synthesis or the use of basic catalysts can trigger this pathway. Bredereck's reagent generates a strong base (t-BuO⁻) in situ, which can readily promote self-condensation if not consumed quickly by the desired reaction[5][8].

  • High Temperatures: Aldol condensations are often driven by heating, which facilitates the final dehydration step[6].

  • Prolonged Reaction Times: Allowing the reaction to stir for too long, especially under harsh conditions, gives the side reaction more time to proceed.

cluster_main Desired Enaminone Formation cluster_side Side Reaction: Aldol Condensation Ketone N-(3-acetylphenyl)-N-ethylacetamide Product Target Enaminone Ketone->Product DMFDMA DMF-DMA DMFDMA->Product Ketone2 N-(3-acetylphenyl)-N-ethylacetamide Enolate Enolate Intermediate Ketone2->Enolate Base (e.g., t-BuO⁻) Dimer Aldol Dimer Impurity Ketone2->Dimer Enolate->Dimer Attack on another ketone molecule

Caption: Competing pathways: Desired reaction vs. Aldol side reaction.

Troubleshooting & Prevention Protocol:

  • Temperature Control: Maintain the lowest effective temperature for the reaction. For DMF-DMA, reactions can often be run from room temperature to a moderate heat (e.g., 80-100 °C). Avoid excessive heating or prolonged reflux unless absolutely necessary for reaction completion.

  • Stoichiometry and Order of Addition: Use a slight excess (1.1-1.5 equivalents) of the formylating agent (DMF-DMA). Add the ketone precursor slowly to the solution of the formylating agent to ensure the ketone is consumed quickly in the desired reaction, minimizing its availability for self-condensation.

  • Choice of Reagent: DMF-DMA is generally less basic than Bredereck's reagent and may be a better choice if aldol condensation is a persistent issue. If using Bredereck's reagent, ensure anhydrous conditions and precise temperature control to manage the in situ base generation[5].

  • Purification of Precursor: Ensure the N-(3-acetylphenyl)-N-ethylacetamide precursor is free of any residual base (e.g., KOH, K₂CO₃) from its synthesis. A simple aqueous wash and recrystallization of the precursor can significantly improve the outcome of the enaminone formation step.

FAQ 2: My reaction yields are low, and upon workup, I am regenerating the starting ketone, N-(3-acetylphenyl)-N-ethylacetamide. Why is my product unstable?

Answer:

Root Cause Analysis: The product, an enaminone, is susceptible to hydrolysis , particularly under acidic conditions[9][10]. The mechanism involves the protonation of the enamine nitrogen or the alpha-carbon, which makes the iminium ion susceptible to nucleophilic attack by water. The resulting hemiaminal intermediate then collapses, eliminating dimethylamine and regenerating the ketone.

This issue is commonly encountered during:

  • Aqueous Workup: Using acidic washes (e.g., dilute HCl) to neutralize the reaction or remove basic impurities will rapidly hydrolyze the enaminone.

  • Chromatography: Using silica gel for purification can be problematic. The acidic nature of standard silica gel can cause significant product degradation on the column, leading to low recovery and contamination of fractions with the starting ketone[9].

Troubleshooting & Prevention Protocol:

  • Workup Procedure:

    • Avoid acidic aqueous solutions. If a wash is necessary, use a saturated sodium bicarbonate solution or brine.

    • Minimize contact time with water. Promptly extract the product into a non-polar organic solvent (e.g., ethyl acetate, dichloromethane) and dry thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate.

  • Purification Strategy:

    • Deactivated Silica: If column chromatography is unavoidable, use silica gel that has been pre-treated (deactivated) with a base. This can be done by preparing a slurry of the silica in the eluent containing 1-2% triethylamine.

    • Alternative Media: Consider using a more neutral stationary phase like alumina (basic or neutral grade) for purification.

    • Crystallization: The preferred method of purification is crystallization. The crude product can often be precipitated or recrystallized from a suitable solvent system like ethyl acetate/hexanes or isopropanol to yield a pure product without the risk of hydrolysis.

Parameter Problematic Condition Recommended Protocol Rationale
Workup pH Acidic (pH < 7)Neutral to slightly basic (pH 7-8)Prevents acid-catalyzed hydrolysis of the enaminone C=C-N bond[9][11].
Purification Standard Silica GelDeactivated (Et₃N-treated) Silica or AluminaMinimizes on-column degradation by neutralizing acidic sites.
Moisture Wet solvents/reagentsAnhydrous conditions (e.g., dry solvents, inert atmosphere)Water is a key reactant in the hydrolysis pathway.
FAQ 3: The synthesis of my precursor, N-(3-acetylphenyl)-N-ethylacetamide, is giving me a mixture of products. What are the likely side products and how do I avoid them?

Answer:

Root Cause Analysis: The synthesis of the precursor from 3'-aminoacetophenone involves two key transformations: N-ethylation and N-acetylation. The order and conditions of these steps determine the potential side products. A common route involves the ethylation of 3'-aminoacetophenone followed by acetylation.

Potential side products include:

  • Incomplete Ethylation: Residual N-(3-acetylphenyl)acetamide. This occurs if the ethylating agent (e.g., iodoethane) is insufficient or the reaction conditions (time, temperature, base) are not optimal[3].

  • Incomplete Acetylation: Residual N-ethyl-3-aminoacetophenone. This happens if the acetylating agent (e.g., acetic anhydride, acetyl chloride) is not used in sufficient excess or is quenched before the reaction is complete.

  • Di-ethylation: Formation of a quaternary ammonium salt, N,N-diethyl-3-aminoacetophenone, is possible with reactive alkylating agents and strong bases, though less common.

Troubleshooting & Prevention Protocol:

  • Stepwise Synthesis & Monitoring: Perform the synthesis in a stepwise manner and monitor the completion of each step using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Optimizing Ethylation (Example Protocol using Iodoethane):

    • Reactants: Dissolve 3'-aminoacetophenone in a suitable solvent like acetone or DMF.

    • Base: Use a moderate base like potassium carbonate (K₂CO₃), which is strong enough to deprotonate the aniline but minimizes side reactions.

    • Stoichiometry: Use a slight excess of iodoethane (1.1-1.2 equivalents).

    • Control: Run the reaction at a controlled temperature (e.g., room temperature to 50 °C) until TLC shows complete consumption of the starting material.

  • Ensuring Complete Acetylation:

    • Reagent: Use a slight excess of acetic anhydride or acetyl chloride. The reaction is often run in the presence of a base like pyridine or triethylamine to scavenge the acid byproduct.

    • Quenching: Ensure the reaction is complete before quenching with water or alcohol.

FAQ 4: My final product shows two spots on TLC and two sets of peaks in the NMR, but the mass is correct. Could this be the (Z)-isomer?

Answer:

Root Cause Analysis: Yes, it is possible to form the geometric (Z)-isomer alongside the desired (E)-isomer. The enaminone product has a carbon-carbon double bond with restricted rotation. While the (E)-isomer is generally the thermodynamically more stable product due to reduced steric hindrance between the carbonyl group and the dimethylamino group, the kinetic product distribution can sometimes include the (Z)-isomer.

Detection and Resolution:

  • NMR Spectroscopy: The most definitive way to identify the isomers is through ¹H NMR. The vinyl protons of the (E) and (Z) isomers will have different coupling constants (J-values). For the (E)-isomer, the coupling constant between the two vinyl protons is typically larger (~12-18 Hz) compared to the (Z)-isomer (~7-12 Hz).

  • Chromatography: The two isomers will likely have slightly different polarities and may be separable by careful column chromatography or show as distinct spots on TLC.

  • Isomerization: In some cases, heating the mixture in a suitable solvent can promote isomerization to the more stable (E)-isomer. However, this must be balanced against the risk of degradation or aldol condensation. The best approach is to optimize the reaction conditions (solvent, temperature) to favor the formation of the (E)-isomer from the outset.

References

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (2005). EP1554279B1 - Process for the preparation of zaleplon.
  • Frandcom Industrial Limited. (2019). Simple Synthesis Of N-Ethylacetamide. Retrieved from [Link]

  • Google Patents. (1976). US3959371A - Process for the purification of N,N-dimethylacetamide.
  • Clark, J. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Enaminone synthesis by amination. Retrieved from [Link]

  • Ashenhurst, J. (2025). Enamines – formation, properties, reactions, and mechanisms. Master Organic Chemistry. Retrieved from [Link]

  • Semantic Scholar. (2021). Research Article Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Deuterated Enaminones with High Isotopic Fidelity. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025). Hydrolysis of Imines and Enamines Explained. YouTube. Retrieved from [Link]

  • ResearchGate. (2022). a Synthesis of (E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one(3)(Template). Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Retrieved from [Link]

  • ResearchGate. (2006). tert -Butoxy Bis(dimethyl-amino)methane (Bredereck's Reagent). Retrieved from [Link]

  • ResearchGate. (n.d.). Sulfated polyborate catalyzed enamines, enaminones synthesis via Methyl Ketones, Active Methylenes, and DMF-DMA activation: Application to Imatinib, Nilotinib intermediates. Retrieved from [Link]

  • PubChem. (n.d.). (E)-3-Dimethylamino-1-phenyl-propenone. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Enamine Reactions. Retrieved from [Link]

  • OSTI.GOV. (n.d.). Mechanistic Insights into the Catalytic Condensation of Methyl Ketones on MgO Surfaces. Retrieved from [Link]

  • Thieme. (2006). s-2006-933118.pdf. Retrieved from [Link]

  • ResearchGate. (n.d.). Self-Condensation of Ketones Catalysed by Basic Aluminium Oxide. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butoxybis(dimethylamino)methane. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 3-dimethylamino-1-phenyl-1-\m-chlorophenyl\ propan-2-ol and intermediate for this process.
  • ACG Publications. (2012). A brief review on synthesis & applications of β-enamino carbonyl compounds. Retrieved from [Link]

  • UCHEM. (n.d.). UCHEM-BREDERECK'S REAGENT. Retrieved from [Link]

  • ResearchGate. (2025). A new synthesis of alkyl ( E)-(3-dimethylamino)acrylates | Request PDF. Retrieved from [Link]

  • YouTube. (2021). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • JoVE. (2025). Video: Multiple Halogenation of Methyl Ketones: Haloform Reaction. Retrieved from [Link]

  • Chem-Supply. (n.d.). N-[3-[3-(Dimethylamino)acryloy l]phenyl]-N-ethylacetamide >98.0%. Retrieved from [Link]

  • MDPI. (2018). Metals on ZrO 2 : Catalysts for the Aldol Condensation of Methyl Ethyl Ketone (MEK) to C 8 Ketones. Retrieved from [Link]

  • Leah4sci.com. (2017). Mechanism of Enamine Hydrolysis Organic Chemistry. YouTube. Retrieved from [Link]

  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]

Sources

Technical Support Center: Optimization of N-phenylacetamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-phenylacetamide (also known as acetanilide). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. Our focus is on explaining the causality behind experimental choices to ensure robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

This section addresses specific questions that frequently arise during the synthesis and purification of N-phenylacetamide.

Q1: What is the underlying mechanism for the synthesis of N-phenylacetamide from aniline?

A1: The synthesis of N-phenylacetamide from aniline and an acetylating agent like acetic anhydride or acetyl chloride is a classic example of nucleophilic acyl substitution.[1] In this reaction, the lone pair of electrons on the nitrogen atom of the aniline molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent.[1][2] This forms a tetrahedral intermediate which then collapses, eliminating a leaving group (acetate or chloride) to form the stable amide product, N-phenylacetamide.[3]

Q2: Why is a solvent like water or glacial acetic acid used in the reaction?

A2: While the reaction can occur between the neat reagents, both aniline and acetic anhydride are somewhat viscous liquids.[3] A solvent is used to dissolve and evenly disperse the reactants, ensuring efficient mixing and facilitating the reaction.[3] Glacial acetic acid can also act as a solvent and helps to keep the reaction conditions anhydrous, which is particularly important when using the highly moisture-sensitive acetyl chloride.[2]

Q3: What is the purpose of adding zinc dust to the reaction mixture?

A3: Aniline is susceptible to oxidation, which can produce colored impurities and reduce the yield of the desired product. Zinc dust is added as a reducing agent to prevent the oxidation of aniline during the reaction, helping to ensure a purer, less colored final product.[1][4]

Q4: In some procedures, sodium acetate is added after aniline is dissolved in HCl. What is its role?

A4: Aniline is often dissolved in aqueous hydrochloric acid to form its water-soluble salt, anilinium chloride.[3] However, the anilinium ion is not nucleophilic and will not react with the acetylating agent. Sodium acetate is a weak base that is added to regenerate the free aniline (PhNH2) in situ.[3] As the free aniline is formed, it can then act as a nucleophile and react with the acetic anhydride to form N-phenylacetamide.[3]

Q5: How do I choose the best solvent for recrystallizing my crude N-phenylacetamide?

A5: The ideal recrystallization solvent is one in which the compound of interest is highly soluble at high temperatures but poorly soluble at low temperatures.[5][6] For N-phenylacetamide, water is an excellent choice because it has a much higher solubility in hot water than in cold water.[7][8] This significant solubility difference allows for high recovery of pure crystals upon cooling. Impurities, ideally, either remain dissolved in the cold solvent or are insoluble in the hot solvent and can be filtered out.[5]

Troubleshooting Guide

Encountering issues during synthesis is a common part of research. This guide provides a structured approach to identifying and resolving potential problems.

ProblemProbable Cause(s)Solution & Optimization Strategy
Low Yield Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider increasing the reaction time or gently heating the mixture.[9]
Poor Quality of Reagents: Aniline may be oxidized; acetic anhydride may be hydrolyzed.Use freshly distilled aniline and a fresh bottle of acetic anhydride. Ensure all glassware is dry.[9]
Product Loss During Workup: Product remains dissolved in the recrystallization solvent.During recrystallization, use the minimum amount of boiling solvent required to dissolve the crude product.[6][7] Ensure the solution is thoroughly cooled in an ice-water bath to maximize crystal precipitation before filtration.[10]
Product is Colored (Yellow/Brown) Oxidation of Aniline: Starting material was oxidized before or during the reaction.Add a small amount of zinc dust to the reaction mixture to prevent oxidation.[4]
Colored Impurities in Crude Product: Polar organic compounds are present.During recrystallization, after dissolving the crude product in hot solvent, add a small amount of activated charcoal. The colored impurities will adsorb onto the charcoal and can be removed via hot filtration.[7] Do not add charcoal to a boiling solution to avoid bumping.[7]
Reaction Fails to Proceed Inappropriate Solvent: Reactants are not soluble enough to react efficiently.Select a solvent in which both reactants are soluble and which is inert to the reaction conditions. Dichloromethane or tetrahydrofuran are common choices for similar reactions.[9]
Aniline is Protonated: If using acidic conditions, the aniline may be present as the non-nucleophilic anilinium salt.Add a non-nucleophilic base, such as sodium acetate or triethylamine, to neutralize the acid and free the aniline nucleophile.[3][9]
Oily Product Instead of Crystals "Oiling Out": The product's melting point is lower than the boiling point of the solvent, causing it to separate as a liquid.Re-heat the solution to dissolve the oil, then add a slightly larger volume of hot solvent before allowing it to cool slowly. Slow cooling is critical.[7] Alternatively, a mixed-solvent system can be employed.[5]
No Crystals Form Upon Cooling Supersaturated Solution: The solution is cooled too quickly, or there are no nucleation sites.Try scratching the inside of the flask with a glass rod below the surface of the liquid to provide a rough surface for crystal growth to begin.[8][10] Alternatively, add a "seed crystal" from a previous successful batch.
Too Much Solvent Used: The solution is not saturated enough for crystals to form.If you suspect too much solvent was added, you can gently boil off some of the solvent to concentrate the solution and then allow it to cool again.[6]

Visualizing the Process

Diagrams help clarify complex mechanisms and workflows, providing a clear visual reference for the experimental process.

ReactionMechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Aniline Aniline (Nucleophile) Tetrahedral Tetrahedral Intermediate Aniline->Tetrahedral Nucleophilic Attack Ac2O Acetic Anhydride (Electrophile) Ac2O->Tetrahedral Product N-Phenylacetamide Tetrahedral->Product Collapse & Leaving Group Elimination Byproduct Acetic Acid Tetrahedral->Byproduct TroubleshootingWorkflow Start Low Yield or Impure Product CheckPurity Assess Purity (TLC, Melting Point) Start->CheckPurity CheckReagents Verify Reagent Quality & Stoichiometry CheckPurity->CheckReagents Impurities Detected CheckConditions Review Reaction Conditions (Time, Temp) CheckPurity->CheckConditions Low Conversion OptimizeWorkup Optimize Purification (Recrystallization) CheckPurity->OptimizeWorkup Crude Product OK CheckReagents->Start Adjust & Repeat CheckConditions->Start Adjust & Repeat Success High Yield & Purity OptimizeWorkup->Success

Caption: Troubleshooting workflow for synthesis optimization.

Experimental Protocols

Protocol 1: Synthesis of N-Phenylacetamide from Aniline

This protocol details the acetylation of aniline using acetic anhydride.

Materials:

  • Aniline (10 mL)

  • Acetic Anhydride (10 mL)

  • Glacial Acetic Acid (10 mL)

  • Zinc dust (small pinch)

  • Round bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle or oil bath

  • Beaker (500 mL)

  • Ice-cold water

Procedure:

  • To a 100 mL round bottom flask, add 10 mL of aniline, 10 mL of glacial acetic acid, and 10 mL of acetic anhydride. [4]2. Add a small pinch of zinc dust to the mixture. This helps prevent the oxidation of aniline. [4]3. Attach a reflux condenser to the flask and ensure water is flowing through it.

  • Gently heat the mixture in a heating mantle or oil bath, bringing it to a gentle reflux for approximately 15-20 minutes. [4]5. After refluxing, carefully remove the flask from the heat source.

  • Pour the hot reaction mixture slowly and with constant stirring into a beaker containing approximately 250 mL of ice-cold water. [2][4]7. Stir the mixture vigorously. The excess acetic anhydride will be hydrolyzed, and the crude N-phenylacetamide will precipitate as a solid.

  • Collect the crude solid product by vacuum filtration using a Büchner funnel. [8]9. Wash the crystals on the filter paper with a small amount of cold water to remove residual acid. [11]10. Proceed with recrystallization to purify the crude product.

Protocol 2: Purification by Recrystallization

This protocol describes the purification of crude N-phenylacetamide using water as the solvent.

Materials:

  • Crude N-phenylacetamide

  • Erlenmeyer flasks (2 x 250 mL)

  • Hot plate

  • Distilled water

  • Activated charcoal (optional)

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Transfer the crude N-phenylacetamide to a 250 mL Erlenmeyer flask.

  • Add a minimal amount of distilled water (e.g., 30-50 mL) and a boiling chip. [7]3. Heat the suspension to a boil on a hot plate, stirring frequently. [7]Add more hot water dropwise until all the solid just dissolves. Avoid adding excess solvent, as this will reduce the final yield. [7][8]4. If the solution is colored, remove it from the heat and add a small spatula tip of activated charcoal. Reheat the mixture to a boil for a few minutes. [7][11]5. Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities. Use a pre-heated funnel to prevent the product from crystallizing prematurely in the funnel. [7][11]6. Allow the clear filtrate to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals. [6]7. Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 15-20 minutes to maximize precipitation. [10]8. Collect the purified crystals by vacuum filtration. [8]9. Wash the crystals in the funnel with a small amount of ice-cold water to rinse away any remaining soluble impurities. [11]10. Allow air to be drawn through the crystals on the filter for several minutes to help them dry. Transfer the pure, white crystals to a watch glass and let them air dry completely.

  • Determine the melting point of the purified product to assess its purity. Pure N-phenylacetamide has a melting point of 114-116 °C. [12]

References

  • Exp 1 - Recrystallization of Acetanilide - CDN. (n.d.).
  • Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis - Benchchem. (n.d.).
  • Recrystallization of Impure Acetanilide and Melting Point Determination. (n.d.).
  • Video: Recrystallization - Procedure - JoVE. (2020-03-26).
  • Purification of Impure Acetanilide - Cerritos College. (n.d.).
  • Mixed Solvent Recrystallization of Acetanilide. (n.d.).
  • Experiment 1: Synthesis of Acetamides from Aniline and Substituted Anilines. (2011-05-03).
  • Acetanilide (N-phenylacetamide) Preparation NCERT guide - YouTube. (2020-03-06).
  • Write the equation for the preparation of acetanilide class 12 chemistry CBSE - Vedantu. (n.d.).
  • What is the mechanism of Acetanilide? - Patsnap Synapse. (2024-07-17).
  • Preparation of Acetanilide - BYJU'S. (n.d.).
  • purification by crystallization. (n.d.).

Sources

Technical Support Center: (E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for (E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide (CAS: 1227694-96-3). This guide is designed for researchers, scientists, and drug development professionals to understand, predict, and troubleshoot the degradation of this molecule. As an intermediate in the synthesis of Zaleplon impurities and a tool in fluorescence studies, understanding its stability is critical for experimental success and regulatory compliance.[1][2][3][4]

This document provides in-depth answers to frequently asked questions, detailed troubleshooting protocols, and the scientific rationale behind the observed degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary predicted degradation pathways for this molecule based on its chemical structure?

A1: The structure of this compound contains three key functional groups susceptible to degradation: an enamine, a tertiary amide, and an aromatic ring. Therefore, the primary degradation pathways are anticipated to be hydrolysis , oxidation , and photolysis .

  • Hydrolysis: The enamine moiety (-C=CH-N(CH₃)₂) is the most labile functional group. Enamines are known to be highly susceptible to hydrolysis, particularly under acidic conditions, to yield a corresponding ketone and a secondary amine.[5][6][7] The tertiary amide bond (-N(C₂H₅)C(=O)CH₃) can also hydrolyze, but this typically requires more forceful acidic or basic conditions compared to the enamine.

  • Oxidation: Enamines are electron-rich and can be readily oxidized.[8][9] The tertiary amine of the enamine and the nitrogen of the acetamide group could also be susceptible to oxidation, potentially forming N-oxides or other oxidative degradation products.

  • Photolysis: The conjugated system, which includes the aromatic ring and the acryloyl group, can absorb UV light. Aromatic amides are known to undergo photodegradation, which can involve a Photo-Fries rearrangement or cleavage of the amide C-N bond.[10][11]

Q2: My compound shows rapid degradation when dissolved in an acidic aqueous buffer for HPLC analysis. What is the likely cause and product?

A2: This is a classic case of hydrolytic degradation of the enamine functional group. The enamine is readily hydrolyzed in the presence of acid and water.[5][6][12]

Causality: The degradation is initiated by the protonation of the α-carbon of the enamine double bond. This is facilitated by the resonance structure of the enamine, where the nitrogen's lone pair creates a high electron density on that carbon, making it nucleophilic.[5][12] The resulting iminium ion is then attacked by water. A series of proton transfers and elimination of the secondary amine (dimethylamine) leads to the formation of a ketone.

The primary degradation product you are observing is likely N-(3-(3-oxopropanoyl)phenyl)-N-ethylacetamide .

Below is a diagram illustrating this primary hydrolytic pathway.

G cluster_start Parent Compound cluster_process Process cluster_products Degradation Products parent This compound protonation 1. Protonation (H₃O⁺) parent->protonation Acidic Aqueous Conditions hydrolysis 2. Nucleophilic attack by H₂O 3. Elimination of Dimethylamine protonation->hydrolysis product1 N-(3-(3-oxopropanoyl)phenyl)-N-ethylacetamide hydrolysis->product1 product2 Dimethylamine (CH₃)₂NH hydrolysis->product2

Caption: Predicted hydrolytic degradation pathway of the enamine moiety.

Q3: How should I design a forced degradation study to comprehensively evaluate the stability of this molecule?

A3: A forced degradation or "stress testing" study is essential to identify likely degradation products, establish degradation pathways, and validate the stability-indicating nature of your analytical methods, in line with ICH guidelines.[13][14][15][16] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) or substance.[13][16]

The study should expose the compound to hydrolytic, oxidative, thermal, and photolytic stress.

Table 1: Recommended Conditions for Forced Degradation Studies
Stress ConditionReagent / ParametersTypical DurationRationale
Acid Hydrolysis 0.1 M HCl at 60 °CUp to 72 hoursTo induce acid-catalyzed degradation, primarily of the enamine and potentially the amide bond.[13][17]
Base Hydrolysis 0.1 M NaOH at 60 °CUp to 72 hoursTo induce base-catalyzed degradation, primarily targeting the amide bond.
Oxidation 3% H₂O₂ at Room TempUp to 24 hoursTo simulate oxidative stress and identify potential oxidation products like N-oxides.[17]
Thermal Stress 80 °C (Solid State)Up to 7 daysTo evaluate the intrinsic thermal stability of the molecule in the absence of solvent.
Photostability ICH Q1B Option 2: 1.2 million lux hours (visible) & 200 watt hours/m² (UVA)VariableTo assess degradation upon exposure to light, which can induce photo-cleavage or rearrangement.[13]

A sample from each condition should be analyzed at appropriate time points (e.g., 0, 4, 8, 24, 72 hours) against a control sample stored under ambient conditions.

Caption: General workflow for a forced degradation study.

Q4: What analytical methods are most suitable for monitoring degradation and identifying the resulting products?

A4: A combination of chromatographic and spectrometric techniques is ideal.

  • Stability-Indicating HPLC Method: A reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is the workhorse for these studies. The method must be "stability-indicating," meaning it can separate the parent compound from all potential degradation products and impurities without interference. Method development should focus on achieving adequate resolution between the parent peak and any new peaks that appear under stress conditions.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for identifying unknown degradation products.[18][19] By coupling the separation power of LC with the mass-resolving power of MS, you can obtain the molecular weights of the degradants. Further fragmentation analysis (MS/MS) can elucidate their structures. This is crucial for confirming the proposed degradation pathways.

  • Gas Chromatography (GC): If volatile degradation products like dimethylamine are of interest, GC can be a useful technique for their identification and quantification.[20][21]

Troubleshooting Guide

Table 2: Troubleshooting Common Degradation Issues
Observed SymptomPotential Cause(s)Recommended Action(s)
Rapid loss of parent peak in acidic mobile phase.Hydrolysis of Enamine: The enamine group is unstable in acidic aqueous environments.1. Increase the pH of the mobile phase if chromatographically feasible. 2. Prepare samples in a non-aqueous, aprotic solvent (e.g., acetonitrile) and inject immediately. 3. If aqueous dilution is necessary, keep the sample cold and minimize time before injection.
Appearance of multiple new peaks after storage under ambient light.Photodegradation: The conjugated aromatic system is susceptible to degradation by UV/visible light.1. Store the compound and its solutions in amber vials or protected from light. 2. Conduct a formal photostability study (see FAQ 3) to identify photoproducts.
Gradual degradation in solution over time, even when protected from light and at neutral pH.Oxidation: Dissolved oxygen in the solvent can cause slow oxidative degradation.1. Prepare solutions using solvents that have been sparged with an inert gas (e.g., nitrogen or argon). 2. Store solutions under an inert atmosphere.
Degradation observed after heating the sample for analysis.Thermal Degradation: The molecule may have limited thermal stability, especially in solution.1. Avoid excessive heating during sample preparation. 2. If GC analysis is planned, assess the thermal lability of the compound first using a technique like thermogravimetric analysis (TGA).

Detailed Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation
  • Objective: To assess stability in acidic and basic conditions.

  • Materials:

    • This compound

    • Acetonitrile (HPLC grade)

    • Purified Water (HPLC grade)

    • 0.1 M Hydrochloric Acid

    • 0.1 M Sodium Hydroxide

    • 0.1 M Sodium Hydroxide (for neutralization)

    • 0.1 M Hydrochloric Acid (for neutralization)

  • Procedure:

    • Prepare a 1.0 mg/mL stock solution of the compound in acetonitrile.

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl in a sealed vial.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH in a sealed vial.

    • Control: Mix 1 mL of the stock solution with 9 mL of purified water.

    • Place all vials in a water bath or oven set to 60 °C.

    • Withdraw aliquots at T=0, 4, 8, 24, and 48 hours.

    • Before analysis, cool the aliquot to room temperature and neutralize it (add an equimolar amount of base to the acid sample and acid to the base sample).

    • Dilute with mobile phase to an appropriate concentration and analyze immediately by HPLC/LC-MS.

Protocol 2: Forced Oxidative Degradation
  • Objective: To assess stability against oxidative stress.

  • Materials:

    • Compound stock solution (1.0 mg/mL in acetonitrile).

    • 3% (w/v) Hydrogen Peroxide solution.

  • Procedure:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂ in a sealed vial.

    • Keep the vial at room temperature, protected from light.

    • Withdraw aliquots at T=0, 2, 4, 8, and 24 hours.

    • Dilute with mobile phase to an appropriate concentration and analyze immediately by HPLC/LC-MS. There is no need for quenching or neutralization.

References
  • Master Organic Chemistry. (n.d.). Enamines. Retrieved from Master Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. Retrieved from Chemistry Steps. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from Pharmaguideline. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from Onyx Scientific. [Link]

  • Sharma, G., & Saini, S. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 5(4), 129-138. [Link]

  • Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from Creative Biolabs. [Link]

  • Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from Luminata. [Link]

  • Wikipedia. (n.d.). Enamine. Retrieved from Wikipedia. [Link]

  • Chad's Prep. (n.d.). 19.5 Formation of Imines and Enamines (Addition of Amines). Retrieved from Chad's Prep. [Link]

  • The Organic Chemistry Tutor. (2017). Mechanism of Enamine Hydrolysis. Retrieved from YouTube. [Link]

  • Wang, W., et al. (2018). Catalytic Asymmetric Oxidative Enamine Transformations. ACS Catalysis, 8(6), 5028-5044. [Link]

  • Cook, G. (Ed.). (1988). Oxidation and Reduction of Enamines. In Enamines (2nd ed.). CRC Press. [Link]

  • Carlsson, D. J., Gan, L. H., & Wiles, D. M. (1975). The photolyses of fully aromatic amides. Canadian Journal of Chemistry, 53(15), 2337-2344. [Link]

  • YaleCourses. (2012). 29. Imines and Enamines. Oxidation and Reduction. Retrieved from YouTube. [Link]

  • Saeed, I. M., et al. (2021). A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments. Environmental Science and Pollution Research, 28, 14035-14052. [Link]

  • University of Maryland. (n.d.). The Photochemistry of Amides and Phthalimides. Retrieved from DRUM. [Link]

  • ResearchGate. (n.d.). Steps involved for the analyses of degraded amines using GC. Retrieved from ResearchGate. [Link]

  • Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(5), 2973-2982. [Link]

  • Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(5), 2973-2982. [Link]

  • MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption: development of analytical. Retrieved from MatheO. [Link]

  • ResearchGate. (n.d.). Representative reactions of oxidation of amines to imines. Retrieved from ResearchGate. [Link]

  • Sharkey, W. H., & Mochel, W. E. (1959). Mechanism of the Photoöxidation of Amides. Journal of the American Chemical Society, 81(12), 3000-3005. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes. [Link]

  • PubChem. (n.d.). This compound. Retrieved from PubChem. [Link]

  • CRO SPLENDID LAB. (n.d.). This compound. Retrieved from CRO SPLENDID LAB. [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from Pharmaffiliates. [Link]

  • R Discovery. (n.d.). Degradation Of Aromatic Amines Research Articles. Retrieved from R Discovery. [Link]

  • Gieshoff, T., et al. (2019). Photoredox Driven Amide Synthesis from Tertiary Amines and Carboxylic Acids via C–N Bond Cleavage. ACS Omega, 4(8), 13343-13349. [Link]

  • ResearchGate. (n.d.). N-(4-((E)-3-Arylacryloyl)phenyl)acetamide Derivatives and their Antileishmanial Activity. Retrieved from ResearchGate. [Link]

  • Google Patents. (n.d.). EP1554279B1 - Process for the preparation of zaleplon.

Sources

Resolving solubility issues of (E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support guide for resolving aqueous solubility challenges with (E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide (CAS: 1227694-96-3). This resource is designed for researchers, scientists, and drug development professionals to provide both immediate troubleshooting and in-depth strategic guidance for your experiments.

Compound Overview

This compound is a specialized organic compound, often appearing as a yellow crystalline powder, utilized as a fluorescent probe and a reactant in pharmaceutical synthesis.[1][2][3] Its molecular structure, featuring a basic dimethylamino group and a relatively nonpolar backbone, presents distinct challenges for dissolution in purely aqueous media. Understanding its properties is the first step to overcoming these challenges.

PropertyValueSource
Molecular Formula C₁₅H₂₀N₂O₂[1][2][4]
Molecular Weight 260.33 g/mol [1][4]
Appearance Yellow crystalline powder[3]
Melting Point 111.0 to 115.0 °C[3][5]
Predicted pKa 6.40 ± 0.70[3]
Predicted XLogP3 2.3[3]

Initial Troubleshooting: Quick Solutions

This section addresses the most common initial hurdles encountered when attempting to dissolve the compound.

Q1: My compound isn't dissolving in water or buffer at neutral pH. What's the first thing I should try?

A1: The most likely cause is that the compound is in its neutral, less soluble form. The key is to protonate the basic dimethylamino group. The predicted pKa of this group is approximately 6.4.[3] Therefore, adjusting the pH of your aqueous solution to be well below this value (e.g., pH 4.0-5.0) will convert the molecule into its cationic, significantly more water-soluble salt form.

Q2: I added the compound directly to my acidic buffer, but it just clumped together. What did I do wrong?

A2: This is a common issue related to kinetics. Even in a favorable solvent, dissolving a hydrophobic powder can be slow and lead to aggregation. The best practice is to first create a concentrated stock solution in a small amount of a water-miscible organic solvent (like DMSO or ethanol) and then add this stock solution dropwise to your acidic aqueous buffer while vortexing or stirring. This prevents localized precipitation.

Q3: Is heating the solution a good idea to improve solubility?

A3: Gentle warming (e.g., to 37-40°C) can help increase the rate of dissolution. However, be cautious. The acrylamide functional group can be susceptible to hydrolysis or polymerization under harsh conditions, such as prolonged heating or extreme pH.[6] Use minimal heat for the shortest time necessary. The compound's melting point is around 113-115°C, so aggressive heating is unnecessary and potentially degradative.[3][5]

In-Depth Solubility Enhancement Strategies

If initial troubleshooting is insufficient, a more systematic approach is required. Below are detailed protocols and the scientific rationale for three primary methods.

Strategy 1: pH-Mediated Solubilization

The 'Why' Behind This Method (Mechanism of Action): The solubility of ionizable compounds is highly dependent on the pH of the solution.[7] For a basic compound like this one, the Henderson-Hasselbalch equation governs the equilibrium between the uncharged base (B) and its protonated, charged conjugate acid (BH⁺).

pH = pKa + log([B]/[BH⁺])

When the pH is significantly lower than the pKa (~6.4), the equilibrium shifts strongly towards the charged BH⁺ form. This charged species can form more favorable ion-dipole interactions with water molecules, dramatically increasing its aqueous solubility.[8]

cluster_0 High pH (> 7.5) cluster_1 Low pH (< 5.5) high_ph Neutral Compound (B) Low Water Solubility (Lipophilic) low_ph Protonated Compound (BH⁺) High Water Solubility (Hydrophilic Cation) high_ph->low_ph Add Acid (H⁺) low_ph->high_ph Add Base (OH⁻)

Caption: pH-dependent equilibrium of the compound.

Experimental Protocol:

  • Prepare a Primary Stock: Weigh the desired amount of the compound and dissolve it in a minimal volume of 100% DMSO. For example, create a 50 mM stock.

  • Prepare the Aqueous Buffer: Prepare your desired final buffer (e.g., PBS, Tris, HEPES). A typical starting point is to adjust the pH to ~4.5 using a suitable acid like HCl.[9]

  • Dilute the Stock: While vigorously stirring the acidic aqueous buffer, add the DMSO stock solution drop-by-drop. The final concentration of DMSO should ideally be kept low (e.g., <1%) to avoid impacting your experimental system.

  • Verify Final pH: After dilution, re-check the pH of the final solution and adjust if necessary. The addition of the compound or DMSO stock should not significantly alter the pH, but it is good practice to confirm.

  • Check for Clarity: The final solution should be clear and free of any visible precipitate. If cloudiness appears, the concentration may be too high for the chosen conditions, or the pH may need to be slightly lower.

Strategy 2: Co-Solvency

The 'Why' Behind This Method (Mechanism of Action): Poorly water-soluble drugs often struggle to dissolve because the energy required to break the strong hydrogen bonds between water molecules to create a cavity for the drug is too high. Co-solvents are water-miscible organic solvents that work by reducing the overall polarity of the solvent system.[10][11] They disrupt water's hydrogen bonding network, making it energetically easier to accommodate the nonpolar regions of the solute, thereby increasing solubility.[12]

cluster_water Aqueous Solution cluster_cosolvent Co-Solvent System W1 H₂O W2 H₂O W3 H₂O W4 H₂O CW1 H₂O CS1 Co-S CW2 H₂O CS2 Co-S Solute_W Solute Solute_W->W3 High Interfacial Tension Solute_C Solute Solute_C->CW2 Low Interfacial Tension

Caption: Co-solvents reduce solvent polarity.

Common Co-Solvents for Consideration:

Co-SolventTypical Concentration RangeNotes
Ethanol 5-40% (v/v)Biocompatible at lower concentrations. Can cause protein precipitation at high concentrations.
Propylene Glycol (PG) 5-60% (v/v)Common pharmaceutical excipient; can increase viscosity.[13]
Polyethylene Glycol 400 (PEG 400) 10-50% (v/v)Low toxicity and widely used in formulations.[12]
Dimethyl Sulfoxide (DMSO) <10% (ideally <1%)Excellent solubilizing power, but can have significant biological effects. Use with caution.

Experimental Protocol:

  • Determine Maximum Co-Solvent Tolerance: First, establish the maximum percentage of the chosen co-solvent that your experimental system (e.g., cell culture, enzyme assay) can tolerate without adverse effects.

  • Prepare Co-Solvent/Buffer Blends: Create a series of solutions with increasing percentages of the co-solvent in your aqueous buffer (e.g., 5%, 10%, 20% ethanol in pH 7.4 PBS).

  • Test Solubility: Add a known amount of the compound to each blend and determine the solubility (e.g., by visual inspection, UV-Vis spectroscopy after filtration).

  • Select Optimal Blend: Choose the blend with the lowest co-solvent concentration that achieves your desired compound concentration. Remember that combining co-solvency with pH adjustment is often a highly effective synergistic approach.

Strategy 3: Surfactant-Based Formulations

The 'Why' Behind This Method (Mechanism of Action): Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into micelles.[14] These structures have a hydrophobic core and a hydrophilic shell. The hydrophobic core can encapsulate poorly water-soluble compounds like ours, while the hydrophilic shell allows the entire micelle to remain dispersed in the aqueous solution, thus increasing the apparent solubility of the compound.[15][16]

Commonly Used Surfactants:

  • Polysorbate 80 (Tween® 80): A non-ionic surfactant widely used in pharmaceutical formulations due to its low toxicity and high biocompatibility.[14][17]

  • Sodium Dodecyl Sulfate (SDS): An anionic surfactant with strong solubilizing power, but it is also a protein denaturant and generally not suitable for biological assays.

Experimental Protocol:

  • Prepare Surfactant Solutions: Make a series of solutions of your chosen surfactant (e.g., Tween® 80) in your desired buffer at concentrations above its CMC (the CMC of Tween® 80 is ~0.01-0.02 mM). Good starting points are 0.1%, 0.5%, and 1.0% (w/v).

  • Add the Compound: Add the compound to the surfactant solutions and stir until dissolved. Gentle warming may aid this process.

  • Equilibrate: Allow the solutions to equilibrate for several hours or overnight to ensure complete micellar encapsulation.

  • Assess and Dilute: Determine the solubility in each concentration. The resulting solution can then be used directly or diluted into your experimental system, ensuring the final surfactant concentration remains compatible with your assay.

General Troubleshooting Workflow

cluster_ph pH Adjustment Strategy cluster_cosolvent Advanced Strategies start Start: Compound does not dissolve in aqueous buffer q1 Is the compound's pKa relevant? (pKa ~6.4) start->q1 ph_adjust Adjust buffer pH to 4.0-5.0 q1->ph_adjust Yes ph_stock Prepare concentrated stock in DMSO, then add to acidic buffer ph_adjust->ph_stock q2 Is the required concentration still too high for pH alone? ph_stock->q2 ph_success Success: Clear Solution q2->ph_success No cosolvent Option 1: Use a Co-solvent (e.g., PG, PEG 400, Ethanol) in acidic buffer q2->cosolvent Yes surfactant Option 2: Use a Surfactant (e.g., Tween® 80) in acidic buffer q2->surfactant Yes adv_success Success: Clear Solution cosolvent->adv_success surfactant->adv_success fail Re-evaluate required concentration or consider alternative formulation (e.g., solid dispersion)

Caption: Step-by-step troubleshooting workflow.

Frequently Asked Questions (FAQs)

Q: Can I use a combination of these methods? A: Absolutely. In fact, combining methods is often the most powerful approach. For instance, using a 10% propylene glycol co-solvent in a buffer adjusted to pH 4.5 will likely dissolve a much higher concentration of the compound than either method alone.

Q: My final solution is clear, but I'm getting inconsistent results in my cell-based assay. Could the solubilization method be the cause? A: Yes. Both co-solvents (especially DMSO) and surfactants can have biological effects. Always run vehicle controls in your experiments. A vehicle control should contain the exact same concentration of buffer, acid, co-solvent, and/or surfactant as your test sample, but without the compound. This will help you distinguish between the effects of the compound and the effects of the formulation excipients.

Q: How long is my aqueous solution of the compound stable? A: The stability of the compound in an aqueous solution, especially under acidic conditions, should be determined empirically. The acrylamide moiety can be prone to hydrolysis.[6] It is recommended to prepare solutions fresh for each experiment. If storage is necessary, filter-sterilize the solution and store it at 2-8°C, protected from light, for a short period (e.g., up to one week). Perform stability tests to confirm the compound's integrity over your desired storage time.

Q: I see a precipitate form after adding my stock solution to my cell culture media. What should I do? A: This is likely due to a change in pH or composition. Cell culture media are typically buffered to ~pH 7.4 and contain proteins and salts. When you add your acidic stock solution, the media's buffering capacity may raise the pH back above the compound's pKa, causing it to crash out of solution. To solve this, you may need to use a higher concentration of a biocompatible co-solvent or a surfactant in your stock to keep the compound soluble even after dilution and pH change.

References

  • MySkinRecipes. This compound. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Pharmaffiliates. This compound. [Link]

  • Cai, H., Li, C., & Zhao, F. Aqueous solution polymerization of acrylamide:synthesis and optimization. ResearchGate. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

  • Al-kassas, R., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Heliyon. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • ResearchGate. Formulation strategies for poorly soluble drugs. [Link]

  • CompoundingToday.com. pH Adjusting Database. [Link]

  • Dr. Reddy's. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. [Link]

  • Singh, A., et al. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research. [Link]

  • ResearchGate. Green analytical chemistry – the use of surfactants as a replacement of organic solvents in spectroscopy. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2022). GSC Biological and Pharmaceutical Sciences. [Link]

  • Chen, Y., et al. (2016). Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors. Molecules. [Link]

  • Tran, P., Pyo, Y. C., & Kim, D. H. (2019). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Pharmaceutics. [Link]

  • Rather, J. A., & Bhagat, M. (2023). A recent overview of surfactant–drug interactions and their importance. Journal of Molecular Liquids. [Link]

  • Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. (2022). Fluid Phase Equilibria. [Link]

  • Babu, P. S., & Kumar, A. S. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences. [Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Acrylamide. [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Pharmaceutical Sciences and Research. [Link]

  • Panzade, P., & Shendarkar, G. (2018). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Journal of Pharmaceutical Sciences. [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [Link]

  • Google Patents.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • ResearchGate. (PDF) Synthesis of polyacrylamide in aqueous solution: solubility. [Link]

  • Kumar, S., & Singh, P. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Bulletin of Environment, Pharmacology and Life Sciences. [Link]

  • Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences. [Link]

  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. [Link]

  • ResearchGate. Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. [Link]

  • Tan, Y. T. F., et al. (2018). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. International Journal of Pharmaceutics. [Link]

Sources

Stability issues of enone compounds under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of enone compounds under acidic and basic conditions. Our goal is to equip you with the knowledge to anticipate and resolve common challenges encountered during synthesis, workup, and purification.

Section 1: Understanding Enone Instability

Enones, or α,β-unsaturated ketones, are versatile intermediates in organic synthesis. However, their conjugated system, while bestowing unique reactivity, is also the source of their inherent instability under certain conditions. This section delves into the common degradation pathways.

FAQ 1: Why are enones sensitive to acidic and basic conditions?

The reactivity of the enone moiety is governed by the electronic interplay between the alkene and the carbonyl group. This conjugation creates two electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate or Michael addition). The stability of enones is therefore highly dependent on the pH of the medium, which can influence the nature and concentration of available nucleophiles.

Under acidic conditions , protonation of the carbonyl oxygen activates the enone system, making it more susceptible to attack by weak nucleophiles like water or alcohols. Under basic conditions , strong nucleophiles such as hydroxide or alkoxides are readily available, and enolate formation can lead to undesired side reactions.

Section 2: Troubleshooting Stability Issues under Acidic Conditions

Problem 1: My enone is decomposing during acidic workup. What is happening and how can I prevent it?

Answer:

Decomposition during acidic workup is a frequent issue and is typically due to one of two main pathways: acid-catalyzed hydration of the double bond or polymerization.

Causality:

  • Acid-Catalyzed Hydration (Michael Addition of Water): In the presence of a strong acid and water, the carbonyl oxygen of the enone is protonated, which enhances the electrophilicity of the β-carbon. Water can then act as a nucleophile, attacking the β-carbon to form an enol, which tautomerizes to the more stable β-hydroxy ketone. This side product can be difficult to separate and reduces the yield of the desired enone.[1][2][3]

  • Polymerization: Strong acids can initiate cationic polymerization of the electron-rich double bond of the enone. This is often observed as the formation of an insoluble, sticky solid or a "smear" on a TLC plate.

Troubleshooting Protocol:

  • Use of Mild Acids: Avoid strong mineral acids like HCl or H₂SO₄ during workup. Instead, use a saturated aqueous solution of ammonium chloride (NH₄Cl), which is weakly acidic (pH ~4.5-5.5), to neutralize any basic reagents.

  • Non-Aqueous Workup: If the enone is particularly sensitive, consider a non-aqueous workup. This can involve quenching the reaction with a solid weak acid (e.g., solid NH₄Cl) and then filtering and concentrating the organic phase.

  • Temperature Control: Perform the acidic wash at low temperatures (0 °C to -10 °C) to minimize the rate of decomposition reactions.

  • Minimize Contact Time: Do not let the enone remain in contact with the acidic aqueous phase for an extended period. Quickly perform the extraction and move to the drying and concentration steps.

Experimental Workflow: Mild Acidic Workup

start Reaction Mixture quench Quench with sat. aq. NH4Cl at 0 °C start->quench extract Extract with an organic solvent (e.g., EtOAc) quench->extract wash Wash organic layer with brine extract->wash dry Dry over Na2SO4 or MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate end Crude Enone concentrate->end

Caption: Workflow for a mild acidic workup to minimize enone decomposition.

Section 3: Troubleshooting Stability Issues under Basic Conditions

Problem 2: I am observing the formation of multiple products and loss of my enone under basic conditions. What are the likely side reactions?

Answer:

Basic conditions can lead to several unwanted side reactions with enones, primarily the retro-Aldol reaction and Michael addition of hydroxide.

Causality:

  • Retro-Aldol Reaction: If the enone was synthesized via an Aldol condensation, it can undergo a retro-Aldol reaction under basic conditions, especially with heating, to revert to its aldehyde and ketone precursors.[4][5][6][7][8] This is an equilibrium process that can be driven backward if the starting materials are volatile or can be removed from the reaction mixture.

  • Michael Addition of Hydroxide: Similar to the acid-catalyzed hydration, hydroxide can act as a nucleophile and add to the β-carbon of the enone, leading to the formation of a β-hydroxy ketone.[9] This reaction is often reversible but can lead to a complex mixture of products.

  • Polymerization: Strong bases can deprotonate the α'-position (the carbon on the other side of the carbonyl) to form an enolate, which can then act as a Michael donor and add to another molecule of the enone, initiating anionic polymerization.[10]

Troubleshooting Protocol:

  • Avoid Strong Bases: For workups, avoid using strong bases like NaOH or KOH. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is a milder alternative for neutralizing acidic catalysts.

  • Control Temperature: Keep the temperature low during any basic washes to minimize the rate of retro-Aldol and Michael addition reactions.

  • Use of Phase-Transfer Catalysts: In some cases, using a phase-transfer catalyst with a weaker base can allow for a reaction to occur under milder conditions, avoiding the need for strong, homogeneous bases.

Reaction Mechanism: Base-Catalyzed Degradation Pathways

cluster_retro_aldol Retro-Aldol Reaction cluster_polymerization Anionic Polymerization enone_ra Enone beta_hydroxy β-Hydroxy Ketone (via Michael Addition of OH-) enone_ra->beta_hydroxy OH- enolate Enolate Intermediate beta_hydroxy->enolate OH- products Aldehyde + Ketone enolate->products C-C Cleavage enone_poly Enone enolate_poly α'-Enolate enone_poly->enolate_poly Base (e.g., RO-) dimer Dimeric Enolate enolate_poly->dimer + Enone polymer Polymer dimer->polymer + n Enone

Caption: Competing degradation pathways for enones under basic conditions.

Section 4: Purification Challenges and Solutions

Problem 3: My enone appears to be decomposing on the silica gel column. How can I purify it effectively?

Answer:

The acidic nature of standard silica gel can lead to the degradation of sensitive enones through the mechanisms described in Section 2.

Troubleshooting Protocol:

  • Deactivate the Silica Gel: Before preparing your column, slurry the silica gel in the chosen eluent containing 1-2% triethylamine (Et₃N) or another non-nucleophilic, volatile base. This will neutralize the acidic silanol groups on the silica surface.

  • Use Alternative Stationary Phases:

    • Alumina: Neutral or basic alumina can be an excellent alternative to silica gel for acid-sensitive compounds.[6][11][12]

    • Florisil: A magnesium silicate-based adsorbent that is less acidic than silica gel.[6]

    • Reversed-Phase Silica (C18): For more polar enones, reversed-phase chromatography using solvents like acetonitrile and water can be a good option.

  • Alternative Purification Techniques:

    • Crystallization: If your enone is a solid, crystallization is an excellent way to purify it without the risk of degradation on a stationary phase.

    • Distillation: For volatile and thermally stable enones, distillation can be an effective purification method. Consider adding a radical inhibitor like hydroquinone to prevent polymerization at high temperatures.[10]

Data Table: Comparison of Stationary Phases for Enone Purification

Stationary PhaseAcidityBest ForPotential Issues
Silica Gel AcidicGeneral purposeDegradation of acid-sensitive enones
Neutral Alumina NeutralAcid-sensitive enonesCan be more retentive for polar compounds
Basic Alumina BasicAcid-sensitive enonesMay cause degradation of base-sensitive enones
Florisil Weakly AcidicMildly acid-sensitive enonesLower resolving power than silica
C18 (Reversed-Phase) NeutralPolar enonesRequires polar mobile phases

Section 5: Protecting Group Strategies for Enones

Problem 4: I need to perform a reaction elsewhere in the molecule without affecting the enone moiety. What are some suitable protecting groups?

Answer:

Protecting an enone can be challenging due to its dual reactivity. The choice of protecting group depends on which part of the enone functionality (the carbonyl or the double bond) you need to mask.

Strategies and Protocols:

  • Protection of the Carbonyl Group (Acetal Formation):

    • Protocol: The most common method is to form a cyclic acetal (e.g., a 1,3-dioxolane) by reacting the enone with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid, PTSA) with azeotropic removal of water.

    • Stability: Acetals are stable to basic and nucleophilic conditions but are readily cleaved with aqueous acid.[13][14] This makes them orthogonal to many base-labile protecting groups.

    • Chemoselectivity: It is possible to selectively protect an aldehyde in the presence of a ketone.[15][16][17]

  • In Situ Protection of the Enone System:

    • Protocol: A combination of triphenylphosphine (PPh₃) and a silyl triflate (e.g., TMSOTf) can selectively react with an enone to form a phosphonium silyl enol ether. This protected form is stable to certain nucleophiles and can be easily deprotected during aqueous workup.[1][5]

    • Application: This method has been used for the selective reduction or alkylation of a ketone in the presence of an enone.[1][5]

  • Temporary Modification of the Double Bond (Conjugate Addition-Elimination):

    • Protocol: The electrophilic β-carbon can be temporarily blocked by the reversible Michael addition of a soft nucleophile, such as a thiol. For example, reaction with a thiol in the presence of a base will form a β-thioether. This blocks conjugate addition by other nucleophiles. The thiol can often be removed by treatment with a different base to regenerate the double bond.[18]

Orthogonal Protection Strategy Example:

start Molecule with Enone and Ester protect Protect Enone as Acetal (Ethylene Glycol, PTSA) start->protect react Reduce Ester with LiAlH4 protect->react deprotect Deprotect Acetal (aq. Acid) react->deprotect end Product with Ketone and Alcohol deprotect->end

Caption: An orthogonal strategy to reduce an ester in the presence of an enone.

References

  • Technical Support Center: Troubleshooting Side Reactions in Enone Synthesis - Benchchem. (URL not available)
  • Protecting Groups - chem.iitb.ac.in. (URL: [Link])

  • Retro-aldol reaction Definition - Organic Chemistry Key Term - Fiveable. (URL not available)
  • Enone and unsaturated ester synthesis by condensation, C-C coupling or rearrangement - Organic Chemistry Portal. (URL: [Link])

  • Selective Transformations of Carbonyl Functions in the Presence of α,β-Unsaturated Ketones: Concise Asymmetric Total Synthesis - ACS Publications. (URL: [Link])

  • Are there alternatives for silica for column chromatography? - ResearchGate. (URL: [Link])

  • Alternatives to silica gel or alternative method of purification? : r/chemistry - Reddit. (URL: [Link])

  • 23.3: Dehydration of Aldol Products - Synthesis of Enones - Chemistry LibreTexts. (URL: [Link])

  • Enantioselective Michael Addition of Water - PMC - NIH. (URL: [Link])

  • In situ protection methodology for selective one−pot allylation and alkylation of ketones in the presence of α,β−unsaturated ketones | Request PDF - ResearchGate. (URL: [Link])

  • 9.8a Acid Catalyzed Hydration - YouTube. (URL: [Link])

  • Video: Dehydration of Aldols to Enones: Acid-Catalyzed Aldol Condensation - JoVE. (URL: [Link])

  • Orthogonal Protection Definition - Organic Chemistry Key Term - Fiveable. (URL: not available)
  • 10.9: Dehydration of Aldol Products - Synthesis of Enones - Chemistry LibreTexts. (URL: [Link])

  • Activated Alumina vs. Silica Gel: All you need to know - Jalon Zeolite. (URL: [Link])

  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (URL: [Link])

  • A Brønsted Acid Mediated Cascade Enone Synthesis from Aldehydes Containing a Tethered Propargylsilane | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • VI Protecting Groups and Orthogonal Protection Strategies - University of Leeds. (URL: not available)
  • 9.2: The Aldol Reaction - Chemistry LibreTexts. (URL: [Link])

  • Retro-aldol and retrosynthesis (video) - Khan Academy. (URL: [Link])

  • The preparation of compound 7 on a gram scale. The enone precursor 7 was synthesized in four steps and the key transformation included a Suzuki coupling reaction - ResearchGate. (URL: [Link])

  • Alkyne Acid Catalyzed Hydration Reaction and Mechanism - YouTube. (URL: [Link])

  • Protecting Groups - Organic Chemistry Portal. (URL: [Link])

  • Chemoselective Protection of Aldehydes in the Presence of Ketones Using RuPVP Complex as a Heterogeneous Catalyst - Taylor & Francis Online. (URL: [Link])

  • Enone synthesis by oxidation or hydrolysis - Organic Chemistry Portal. (URL: [Link])

  • Protecting group - Wikipedia. (URL: [Link])

  • 23.3 Dehydration of Aldol Products: Synthesis of Enones - Organic Chemistry | OpenStax. (URL: [Link])

  • Water-Compatible Iminium Activation: Highly Enantioselective Organocatalytic Michael Addition of Malonates to α,β-Unsaturated Enones | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Michael addition reaction - Wikipedia. (URL: [Link])

  • Oxygen-Mediated Enzymatic Polymerization of Thiol–Ene Hydrogels - PMC - NIH. (URL: [Link])

  • Chemoselective Protection of Aldehydes in the Presence of Ketones Using RuPVP Complex as a Heterogeneous Catalyst - Taylor & Francis. (URL: [Link])

  • 1,3-Dioxanes, 1,3-Dioxolanes - Organic Chemistry Portal. (URL: [Link])

  • How can I block michael acceptor group from reacting with nitrogen during synthesis? | ResearchGate. (URL: [Link])

  • The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. (URL: [Link])

  • Reactions for an enone? : r/OrganicChemistry - Reddit. (URL: [Link])

  • Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps. (URL: [Link])

Sources

Technical Support Center: Purification of (E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide and Related Polar Organic Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to addressing the unique purification challenges associated with polar organic molecules, with a specific focus on compounds like (E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind purification strategies, enabling you to overcome common obstacles and achieve high-purity compounds.

Understanding the Molecule: Physicochemical Properties

This compound is a polar organic molecule with key structural features that dictate its purification challenges. These include a tertiary amine (dimethylamino group), an amide, and an α,β-unsaturated carbonyl system (enamine-like structure).

PropertyValue/CharacteristicImplication for Purification
Molecular Formula C₁₅H₂₀N₂O₂[1][2]Moderate molecular weight, generally amenable to standard purification techniques.
Molecular Weight 260.33 g/mol [1][2]
Appearance Yellow crystalline powder[3]Color can be an initial indicator of purity.
Predicted pKa 6.40 ± 0.70[3]The dimethylamino group is basic and will be protonated at acidic pH. This is a critical parameter for developing acid-base extraction and pH-dependent chromatography methods.
Solubility Predicted to have low water solubility but soluble in polar organic solvents.[4][5]Solvent selection for chromatography and crystallization will be crucial. Poor aqueous solubility in its neutral form can be exploited.
Stability The enamine functionality is susceptible to hydrolysis under acidic conditions.[3][6]Purification methods should ideally be performed under neutral or slightly basic conditions to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: My compound is highly polar and shows poor retention on my standard C18 reverse-phase column. What are my options?

A1: This is a common challenge with polar molecules. The non-polar C18 stationary phase has a low affinity for polar compounds, causing them to elute in or near the solvent front. Here are several effective strategies:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the go-to technique for retaining and separating highly polar compounds.[7] It utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous buffer.[8] This creates a water-rich layer on the stationary phase, facilitating the partitioning of polar analytes.

  • Mixed-Mode Chromatography: This technique uses stationary phases with both reverse-phase and ion-exchange functionalities.[9][10] For a basic compound like yours, a mixed-mode column with cation-exchange properties can significantly enhance retention.

  • Aqueous Normal-Phase Chromatography: This is a form of HILIC that uses aqueous-organic mobile phases with a polar stationary phase, such as an amine-functionalized silica column. This can be particularly effective for separating polar, water-soluble compounds.[11]

  • Supercritical Fluid Chromatography (SFC): SFC is a normal-phase technique that uses supercritical CO₂ as the main mobile phase, often with a polar co-solvent. It is well-suited for the purification of polar and thermally labile molecules and can be a powerful alternative to HPLC.[7][12]

Q2: I'm observing significant peak tailing during chromatography. What is the cause and how can I fix it?

A2: Peak tailing for a basic compound like this compound is often due to strong interactions between the basic dimethylamino group and acidic silanol groups on the surface of silica-based stationary phases.

Troubleshooting Workflow for Peak Tailing:

G cluster_mp Mobile Phase Modifications cluster_col Column Selection start Peak Tailing Observed mod_mp Modify Mobile Phase start->mod_mp change_col Change Column mod_mp->change_col No Improvement good_peak Symmetric Peak Achieved mod_mp->good_peak Success add_additive Add a basic additive (e.g., 0.1% triethylamine or ammonia) adjust_ph Adjust pH to suppress silanol ionization (pH > 5) increase_buffer Increase buffer concentration change_col->good_peak Success end_capped Use a highly end-capped C18 column alt_phase Switch to a different stationary phase (e.g., HILIC, mixed-mode, or polymer-based) amine_col Use an amine-functionalized column for normal-phase G start Crude mixture in organic solvent add_acid Wash with dilute aqueous acid (e.g., 1M HCl) start->add_acid separate_layers Separate Layers add_acid->separate_layers organic_layer Organic Layer (contains neutral/acidic impurities) separate_layers->organic_layer aqueous_layer Aqueous Layer (contains protonated target compound) separate_layers->aqueous_layer basify Basify aqueous layer (e.g., with NaOH) aqueous_layer->basify extract_back Extract with fresh organic solvent basify->extract_back final_organic Final Organic Layer (contains purified compound) extract_back->final_organic final_aqueous Final Aqueous Layer (salts) extract_back->final_aqueous dry_evaporate Dry and Evaporate final_organic->dry_evaporate pure_compound Pure Compound dry_evaporate->pure_compound

Sources

Technical Support Center: Characterization of Complex N-Substituted Amides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals encountering challenges with the characterization of complex N-substituted amides. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot complex analytical issues effectively. This guide is structured to address the most common and perplexing issues in NMR, Mass Spectrometry, and Chromatography, followed by a general FAQ section.

The Core Challenge: The Amide Bond Itself

Complex N-substituted amides are notorious for their analytical challenges, which primarily stem from the unique electronic nature of the amide bond. Due to resonance, the lone pair of electrons on the nitrogen atom delocalizes onto the carbonyl group.[1] This gives the central Carbon-Nitrogen (C–N) bond significant partial double-bond character, restricting free rotation.[2][3] This single phenomenon is the root cause of many of the issues we will discuss, including the presence of rotational isomers (rotamers), which can complicate spectra and chromatograms, making a pure compound appear as a mixture.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting

NMR is arguably the most powerful tool for amide characterization, but it is also where the most confusing data often originates. The restricted C-N bond rotation frequently leads to the observation of two distinct sets of signals for a single compound, corresponding to the cis and trans rotamers.[4][5][6]

Q1: Why does my pure amide show two sets of peaks in the ¹H and ¹³C NMR spectra?

Answer: You are observing rotational isomers, or "rotamers." The energy barrier to rotation around the C-N amide bond is high enough that, on the NMR timescale at room temperature, both the cis and trans conformations can be observed as separate species.[2][7] This results in a doubling of signals for the nuclei near the amide bond, particularly the N-substituents and the atoms on the acyl group. The ratio of these rotamers is influenced by the steric bulk of the substituents.[4][5]

G start Problem: Multiple NMR Signals for a Presumably Pure Amide vt_nmr Action: Acquire a Variable Temperature (VT) NMR Spectrum start->vt_nmr observe Observation: Do the paired signals broaden and coalesce into single peaks at higher temperatures? vt_nmr->observe yes Yes observe->yes Coalescence Observed no No observe->no No Coalescence conclusion_rotamers Conclusion: Signals are from Rotamers in slow-to-intermediate exchange. Calculate rotational energy barrier (ΔG‡) from coalescence temperature. yes->conclusion_rotamers conclusion_mixture Conclusion: Sample is likely a mixture of static isomers or impurities. Re-evaluate purification. no->conclusion_mixture exsy Further Analysis: Acquire 2D EXSY or ROESY spectrum at a temperature below coalescence to confirm chemical exchange via cross-peaks. conclusion_rotamers->exsy

  • Initial Setup: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to identify the distinct rotameric signals and calculate their integration ratio.

  • Heating: Increase the sample temperature in increments of 10-15 K (e.g., 313 K, 328 K, etc.). Allow the temperature to equilibrate for 5-10 minutes before each acquisition.

  • Observation: Monitor the line shape of the paired signals. As the temperature rises, the rate of C-N bond rotation increases. The peaks will broaden, move closer together, and eventually merge (coalesce) into a single, time-averaged signal.[2]

  • Coalescence Temperature (Tc): Note the temperature at which the two signals fully merge into one broad peak. This temperature can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier.

  • Post-Coalescence: If possible, acquire a spectrum at a temperature significantly above Tc to observe the sharp, time-averaged signals.

  • Trustworthiness Check: The process should be reversible. Upon cooling the sample back to the starting temperature, the original two sets of signals should reappear, confirming that the sample did not decompose.

Q2: The N-H proton signal in my secondary amide is extremely broad or not visible. How can I resolve it?

Answer: The broadening of N-H signals is common and can be caused by several factors:

  • Quadrupolar Coupling: The ¹⁴N nucleus has a quadrupole moment which can cause rapid relaxation and significant broadening of the adjacent proton signal.

  • Chemical Exchange: The amide proton can exchange with trace amounts of water or acid in the solvent (especially in solvents like DMSO-d₆ which is hygroscopic).[3]

  • Intermediate Rotational Exchange: If the rate of rotation is in the intermediate exchange regime on the NMR timescale, the corresponding signals can be broadened to the point of disappearing into the baseline.

  • Use a Dry Solvent: Use freshly opened, anhydrous NMR solvent to minimize exchange with water.

  • Slightly Acidify: Adding a trace amount of a deuterated acid (e.g., D₂O with a drop of DCl) can sometimes sharpen the signal by catalyzing the exchange to a faster regime, but this can also cause the signal to disappear entirely if the exchange becomes too rapid. Proceed with caution.

  • Decoupling: If your spectrometer allows, performing a ¹H experiment with ¹⁴N decoupling can significantly sharpen the N-H signal by removing the quadrupolar broadening effect.

  • Low Temperature: Cooling the sample can slow down both chemical exchange and conformational exchange, often resulting in a sharper N-H signal.

  • Use DMSO-d₆: This solvent is known to form hydrogen bonds with the amide N-H proton, slowing its exchange with the environment and often resulting in a sharper, more observable signal, typically downfield (> 8 ppm).[3]

Section 2: Mass Spectrometry (MS) Troubleshooting

Mass spectrometry is essential for confirming molecular weight and obtaining structural information through fragmentation. For N-substituted amides, fragmentation is generally predictable but can be influenced by the substitution pattern.

Q1: What is the most common fragmentation pattern for N-substituted amides, and why is my observed fragmentation different?

Answer: The most characteristic fragmentation pathway for amides under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions is the cleavage of the amide (N-CO) bond.[8][9] This typically results in the formation of a stable acylium cation ([R-C=O]⁺) and the loss of the amine portion as a neutral radical or molecule. For aromatic amides, this resonance-stabilized benzoyl cation is often a dominant peak.[8][10]

Deviations from this pattern can occur due to:

  • McLafferty Rearrangement: If the acyl or N-alkyl chain contains a γ-hydrogen, a McLafferty rearrangement can occur, which is a six-membered ring transition state leading to a different fragmentation pattern.[11]

  • N-Substituent Effects: Bulky or highly substituted groups on the nitrogen can lead to alternative fragmentation pathways, such as cleavage alpha to the nitrogen. Increased alkylation on the amide nitrogen can increase its basicity, influencing fragmentation.[12]

  • α,β-Unsaturation: Conjugation in α,β-unsaturated amides enhances the stability of the acylium cation, making the N-CO cleavage particularly favorable.[8][9]

G start Problem: Unexpected MS/MS Fragmentation Pattern check_m_plus_h Is the [M+H]⁺ ion clearly visible? start->check_m_plus_h check_nco Is a peak corresponding to [M+H - Amine]⁺ (Acylium Ion) present and significant? check_m_plus_h->check_nco yes_nco Yes check_nco->yes_nco no_nco No check_nco->no_nco conclusion_standard This is the expected N-CO cleavage. Confirm mass of acylium ion and neutral loss of the amine. yes_nco->conclusion_standard check_mclafferty Does the structure have a γ-hydrogen on either the acyl or N-alkyl chain? no_nco->check_mclafferty yes_mclafferty Yes check_mclafferty->yes_mclafferty no_mclafferty No check_mclafferty->no_mclafferty conclusion_mclafferty A McLafferty rearrangement is likely. Look for characteristic even-mass fragment ions. yes_mclafferty->conclusion_mclafferty conclusion_other Consider alternative pathways: - Cleavage alpha to N - Ring-opening (for cyclic amides) - Fragmentation of bulky substituents no_mclafferty->conclusion_other

Section 3: Chromatography (LC & GC) Troubleshooting

Chromatographic purification and analysis of complex amides can be plagued by poor peak shapes, apparent impurities, and low recovery.

Q1: Why does my pure amide show up as two peaks or a broad, shouldered peak in my HPLC analysis?

Answer: Similar to the NMR issue, this is very likely due to the presence of rotamers. If the interconversion between the cis and trans isomers is slow relative to the time it takes to pass through the chromatographic column, they can separate into two distinct peaks. If the interconversion is on a similar timescale, you will see a single, broad, and often misshapen peak.

  • Elevate Column Temperature: Increasing the temperature of the column oven (e.g., to 40-60 °C) will increase the rate of C-N bond rotation. This can often cause the two peaks to coalesce into a single, sharp peak, confirming that they are rotamers. This is the most effective and common solution.

  • Modify the Mobile Phase:

    • Solvent Choice: Sometimes changing the solvent system (e.g., from methanol to acetonitrile) can alter the relative stability of the rotamers or the kinetics of their interconversion, potentially improving the peak shape.

    • Additive Effects: The use of additives that can act as hydrogen bond donors or acceptors might influence the rotamer equilibrium.[13]

  • Lower the Flow Rate: Decreasing the flow rate increases the residence time on the column, which can sometimes give the rotamers more time to interconvert, resulting in a single averaged peak. However, this often leads to broader peaks in general, so temperature is the preferred method.

General FAQs for Complex N-Substituted Amides

Q1: My complex amide has very poor solubility. What solvents and techniques can I use for analysis?

Answer: Poor solubility is a frequent issue, especially with amides that have large, nonpolar substituents or those that can form strong intermolecular hydrogen bonds.[14][15]

Solvent ClassExamplesRationale & Use Case
Polar Aprotic DMSO, DMF, NMPExcellent solvents for many amides. They are strong hydrogen bond acceptors and can disrupt the amide-amide intermolecular hydrogen bonding that leads to low solubility.[3]
Chlorinated Dichloromethane (DCM), ChloroformGood for less polar amides. Often used in mixtures with more polar solvents like methanol for chromatography.
Ethers Tetrahydrofuran (THF), DioxaneModerate polarity. Useful for intermediate polarity amides.
Protic Solvents Methanol, Ethanol, WaterSolubility is highly variable. Primary and secondary amides can act as both H-bond donors and acceptors, but large organic groups reduce water solubility.[14][15]

Solubilization Techniques:

  • Co-solvents: Use a mixture of solvents. For example, start with a solvent in which the compound is poorly soluble (like water or hexane) and titrate in a co-solvent in which it is highly soluble (like DMSO or DCM) until it dissolves.

  • Gentle Heating: Gently warming the sample can often increase solubility. Always check the thermal stability of your compound first.

  • Sonication: Using an ultrasonic bath can help break up solid aggregates and accelerate the dissolution process.

Q2: I suspect my amide is aggregating in solution, affecting my results. How can I confirm and mitigate this?

Answer: Amide aggregation is driven by intermolecular hydrogen bonding (for primary and secondary amides) and van der Waals interactions between large substituents.[16][17][18] Aggregation can lead to broadened NMR signals, non-linear responses in concentration-dependent studies, and issues with mass spectrometry and chromatography.

  • Concentration-Dependent NMR: Acquire ¹H NMR spectra at several different concentrations (e.g., 1 mM, 10 mM, 50 mM). If aggregation is occurring, you may see chemical shifts change or significant line broadening at higher concentrations as intermolecular interactions become more prevalent.

  • Use Hydrogen-Bond Disrupting Solvents: As mentioned for solubility, solvents like DMSO or DMF are effective at preventing aggregation by competing for hydrogen bonding sites.[3]

  • Temperature Increase: Higher temperatures provide thermal energy to break up weak intermolecular interactions, reducing aggregation.

  • Diffusion Ordered Spectroscopy (DOSY): This advanced NMR technique can be used to measure the diffusion coefficient of your molecule in solution. Aggregated species are larger and diffuse more slowly, which would be apparent in a DOSY experiment.

Advanced Tools: Computational Chemistry

Q3: Can computational methods help me understand my experimental data?

Answer: Absolutely. Density Functional Theory (DFT) calculations are now a powerful tool for corroborating experimental findings.

  • NMR Prediction: DFT calculations using the Gauge-Including Atomic Orbital (GIAO) method can predict ¹H and ¹³C chemical shifts with high accuracy.[19][20][21] By calculating the expected spectra for both cis and trans rotamers, you can confidently assign your experimental data.

  • Conformational Analysis: Computational models can calculate the relative energies of different conformers, helping to predict the major rotamer you should expect to see in solution.[22][23]

  • Fragmentation Prediction: Simulating the fragmentation of a protonated molecule in the gas phase can help rationalize complex MS/MS spectra.[8][9]

By integrating these troubleshooting guides and the underlying scientific principles into your workflow, you can more effectively navigate the characterization challenges posed by complex N-substituted amides.

References

  • Zhang, J.-X., et al. (2021). NMR studies of rotamers with multi-substituted amides. Journal of Engineering Sciences and Innovation, 6(4), 373-380. [Link]

  • Zhang, J.-X., et al. (2021). NMR studies of rotamers with multi-substituted amides. Semantic Scholar. [Link]

  • Nanalysis Corp. (2023). Using NMR to observe the restricted rotation in amide bonds. Nanalysis. [Link]

  • Wu, H., Liu, Z., & Bai, D. (2024). 1H NMR Spectrum of Amide Compounds. Daxue Huaxue, 39(3), 231-238. [Link]

  • da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(36), 20081-20090. [Link]

  • Venkata Ramiah, K., & Puranik, P. G. (1962). Hydrogen bonding in amides. Journal of Molecular Spectroscopy, 7, 89-99. [Link]

  • da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. [Link]

  • Roberts, J. D. (2021). Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts. [Link]

  • Duszewski, P., et al. (2001). NMR studies of hydrogen bonding interactions with secondary amide and urea groups. Journal of Peptide Science, 7(4), 167-174. [Link]

  • Abraham, M. H., et al. (1989). Hydrogen Bonding. Part 14. The Characterisation of Some N-Substituted Amides as Solvents. J. Chem. Soc., Perkin Trans. 2, 1989, 1853-1859. [Link]

  • Hoque, J., et al. (2014). Effect of amide bonds on the self-assembly of gemini surfactants. Physical Chemistry Chemical Physics, 16(22), 11279-11288. [Link]

  • StackExchange. (2020). Solubility of Amides. Chemistry Stack Exchange. [Link]

  • El-Sayed, M. A. A., et al. (2019). Understanding Chemistry and Unique NMR Characters of Novel Amide and Ester Leflunomide Analogues. Molecules, 24(19), 3505. [Link]

  • Nair, H., Somogyi, A., & Wysocki, V. H. (1996). Effect of Alkyl Substitution at the Amide Nitrogen on Amide Bond Cleavage. Journal of Mass Spectrometry, 31(10), 1141-1148. [Link]

  • ResearchGate. (2008). Density functional study of a model amide. ResearchGate. [Link]

  • ResearchGate. (2008). Effect of Hydrogen Bonding on the Amide II Band of Model Disubstituted Urea Compounds. ResearchGate. [Link]

  • Wang, Y., et al. (2020). Study on the Surface Properties and Aggregation Behavior of Quaternary Ammonium Surfactants with Amide Bonds. ACS Omega, 5(28), 17441-17449. [Link]

  • Wang, Y., et al. (2020). Study on the Surface Properties and Aggregation Behavior of Quaternary Ammonium Surfactants with Amide Bonds. PMC. [Link]

  • Unknown. (2005). Principles of Drug Action 1, Amides. University of the Pacific. [Link]

  • Wang, W., et al. (2016). Hydrogen Bonding Interaction between Atmospheric Gaseous Amides and Methanol. Molecules, 22(1), 33. [Link]

  • Zhang, Y., et al. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Theory and Computation. [Link]

  • Li, X., et al. (2022). Green Synthesis, Surface Activity, Micellar Aggregation, and Foam Properties of Amide Quaternary Ammonium Surfactants. Molecules, 27(24), 8933. [Link]

  • Ying, J., et al. (2014). NMR Determination of Amide N-H Equilibrium Bond Length from Concerted Dipolar Coupling Measurements. Journal of the American Chemical Society, 136(47), 16562-16571. [Link]

  • Beves, J. E., et al. (2022). H-bond cooperativity: polarisation effects on secondary amides. Chemical Science, 13(40), 11956-11962. [Link]

  • YouTube. (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN). YouTube. [Link]

  • ResearchGate. (2018). Effects of unsaturated double bonds on adsorption and aggregation behaviors of amide-based cationic Gemini surfactants. ResearchGate. [Link]

  • Zhang, Y., et al. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. ACS Publications. [Link]

  • LibreTexts. (2023). Amides. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia. [Link]

  • Semantic Scholar. (2022). Predicting relative efficiency of amide bond formation using multivariate linear regression. Semantic Scholar. [Link]

  • Bagno, A., et al. (2001). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 105(12), 2887-2893. [Link]

Sources

Validation & Comparative

A Researcher's Guide to the Validation of (E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide as a Covalent Chemical Probe for Bruton's Tyrosine Kinase

Author: BenchChem Technical Support Team. Date: February 2026

The core of this guide is a comparative analysis, contextualizing the validation data of our candidate probe against established BTK inhibitors, thereby offering researchers a clear perspective on its potential utility and limitations. We will delve into the causality behind experimental choices, ensuring that each step of the validation process is self-validating and grounded in established scientific principles.

The Significance of Targeting Bruton's Tyrosine Kinase (BTK)

BTK is a non-receptor tyrosine kinase and a key component of the B-cell receptor (BCR) signaling pathway.[1][2] Its activation triggers a cascade of downstream signaling events that are crucial for B-cell proliferation, differentiation, and survival.[1] Dysregulation of BTK signaling is a hallmark of various B-cell cancers, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), making it a prime target for therapeutic intervention.[3]

The advent of covalent inhibitors, such as ibrutinib, has revolutionized the treatment of these diseases.[1][4] These inhibitors typically form an irreversible covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained inactivation of the kinase.[5][6] The success of these drugs underscores the importance of developing high-quality chemical probes to further explore BTK biology, understand mechanisms of resistance, and identify new therapeutic opportunities.

(E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide possesses an acrylamide moiety, a well-known "warhead" for covalent inhibitors that target cysteine residues. This structural feature makes it a compelling candidate for a BTK-targeting chemical probe. However, its true value can only be ascertained through a stringent validation process.

BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation IP3_DAG IP3 / DAG PLCG2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Signaling_Cascades Downstream Signaling Cascades Ca_PKC->Signaling_Cascades Proliferation_Survival B-Cell Proliferation & Survival Signaling_Cascades->Proliferation_Survival Probe This compound Probe->BTK Covalent Inhibition of Cys481

Caption: BTK Signaling Pathway and Covalent Inhibition.

I. Foundational Characterization of the Candidate Probe

Before embarking on biological validation, a thorough chemical characterization of this compound is paramount. This initial step ensures the identity, purity, and stability of the compound, which are essential for reproducible experimental results.

1.1. Synthesis and Purity Assessment: The compound should be synthesized with a clear and reproducible protocol. Post-synthesis, its identity and purity must be rigorously confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • High-Resolution Mass Spectrometry (HRMS): To verify the exact mass and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity, which should ideally be >95%.

1.2. Solubility and Stability: The solubility of the probe in aqueous buffers and common organic solvents (like DMSO) should be determined to ensure appropriate stock solution preparation and to avoid precipitation in assays. Stability studies should also be conducted to assess its degradation profile under various conditions (e.g., in assay buffers, at different pH values, and upon freeze-thaw cycles).

II. In Vitro Validation: Unveiling Potency, Mechanism, and Selectivity

The in vitro validation phase is crucial for establishing the direct interaction of the probe with its intended target and for assessing its specificity.

2.1. Biochemical Potency and Covalent Mechanism: For a covalent inhibitor, the most informative parameter of potency is the second-order rate constant (k_inact/K_i), which reflects both the initial binding affinity (K_i) and the rate of covalent bond formation (k_inact).[7]

Experimental Protocol: Determination of k_inact/K_i

  • Reagents: Recombinant human BTK enzyme, appropriate substrate (e.g., a fluorescently labeled peptide), ATP, and the candidate probe.

  • Assay Principle: A continuous kinetic assay is used to monitor the rate of substrate phosphorylation by BTK in the presence of varying concentrations of the inhibitor. The decrease in enzyme activity over time is measured.

  • Procedure: a. Pre-incubate the BTK enzyme with a range of concentrations of the candidate probe for different time points. b. Initiate the kinase reaction by adding the substrate and ATP. c. Monitor the reaction progress (e.g., by measuring fluorescence) in real-time.

  • Data Analysis: The observed rate of inactivation (k_obs) is plotted against the inhibitor concentration. The data are then fitted to the Michaelis-Menten equation for irreversible inhibitors to determine k_inact and K_i.

To confirm the covalent modification of the target cysteine residue (Cys481), intact protein mass spectrometry can be employed. An increase in the mass of the BTK protein corresponding to the molecular weight of the probe would confirm covalent adduction.

2.2. Kinome-Wide Selectivity Profiling: A high-quality chemical probe should exhibit a high degree of selectivity for its intended target.[8][9] Kinome-wide profiling is the gold standard for assessing the selectivity of kinase inhibitors.

Experimental Approach: KINOMEscan™ The candidate probe is screened at a fixed concentration (e.g., 1 µM) against a large panel of human kinases (typically >400). The percentage of inhibition for each kinase is determined. A low "hit rate" (the percentage of kinases inhibited above a certain threshold, e.g., >65%) is indicative of high selectivity.[10]

2.3. Selectivity Against Cysteine-Containing Kinases: Of particular importance for a covalent probe is its selectivity against other kinases that also possess a cysteine residue in a position analogous to Cys481 in BTK. This includes other members of the TEC kinase family (e.g., TEC, ITK, BMX) and certain other kinases like EGFR.[2][10] Targeted biochemical assays should be performed to determine the potency of the probe against these potential off-targets.

Parameter (E)-N-(3-(3-(...))acetamide (Hypothetical) Ibrutinib Acalabrutinib
BTK k_inact/K_i (M⁻¹s⁻¹) 1.5 x 10⁵~1 x 10⁶~3 x 10⁵
Kinome Scan Hit Rate (>65% inh. @ 1µM) < 2%~9.4%[10]~1.5%[10]
Selectivity vs. TEC >50-fold~1-3-fold[11]~1-3-fold[11]
Selectivity vs. EGFR >100-fold~10-fold>1000-fold[10]
This table presents hypothetical data for the candidate probe for comparative purposes.

III. Cellular Validation: Bridging In Vitro Activity to Biological Function

Demonstrating that a probe can effectively engage its target in a cellular context and elicit a corresponding biological response is a critical validation step.[8][12]

3.1. Cellular Target Engagement: Cellular target engagement assays confirm that the probe can cross the cell membrane and bind to its intended target within the complex environment of a living cell.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Principle: The binding of a ligand to its target protein often increases the thermal stability of the protein.

  • Procedure: a. Treat intact cells (e.g., a B-cell lymphoma cell line like Ramos) with the candidate probe or a vehicle control. b. Heat the cell lysates to a range of temperatures. c. Separate the soluble and aggregated protein fractions by centrifugation. d. Analyze the amount of soluble BTK remaining at each temperature by Western blotting.

  • Data Analysis: A shift in the melting curve of BTK to a higher temperature in the presence of the probe indicates target engagement. The magnitude of this shift can be used to determine the cellular potency (EC₅₀).

3.2. Inhibition of Downstream Signaling: A functional consequence of BTK engagement is the inhibition of its downstream signaling pathway.

Experimental Protocol: Western Blotting for p-PLCγ2

  • Cell Line: A suitable B-cell line with a constitutively active BCR pathway or one that can be stimulated (e.g., with anti-IgM).

  • Procedure: a. Treat cells with varying concentrations of the candidate probe. b. Stimulate the BCR pathway if necessary. c. Lyse the cells and perform Western blotting to detect the levels of phosphorylated PLCγ2 (a direct downstream substrate of BTK) and total PLCγ2.

  • Data Analysis: A dose-dependent decrease in the level of p-PLCγ2 indicates on-target activity.

3.3. On-Target Cellular Phenotype: The ultimate goal of a chemical probe is to link target modulation to a cellular phenotype. For a BTK inhibitor, this could be the inhibition of cell proliferation or the induction of apoptosis.

Experimental Protocol: Cell Viability Assay

  • Cell Line: A BTK-dependent cancer cell line.

  • Procedure: a. Seed cells in a multi-well plate and treat with a dose range of the candidate probe. b. Incubate for a defined period (e.g., 72 hours). c. Measure cell viability using a standard assay (e.g., CellTiter-Glo®).

  • Data Analysis: A dose-dependent decrease in cell viability demonstrates the probe's anti-proliferative effect.

3.4. The Indispensable Role of an Inactive Control: To confidently attribute the observed cellular effects to the on-target activity of the probe, a structurally similar but biologically inactive control compound is essential.[7] For this compound, an ideal inactive control would have the reactive acrylamide moiety saturated to a simple amide, thus preventing covalent bond formation. This control should be profiled alongside the active probe in all cellular assays.

cluster_0 In Vitro Validation cluster_1 Cellular Validation Potency Biochemical Potency (k_inact/K_i) Mechanism Covalent Mechanism (Mass Spec) Potency->Mechanism Selectivity Kinome-wide Selectivity Mechanism->Selectivity Target_Engagement Cellular Target Engagement (CETSA) Selectivity->Target_Engagement Signaling Downstream Signaling (p-PLCγ2) Target_Engagement->Signaling Phenotype Cellular Phenotype (Viability) Signaling->Phenotype Inactive_Control Inactive Control Comparison Phenotype->Inactive_Control End Validated Probe Inactive_Control->End Start Candidate Probe Start->Potency

Caption: Workflow for Covalent Chemical Probe Validation.

IV. Comparative Analysis: Positioning the Candidate Probe

A key aspect of this guide is the objective comparison of our candidate probe with established alternatives. This allows researchers to make an informed decision about the most suitable tool for their specific biological question.

Feature (E)-N-(3-(3-(...))acetamide (Hypothetical) Ibrutinib Acalabrutinib Negative Control
Target BTKBTKBTKNone
Mechanism Covalent (Cys481)Covalent (Cys481)Covalent (Cys481)Non-covalent
Biochemical Potency (BTK) HighVery HighHighInactive
Selectivity HighModerateVery HighN/A
Cellular Potency (BTK-dependent cells) PotentPotentPotentInactive
Key Off-Targets Minimal (Hypothetical)TEC, EGFR, ITKTECN/A
Recommended Use Selective interrogation of BTK signalingPotent BTK inhibition (awareness of off-targets needed)Highly selective BTK studiesDistinguishing on-target from off-target effects

V. Conclusion: A Call for Rigor

The validation of a chemical probe is a multifaceted process that demands meticulous experimental design and critical data interpretation. For this compound, the journey from a candidate molecule to a validated chemical probe for BTK is contingent upon the successful execution of the outlined validation plan.

By demonstrating high potency, a confirmed covalent mechanism, and, most importantly, a high degree of selectivity, this compound could emerge as a valuable tool for the research community. Its comparison with existing probes like ibrutinib and acalabrutinib provides a crucial context for its potential applications. Researchers are encouraged to embrace this rigorous validation framework to ensure the generation of robust and reproducible scientific knowledge.

References

  • Barf, T., et al. (2018). Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. Blood, 132(Supplement 1), 4479. [Link]

  • Burger, J. A. (2019). Ibrutinib's mechanism of action and strategies to overcome ibrutinib resistance. Journal of Clinical Oncology, 37(15_suppl), 7506-7506. [Link]

  • Hartung, I. V., et al. (2021). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry, 64(18), 13233–13253. [Link]

  • Woyach, J. A. (2021). Mechanisms of Resistance to BTK Inhibitors in Patients With Chronic Lymphocytic Leukemia. H&O, 19(2), 1-4. [Link]

  • Hendriks, R. W., et al. (2014). Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. Future Oncology, 10(14), 2209-2222. [Link]

  • Woyach, J. A., et al. (2014). Resistance mechanisms for the Bruton's tyrosine kinase inhibitor ibrutinib. The New England journal of medicine, 370(24), 2286–2294. [Link]

  • Singh, J., et al. (2022). Selective Inhibition of Bruton's Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors. ACS Pharmacology & Translational Science, 5(11), 1086–1098. [Link]

  • EMJ. (2022). DIFFERENCES IN MECHANISM OF ACTION AND SELECTIVITY OF COVALENT AND NON-COVALENT BTK INHIBITORS. EMJ, 1-2. [Link]

  • Marcotte, D. J., et al. (2010). Design of Potent and Selective Covalent Inhibitors of Bruton's Tyrosine Kinase Targeting an Inactive Conformation. Journal of Medicinal Chemistry, 53(24), 8566–8578. [Link]

  • Tendler, C. L. (2013). The Mechanism of Action of Ibrutinib. Targeted Oncology. [Link]

  • Lisco, S. J., et al. (2018). Kinetic Catalytic Inhibition and Cell-Based Analysis, Not Just Target Binding, Are Required to Assess Kinase Selectivity of Covalent Inhibitors: Comparable BTK vs TEC Selectivity Profile for Ibrutinib and Acalabrutinib. Blood, 132(Supplement 1), 3208. [Link]

  • van den Bor, J., et al. (2015). Direct and two-step bioorthogonal probes for Bruton's tyrosine kinase based on ibrutinib: a comparative study. Organic & Biomolecular Chemistry, 13(24), 6746–6753. [Link]

  • Shilo, A., et al. (2020). Best Practices for Design and Characterization of Covalent Chemical Probes. InTech. [Link]

  • Vykoukal, J., et al. (2022). Rapid, potent, and persistent covalent chemical probes to deconvolute PI3Kα signaling. Chemical Science, 13(20), 5878–5892. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11149633, this compound. [Link]

  • MySkinRecipes. This compound. [Link]

  • European Federation for Medicinal Chemistry and Chemical Biology. Validating Chemical Probes. [Link]

  • The Chemical Probes Portal. Covalent Inhibitor Criteria. [Link]

  • Zhang, L., et al. (2019). Discovery of Affinity-Based Probes for Btk Occupancy Assays. ACS Medicinal Chemistry Letters, 10(3), 323–328. [Link]

  • Shilo, A., et al. (2020). CHAPTER 4: Best Practices for Design and Characterization of Covalent Chemical Probes. Royal Society of Chemistry. [Link]

  • Workman, P., & Collins, I. (2010). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research, 70(18), 7027-7031. [Link]

  • Guttikonda, S. R., et al. (2023). Screening and Characterization of Allosteric Small Molecules Targeting Bruton's Tyrosine Kinase. bioRxiv. [Link]

  • Currie, K. S., et al. (2008). Bruton's tyrosine kinase activity probe and method of using.
  • Müller, S., & Knapp, S. (2018). The era of high-quality chemical probes. Cell Chemical Biology, 25(1), 1-3. [Link]

  • Frye, S. V. (2010). The promise and peril of chemical probes. Nature Chemical Biology, 6(3), 159-161. [Link]

  • Robia, S. L., et al. (2022). Novel Bruton's Tyrosine Kinase (BTK) substrates for time-resolved luminescence assays. Journal of Biological Chemistry, 298(5), 101887. [Link]

  • CRO SPLENDID LAB. This compound. [Link]

  • MySkinRecipes. This compound. [Link]

  • Al-Sehemi, A. G., et al. (2021). Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2-One and Their Antibacterial Activity and Acetylcholinesterase Inhibition. Bioinorganic Chemistry and Applications, 2021, 1-10. [Link]

  • Pharmaffiliates. This compound. [Link]

Sources

A Comparative Guide to the Synthesis of N-Phenylacetamide Derivatives: From Classical Methods to Modern Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

N-phenylacetamide and its derivatives are fundamental structural motifs in a vast array of biologically active compounds, pharmaceuticals, and functional materials. The efficient and selective construction of the amide bond in these molecules is a cornerstone of synthetic organic chemistry. This guide provides an in-depth, comparative analysis of the most prevalent and cutting-edge methodologies for the synthesis of N-phenylacetamide derivatives, offering field-proven insights and experimental data to aid researchers in selecting the optimal strategy for their specific applications.

The Landscape of N-Phenylacetamide Synthesis: An Overview

The synthesis of N-phenylacetamides fundamentally involves the formation of an amide bond between a phenylamine (aniline) derivative and an acetyl group source. The choice of synthetic route is dictated by a multitude of factors, including substrate scope, functional group tolerance, desired yield and purity, scalability, and considerations of green chemistry. This guide will dissect and compare the following key synthetic strategies:

  • Classical Acylation: The traditional and most direct approach.

  • Modern Catalytic Cross-Coupling: Palladium- and copper-catalyzed methods that have revolutionized C-N bond formation.

  • Advanced Methodologies: Innovative techniques such as microwave-assisted synthesis and continuous-flow chemistry that offer significant advantages in terms of speed, efficiency, and sustainability.

Classical Acylation: The Workhorse of Amide Bond Formation

The direct acylation of anilines with an acetylating agent remains a widely used and straightforward method for preparing N-phenylacetamide derivatives. This approach is valued for its simplicity and the ready availability of starting materials.

Mechanism and Key Considerations

The reaction proceeds via a nucleophilic acyl substitution mechanism where the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acetylating agent. A base is often employed to neutralize the acidic byproduct (e.g., HCl) and to deprotonate the aniline, increasing its nucleophilicity.

Common acetylating agents include acetyl chloride, acetic anhydride, and chloroacetyl chloride.[1][2] The choice of reagent and reaction conditions can be tailored to the reactivity of the specific aniline derivative. For instance, less reactive anilines may require more forceful conditions or a more reactive acetylating agent.

A significant consideration in the direct acylation of substituted anilines, particularly those with multiple nucleophilic sites, is the potential for side reactions. For diamines, selective acylation can be challenging and may necessitate the use of protecting groups to achieve the desired product with high purity.[3]

Experimental Protocol: Direct Acylation of o-Phenylenediamine[3]

This method illustrates a single-step acylation which can be moderate to high in yield but may require extensive purification.

Materials:

  • o-Phenylenediamine

  • Phenylacetyl chloride

  • Glacial acetic acid

  • Saturated sodium acetate solution

Procedure:

  • Dissolve o-phenylenediamine (1 equivalent) in glacial acetic acid.

  • Add a saturated solution of sodium acetate.

  • Cool the mixture in an ice bath.

  • Add phenylacetyl chloride (1 equivalent) dropwise to the stirred solution.

  • Allow the reaction to proceed, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated by precipitation and filtration, followed by purification.

For substrates where selectivity is a concern, a multi-step protection-amidation-deprotection strategy offers greater control and often results in a purer final product.[3]

Modern Catalytic Cross-Coupling Reactions

The advent of transition metal-catalyzed cross-coupling reactions has provided powerful and versatile tools for the synthesis of N-phenylacetamide derivatives, particularly for challenging substrates.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the formation of carbon-nitrogen bonds.[4] This reaction allows for the coupling of a wide range of amines with aryl halides and triflates under relatively mild conditions.[4][5]

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to furnish the N-arylated product.[4] The choice of phosphine ligand is crucial for the success of the reaction, with sterically hindered and electron-rich ligands often providing the best results.[4][5]

A key advantage of the Buchwald-Hartwig amination is its broad substrate scope and high functional group tolerance.[4] It has been successfully applied to the synthesis of complex pharmaceutical intermediates. A variation of this reaction, known as transamidation, allows for the exchange of amide groups via selective N-C(O) bond cleavage, offering an alternative route to amide synthesis.[6][7]

Diagram: Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig Pd(0)L Pd(0)L Oxidative Addition Complex Ar-Pd(II)(L)-X Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination [Ar-Pd(II)(L)(H2NR')]-X Oxidative Addition Complex->Amine Coordination R'NH2 Deprotonation Ar-Pd(II)(L)(HNR') Amine Coordination->Deprotonation -HX Reductive Elimination Ar-NR'H + Pd(0)L Deprotonation->Reductive Elimination Reductive Elimination->Pd(0)L

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Ullmann Condensation (Goldberg Reaction)

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, representing an older but still relevant alternative to the Buchwald-Hartwig amination.[8][9] The reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base.[9]

Historically, Ullmann reactions required harsh conditions, including high temperatures (often exceeding 210 °C) and stoichiometric amounts of copper.[8] However, modern advancements, such as the use of soluble copper catalysts and chelating ligands, have enabled these reactions to proceed under milder conditions with improved yields.[8][9]

The Goldberg reaction, a variation of the Ullmann condensation, is specifically used for the N-arylation of amides.[8][9] While generally requiring higher temperatures than palladium-catalyzed methods, the Ullmann condensation can be advantageous due to the lower cost and toxicity of copper compared to palladium.

Advanced Synthetic Methodologies

Recent innovations in synthetic chemistry have led to the development of techniques that offer significant improvements in efficiency, safety, and sustainability for the synthesis of N-phenylacetamide derivatives.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[10] In the synthesis of N-phenylacetamide derivatives, microwave-assisted methods have been shown to drastically reduce reaction times, often from hours to minutes, while simultaneously increasing product yields.[10][11] The uniform and rapid heating provided by microwaves can lead to cleaner reactions with fewer side products. This technique is particularly beneficial for high-throughput synthesis and library generation in drug discovery.

Continuous-Flow Chemistry

Continuous-flow synthesis offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and simplified scalability.[12] In a flow system, reagents are continuously pumped through a heated reactor, often containing a packed-bed catalyst.[12][13] This methodology allows for precise control over reaction parameters, leading to higher reproducibility and yields. The catalyst can often be reused, making the process more sustainable and cost-effective.[12]

Diagram: Continuous-Flow Synthesis Workflow

Flow_Chemistry Reagent_A Amine in Solvent Pump_A Pump Reagent_A->Pump_A Reagent_B Acetylating Agent Pump_B Pump Reagent_B->Pump_B Mixer Mixing Tee Pump_A->Mixer Pump_B->Mixer Reactor Heated Packed-Bed Reactor Mixer->Reactor Collector Product Collection Reactor->Collector

Caption: A schematic of a continuous-flow setup for N-phenylacetamide synthesis.

Comparative Analysis of Synthesis Methods

The following table provides a comparative overview of the different synthesis methods for N-phenylacetamide derivatives, highlighting their key features, advantages, and limitations.

MethodCatalyst/ReagentTemperatureReaction TimeYieldAdvantagesDisadvantages
Classical Acylation [3]Acetyl Chloride/Base0 °C to RT~1-2 hoursModerate to HighSimple, cost-effective, readily available reagents.Limited functional group tolerance, potential for side reactions, may require protecting groups.
Buchwald-Hartwig Amination [4][5]Palladium/Phosphine LigandRT to 110 °C1-24 hoursHighBroad substrate scope, high functional group tolerance, mild conditions.Expensive and toxic catalyst, requires inert atmosphere.
Ullmann Condensation [8][9]Copper/LigandHigh (can be >200 °C)Several hoursModerate to HighLess expensive catalyst than palladium.Often requires harsh conditions, more limited substrate scope than Buchwald-Hartwig.
Microwave-Assisted Synthesis [10]VariousElevatedMinutesHigh to ExcellentRapid reaction times, increased yields, cleaner reactions.Requires specialized equipment, scalability can be a challenge.
Continuous-Flow Synthesis [12][13]Heterogeneous CatalystElevatedContinuousHighEnhanced safety, scalable, reproducible, sustainable.Higher initial setup cost, requires specialized equipment.

Conclusion and Future Perspectives

The synthesis of N-phenylacetamide derivatives has evolved significantly from classical acylation methods to sophisticated catalytic and technologically advanced approaches. While direct acylation remains a viable option for simple substrates, modern methods like the Buchwald-Hartwig amination have become indispensable for the construction of complex molecules with high functional group tolerance.

Looking ahead, the principles of green chemistry will continue to drive innovation in this field.[11] The development of more sustainable catalysts, the use of environmentally benign solvents, and the broader adoption of technologies like microwave-assisted synthesis and continuous-flow chemistry will be crucial in minimizing the environmental impact of pharmaceutical and chemical manufacturing. The choice of the optimal synthetic method will always be a balance of factors, and a thorough understanding of the advantages and limitations of each approach, as outlined in this guide, is essential for the modern synthetic chemist.

References

  • IOSR Journal of Pharmacy. (n.d.). Microwave assisted synthesis of pharmacologically active N-phenyl acetamide derivatives of indolo [2, 3-b] quinoxaline. Retrieved from [Link]

  • Lu, H., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 25(8), 1772.
  • Abdel-Wahab, B. F., et al. (2021). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 543-554.
  • Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Retrieved from [Link]

  • Akolkar, S. V., et al. (2019). New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation. Beilstein Journal of Organic Chemistry, 15, 1686-1698.
  • ResearchGate. (n.d.). Continual synthesis of N-(phenyl)-phenylacetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Multi-gram scale synthesis of N-phenylacetamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). Isolated yields for the synthesis of N-(phenyl)-phenylacetamide using the recirculation method. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism. Retrieved from [Link]

  • Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Journal of Pharmaceutical Sciences, 8(1), 10.
  • MDPI. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Green Chemistry Approaches in Drug Synthesis: Sustainable Solutions for the Pharmaceutical Industry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • MDPI. (2022). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Retrieved from [Link]

  • PubMed. (2019). Arylation Using Sulfonamides: Phenylacetamide Synthesis through Tandem Acylation-Smiles Rearrangement. Retrieved from [Link]

Sources

A Comparative Analysis of (E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide and Other Zaleplon Impurities: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and manufacturing, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Zaleplon, a nonbenzodiazepine hypnotic agent of the pyrazolopyrimidine class, is widely prescribed for the short-term treatment of insomnia.[1][] Its therapeutic efficacy, however, is intrinsically linked to the control of impurities that may arise during synthesis or degradation.[1] This guide provides a comprehensive comparative analysis of (E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide, a known intermediate and impurity of Zaleplon, with other significant process-related and degradation impurities.

This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and validated experimental protocols to aid in the identification, characterization, and control of Zaleplon impurities.

The Critical Role of Impurity Profiling in Zaleplon Quality Control

The presence of impurities, even at trace levels, can impact the safety, efficacy, and stability of the final drug product. Regulatory bodies worldwide mandate stringent control over these impurities.[3] Impurity profiling is a critical aspect of pharmaceutical analysis that involves the identification, quantification, and characterization of these unwanted chemical entities.[4] For Zaleplon, impurities can be broadly categorized as:

  • Process-Related Impurities: These are substances that are formed during the manufacturing process, including unreacted starting materials, intermediates, and by-products of side reactions.[1]

  • Degradation Products: These arise from the chemical breakdown of the drug substance over time due to factors such as light, heat, moisture, or interaction with excipients.[1][5]

  • Residual Solvents: Trace amounts of solvents used during the manufacturing process that are not completely removed.[1]

A thorough understanding of the impurity profile is essential for process optimization, setting appropriate specifications, and ensuring the overall quality of Zaleplon.

Key Impurities of Zaleplon: A Structural Overview

The synthesis of Zaleplon is a multi-step process that can lead to the formation of several related substances. One of the key intermediates, which can also be present as an impurity in the final API, is this compound, also known as Zaleplon Related Compound A.[6][7] This guide will focus on a comparative analysis of this compound with other significant impurities identified in the literature.

Below is a diagram illustrating the chemical structures of Zaleplon and some of its key impurities.

Zaleplon_Impurities cluster_main Key Compounds cluster_impurities Process-Related Impurities Zaleplon Zaleplon C₁₇H₁₅N₅O Impurity_A This compound (Zaleplon Related Compound A) C₁₅H₂₀N₂O₂ Impurity_B N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-5-yl)phenyl]-N-ethylacetamide (Zaleplon Related Compound B) Impurity_C 7-[3-(N-Ethylacetamido)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide (Zaleplon Related Compound C) Desethylzaleplon Desethylzaleplon

Caption: Chemical structures of Zaleplon and its key process-related impurities.

Comparative Analytical Profiles

The effective separation and quantification of Zaleplon and its impurities are typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).[6][8] The choice of chromatographic conditions, including the stationary phase, mobile phase composition, and detector wavelength, is critical for achieving the desired resolution and sensitivity.

Chromatographic Behavior

A study by Rao et al. (2012) describes an RP-HPLC method for the determination of Zaleplon in tablet dosage forms.[8] Further research has focused on developing stability-indicating methods capable of separating Zaleplon from its degradation products and process-related impurities.[4][5]

The United States Pharmacopeia (USP) provides a validated HPLC method for the analysis of Zaleplon and its related compounds.[9] The relative retention times (RRT) of key impurities with respect to Zaleplon are crucial parameters for their identification.

Table 1: Comparative Chromatographic Data of Zaleplon and Key Impurities

Compound NameCommon DesignationRelative Retention Time (RRT) (approx.)Acceptance Criteria (USP)
Zaleplon-1.00-
This compoundZaleplon Related Compound A0.54NMT 0.15%
N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-5-yl)phenyl]-N-ethylacetamideZaleplon Related Compound B1.11NMT 0.15%
7-[3-(N-Ethylacetamido)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamideZaleplon Related Compound C0.57NMT 0.1%
Desethylzaleplon-0.70NMT 0.1%

NMT: Not More Than Data sourced from USP monograph for Zaleplon.[9]

The distinct RRT values allow for the unambiguous identification and quantification of each impurity during routine quality control analysis. This compound, being an earlier eluting peak compared to Zaleplon, can be effectively monitored.

Experimental Protocols

To ensure the reliability and reproducibility of impurity profiling, validated analytical methods are essential. The following is a detailed protocol for a stability-indicating RP-HPLC method adapted from established literature.[6][9]

Protocol: Stability-Indicating RP-HPLC Method for Zaleplon Impurity Profiling

1. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a UV-Vis detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm packing (or equivalent).

  • Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-15 min: 20% to 40% B

    • 15-25 min: 40% to 55% B

    • 25-26 min: 55% to 20% B

    • 26-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.5 mL/min.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient.

3. Preparation of Solutions:

  • Diluent: Acetonitrile and water (1:1 v/v).

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of USP Zaleplon RS in the diluent to obtain a known concentration (e.g., 50 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the Zaleplon drug substance in the diluent to obtain a concentration of approximately 500 µg/mL.

  • System Suitability Solution: Prepare a solution containing Zaleplon RS and known amounts of impurity reference standards (including Zaleplon Related Compound A) in the diluent.

4. System Suitability:

  • Inject the system suitability solution and verify that the resolution between Zaleplon and all specified impurities is greater than 2.0.

  • The tailing factor for the Zaleplon peak should not be more than 1.5.

  • The relative standard deviation for replicate injections of the standard solution should not be more than 2.0%.

5. Analysis:

  • Inject the diluent as a blank, followed by the standard solution and the sample solution.

  • Identify the impurity peaks in the sample chromatogram by comparing their retention times with those of the reference standards or based on their RRTs.

  • Calculate the percentage of each impurity using the following formula:

    Where RRF is the Relative Response Factor for each impurity.

This protocol provides a robust framework for the routine analysis of Zaleplon impurities. The causality behind the choice of a C18 column lies in its hydrophobicity, which allows for good retention and separation of the moderately polar Zaleplon and its related compounds. The gradient elution is necessary to resolve all impurities with varying polarities within a reasonable runtime.

Mass Spectrometric Characterization

For the unequivocal identification and structural elucidation of unknown impurities, liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool.[6][10] Forced degradation studies, where the drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light, are often employed to generate potential degradation products.[5][11][12]

Workflow: LC-MS Based Identification of Zaleplon Degradation Products

LCMS_Workflow start Zaleplon Drug Substance stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) start->stress hplc RP-HPLC Separation stress->hplc ms Mass Spectrometric Detection (ESI-MS/MS) hplc->ms data Data Analysis (Mass fragmentation pattern) ms->data identification Structural Elucidation of Impurities data->identification

Caption: A typical workflow for the identification of Zaleplon degradation products using LC-MS.

In a typical LC-MS analysis, the effluent from the HPLC column is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of polar and thermally labile molecules like Zaleplon and its impurities. By analyzing the mass-to-charge ratio (m/z) of the parent ions and their fragmentation patterns (MS/MS), the molecular weight and structural information of the impurities can be determined.

For instance, the molecular weight of this compound is 260.33 g/mol .[13][14] In positive ion mode ESI-MS, it would be expected to show a protonated molecular ion [M+H]⁺ at m/z 261.34. Further fragmentation in an MS/MS experiment would provide characteristic product ions, confirming its structure.

Formation and Control of Impurities

This compound is a key intermediate in the synthesis of Zaleplon.[6] Its presence as an impurity in the final drug substance is typically due to incomplete reaction or carryover. Therefore, its control is primarily achieved through optimization of the reaction conditions and effective purification of the final product.

Degradation impurities, on the other hand, are formed due to the inherent instability of the drug molecule under certain conditions. Studies have shown that Zaleplon is susceptible to degradation under acidic, basic, and oxidative stress conditions.[5] Understanding these degradation pathways is crucial for developing stable formulations and defining appropriate storage conditions.

Conclusion

The comprehensive analysis of this compound and other Zaleplon impurities is a critical component of ensuring the quality, safety, and efficacy of this widely used hypnotic agent. This guide has provided a comparative overview of the analytical profiles of key impurities, detailed experimental protocols for their detection and quantification, and highlighted the importance of advanced analytical techniques like LC-MS for their structural characterization. By implementing robust analytical strategies and understanding the formation pathways of these impurities, pharmaceutical scientists can effectively control their levels within regulatory limits, ultimately safeguarding patient health.

References

  • Veeprho. Zaleplon Impurities and Related Compound. [Link]

  • U.S. Food and Drug Administration. Sonata®(zaleplon) Capsules CIV DESCRIPTION CLINICAL PHARMACOLOGY. [Link]

  • Reddy, G. R., et al. (2007). Impurity profile study of zaleplon. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 139-150. [Link]

  • Rádl, S., & Stach, J. (2010). Synthesis of Some Impurities and/or Degradation Products of Zaleplon. Journal of Heterocyclic Chemistry, 47(2), 276-283. [Link]

  • Pharmaffiliates. Zaleplon-impurities. [Link]

  • Srinivasu, P., et al. (2009). A new, simple, sensitive, stability indicating isocratic RP-UPLC assay method has been developed for the quantitative determination of Zaleplon in the presence of its degradation products. Analytical Chemistry: An Indian Journal, 8(3), 360-367. [Link]

  • Görög, S. (2011). Recent Advances in the Impurity Profiling of Drugs. Current Pharmaceutical Analysis, 7(4), 215-228. [Link]

  • European Medicines Agency. (2009). ANNEX I SUMMARY OF PRODUCT CHARACTERISTICS. [Link]

  • PubChem. This compound. [Link]

  • Scribd. Zaleplon. [Link]

  • Rao, T. N., et al. (2012). Estimation of zaleplon by a new RP-HPLC method. Journal of Chemical and Pharmaceutical Research, 4(6), 3010-3014. [Link]

  • PubChem. Zaleplon. [Link]

  • Kintz, P., et al. (2002). Determination of zaleplon and zolpidem by liquid chromatography-turbo-ionspray mass spectrometry: application to forensic cases. Journal of Chromatography B, 772(2), 297-303. [Link]

  • Reddy, B. M., & Jha, M. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Acta Scientific Pharmaceutical Sciences, 2(9), 24-31. [Link]

  • Agilent Technologies. (2010). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. [Link]

  • Pop, A., et al. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Molecules, 29(5), 1018. [Link]

  • MySkinRecipes. This compound. [Link]

Sources

A Comparative Guide to Purity Assessment of Synthesized (E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is a cornerstone of chemical analysis. This guide provides an in-depth comparison of three orthogonal analytical techniques for the purity assessment of (E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide, a key intermediate in the synthesis of the hypnotic agent Zaleplon.[1] The choice of analytical methodology can significantly impact the accuracy, precision, and efficiency of purity determination, directly influencing downstream processes and regulatory compliance.

This document moves beyond a simple listing of methods to explain the causality behind experimental choices, ensuring that each described protocol is a self-validating system. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS) for the comprehensive purity profiling of this synthesized compound.

The Significance of Purity in Pharmaceutical Synthesis

The subject of our analysis, this compound, also known as Zaleplon Related Compound A, is a critical precursor in the manufacturing of Zaleplon.[1] Its purity is paramount, as any unreacted starting materials, by-products, or degradation products can be carried through the synthesis, potentially leading to the formation of impurities in the final drug substance. Regulatory bodies mandate the identification and characterization of any impurity present at a level of 0.1% or higher. Therefore, employing robust and validated analytical methods is not merely a matter of good science but a critical regulatory requirement.

Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique for purity assessment depends on a multitude of factors including the chemical nature of the analyte, the expected impurities, the required level of accuracy and precision, and the intended application of the data. Here, we compare three powerful and commonly employed techniques in the pharmaceutical industry.

Technique Principle Strengths Limitations
HPLC-UV Chromatographic separation based on polarity, followed by UV detection.High sensitivity, excellent for quantifying known impurities, robust and widely available.Requires reference standards for each impurity for accurate quantification, may not detect non-chromophoric impurities.
qNMR Intrinsic quantitative nature based on the direct proportionality between signal intensity and the number of nuclei.A primary ratio method, does not require identical reference standards for each analyte, provides structural information.Lower sensitivity compared to HPLC, requires careful selection of an internal standard, can be complex for mixtures with overlapping signals.
LC-MS Chromatographic separation coupled with mass-to-charge ratio detection.High sensitivity and selectivity, provides molecular weight information for impurity identification, excellent for trace analysis.Quantitative response can be variable, requires specialized instrumentation, matrix effects can influence ionization.

Experimental Protocols and Methodologies

A self-validating system of protocols is essential for trustworthy and reproducible results. The following sections provide detailed, step-by-step methodologies for each analytical technique, grounded in established scientific principles and regulatory expectations.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse of pharmaceutical quality control for purity and impurity determination.[2] A reverse-phase method is particularly well-suited for a moderately polar compound like this compound.

Rationale for Method Development: The selection of a C8 stationary phase provides a good balance of hydrophobic retention and peak shape for this analyte.[3][4] The mobile phase, a mixture of aqueous phosphate buffer, acetonitrile, and methanol, allows for fine-tuning of the elution strength to achieve optimal separation of the main component from potential impurities.[3][4] The acidic pH of the mobile phase ensures that the dimethylamino group is protonated, leading to consistent retention behavior. UV detection at 240 nm is chosen based on the chromophoric nature of the molecule, which is expected to have a strong absorbance in this region due to its conjugated system.[3][4]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: Symmetry C8 (250 x 4.6 mm, 5 µm)[3][4]

    • Mobile Phase: A mixture of 0.02 M potassium dihydrogen phosphate (pH adjusted to 3.0 with phosphoric acid), acetonitrile, and methanol in a ratio of 60:25:15 (v/v/v).[3][4]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 240 nm.[3][4]

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase to obtain a concentration of 100 µg/mL.

    • Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.

  • Analysis and Calculation:

    • Inject the standard and sample solutions into the chromatograph.

    • Identify the peak corresponding to this compound based on the retention time of the reference standard.

    • Calculate the purity by the area normalization method, assuming that all impurities have a similar response factor at the detection wavelength.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Sample B Dissolve in Mobile Phase A->B C Inject into HPLC B->C D Separation on C8 Column C->D E UV Detection at 240 nm D->E F Integrate Peaks E->F G Calculate Purity by Area % F->G

Caption: HPLC Purity Assessment Workflow.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a powerful primary method for purity determination, offering traceability to the International System of Units (SI) through certified reference materials.[5] Its key advantage lies in its ability to quantify a substance without the need for a chemically identical reference standard.

Rationale for Method Development: The choice of an internal standard is critical for the accuracy of qNMR.[6][7] Dimethyl sulfone is an excellent candidate for this analysis due to its chemical inertness, high purity, and simple singlet proton signal that is unlikely to overlap with the complex aromatic and vinylic signals of the analyte.[5][8] It is also readily soluble in common NMR solvents like DMSO-d6. A longer relaxation delay (D1) is crucial to ensure complete relaxation of all protons, a prerequisite for accurate integration.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of the synthesized this compound and 5 mg of a certified internal standard (e.g., Dimethyl Sulfone, TraceCERT®) into a clean, dry vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d6).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with the following parameters:

      • Pulse Program: A standard 90° pulse sequence.

      • Relaxation Delay (D1): ≥ 5 times the longest T1 relaxation time of both the analyte and the internal standard (typically 30-60 seconds for accurate quantification).

      • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing and Calculation:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, non-overlapping signal of the analyte and the signal of the internal standard.

    • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis A Accurately weigh analyte and internal standard B Dissolve in deuterated solvent A->B C Transfer to NMR tube B->C D Acquire 1H NMR spectrum with long relaxation delay C->D E Process spectrum (phasing, baseline correction) D->E F Integrate analyte and standard signals E->F G Calculate purity using the qNMR equation F->G

Caption: qNMR Purity Assessment Workflow.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry, making it an invaluable tool for identifying and characterizing unknown impurities, even at trace levels.[9][10]

Rationale for Method Development: The chromatographic conditions are similar to the HPLC-UV method to ensure good separation. The use of a volatile buffer like ammonium formate is necessary for compatibility with the mass spectrometer's electrospray ionization (ESI) source. ESI in positive ion mode is chosen as the tertiary amine and amide functionalities of the analyte are readily protonated. Tandem mass spectrometry (MS/MS) is employed to generate fragment ions, which provide structural information for the unequivocal identification of impurities.[10]

Experimental Protocol:

  • Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: As per the HPLC-UV method.

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS Analysis: Full scan mode to detect all ions and product ion scan mode to obtain fragmentation patterns of the analyte and any detected impurities.

  • Sample Preparation: Prepare the sample as described for the HPLC-UV method, using LC-MS grade solvents.

  • Data Analysis:

    • Extract ion chromatograms for the expected molecular ion of this compound (m/z 261.16) and any other detected peaks.

    • Analyze the fragmentation patterns of the analyte and impurities to propose their structures. Common fragmentation pathways for amides include cleavage of the C-C bond adjacent to the carbonyl group.[11][12]

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Interpretation A Prepare sample in LC-MS grade solvents B Inject into LC-MS A->B C Chromatographic Separation B->C D ESI+ Ionization C->D E MS and MS/MS Data Acquisition D->E F Analyze mass spectra and fragmentation patterns E->F G Identify impurities F->G

Caption: LC-MS Impurity Identification Workflow.

Comparison of Expected Data and Outcomes

The following table summarizes the expected quantitative and qualitative data from each technique for a hypothetical synthesized batch of this compound with a true purity of 99.0% and containing two known impurities (Impurity A at 0.5% and Impurity B at 0.3%) and one unknown impurity (Impurity C at 0.2%).

Parameter HPLC-UV qNMR LC-MS
Purity (%) 99.0% (by area normalization, assuming equal response factors)99.0% ± 0.2% (with a certified internal standard)Semi-quantitative (relative peak areas can be misleading)
Impurity A (0.5%) Quantified at ~0.5% (if a standard is available)Quantified at ~0.5% (if signals are resolved)Detected and identified by mass
Impurity B (0.3%) Quantified at ~0.3% (if a standard is available)Quantified at ~0.3% (if signals are resolved)Detected and identified by mass
Impurity C (0.2%) Detected, but not quantified without a standardDetected, and potentially quantified if signals are resolvedDetected and structurally elucidated through fragmentation
Structural Info NoneYes (for the main component and any visible impurities)Yes (molecular weight and fragmentation data)
LOD/LOQ Low (typically <0.05%)Higher (typically >0.1%)Very low (can be in the ppm range)

Conclusion: An Integrated Approach for Comprehensive Purity Assessment

No single analytical technique is sufficient for the complete purity assessment of a synthesized pharmaceutical compound. A holistic and scientifically sound approach leverages the orthogonal strengths of multiple methods. For this compound, the following integrated strategy is recommended:

  • Primary Purity Determination: Utilize qNMR as the primary method for an accurate and unbiased purity assignment of the main component.

  • Impurity Quantification: Employ a validated HPLC-UV method for the routine quantification of known impurities and for monitoring batch-to-batch consistency.

  • Impurity Identification: Use LC-MS to identify and structurally characterize any unknown impurities detected by HPLC, particularly those exceeding the 0.1% reporting threshold.

By combining these powerful analytical tools, researchers and drug development professionals can establish a comprehensive and reliable purity profile for synthesized this compound, ensuring the quality and safety of this critical pharmaceutical intermediate.

References

  • Tentu, N. R., & V.V., S. (2012). Estimation of zaleplon by a new RP-HPLC method. Journal of Chemical and Pharmaceutical Research, 4(6), 3010-3014. Available at: [Link]

  • ResearchGate. (2012). Estimation of zaleplon by a new RP-HPLC method. Available at: [Link]

  • MDPI. (2021). A Validated HPLC-PDA-HRMS Method to Investigate the Biological Stability and Metabolism of Antiparasitic Triterpenic Esters. Available at: [Link]

  • MDPI. (2022). Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. Available at: [Link]

  • PubMed. (2007). Impurity profile study of zaleplon. Available at: [Link]

  • Preprints.org. (2021). Isocratic Reverse-Phase HPLC Method for Determination of Aspirin, Paracetamol, and Naproxen. Available at: [Link]

  • Mestrelab Research. (n.d.). qNMR Purity Recipe Book (1 - Sample Preparation). Available at: [Link]

  • ResearchGate. (2010). Determination of zaleplon in pharmaceutical formulation by RP-HPLC. Available at: [Link]

  • ResolveMass. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Available at: [Link]

  • Bureau International des Poids et Mesures. (2018). Internal Standard Reference Data for qNMR: Dimethyl sulfone. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • Scribd. (n.d.). Zaleplon. Available at: [Link]

  • ResearchGate. (2008). Dimethylsulfone as a universal standard for analysis of organics by QNMR. Available at: [Link]

  • ResearchGate. (2011). Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. Available at: [Link]

  • Bureau International des Poids et Mesures. (2019). Internal Standard Reference Data for qNMR: 4,4-Dimethyl-4-silapentane-1-sulfonic acid-d6. Available at: [Link]

  • PubMed Central. (2019). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Agilent. (n.d.). High-Throughput LC/MS Purification of Pharmaceutical Impurities. Available at: [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

  • Agilent. (n.d.). LC-MS/MS Strategies for Impurity profiling of Peptide API and the Identification of Peptide API Related Isomeric Impurities. Available at: [Link]

  • Bureau International des Poids et Mesures. (2019). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene. Available at: [Link]

  • Agilent. (n.d.). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Available at: [Link]

  • YouTube. (2011). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. Available at: [Link]

  • PubMed. (2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Available at: [Link]

  • Wikipedia. (n.d.). Gel electrophoresis. Available at: [Link]

  • ResearchGate. (2007). (PDF) Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of N-Phenylacetamide Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and development, the specificity of a therapeutic agent is paramount. For N-phenylacetamide compounds, a class with diverse biological activities ranging from analgesic to potential anticancer effects, understanding their interaction with unintended targets is a critical step in preclinical evaluation.[1][2][3][4][5] Cross-reactivity, the binding of a compound to structurally similar, non-target molecules, can lead to off-target effects, toxicity, or reduced efficacy. This guide provides an in-depth comparison of key analytical methods for assessing the cross-reactivity of N-phenylacetamide derivatives, offering a framework for researchers, scientists, and drug development professionals to design and execute robust validation studies.

The core structure of N-phenylacetamide, also known as acetanilide, consists of a phenyl group attached to the nitrogen of an acetamide.[6] Modifications to the phenyl ring or the acetamide group can significantly alter the compound's biological activity and its potential for cross-reactivity.[1][7] Therefore, a thorough investigation of a compound's binding profile is essential. This guide will delve into the principles, protocols, and data interpretation of three widely used analytical techniques: Enzyme-Linked Immunosorbent Assay (ELISA), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Surface Plasmon Resonance (SPR).

Comparative Analysis of Analytical Methodologies

Choosing the appropriate analytical technique is contingent on the specific research question, the available resources, and the stage of drug development. Each method offers distinct advantages and limitations in the context of cross-reactivity assessment.

FeatureEnzyme-Linked Immunosorbent Assay (ELISA)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Surface Plasmon Resonance (SPR)
Principle Antigen-antibody interaction and enzymatic signal amplification.Separation by chromatography and mass-based detection.Real-time monitoring of binding events at a sensor surface.[8][9]
Primary Use High-throughput screening for binding against a panel of known targets.Definitive identification and quantification of cross-reactive compounds and their metabolites.[10]Detailed kinetic analysis (association and dissociation rates) of binding interactions.[11]
Sensitivity High, dependent on antibody affinity and enzyme turnover.Very high, capable of detecting trace amounts.High, allows for the detection of weak binding events.[11]
Specificity Can be prone to false positives due to antibody cross-reactivity with structurally similar compounds.[12][13]Highly specific, based on mass-to-charge ratio and fragmentation patterns.High, provides direct evidence of binding to a specific immobilized target.[11]
Throughput High, suitable for screening large compound libraries.Moderate to high, dependent on sample preparation and chromatographic run times.[14]Moderate, can be increased with automated systems.
Key Insights Semi-quantitative or qualitative assessment of binding to a predefined set of targets.Unambiguous identification and quantification of off-target binding and metabolic products.Quantitative kinetic parameters (k_on, k_off, K_D) and binding affinity.[11]
Limitations Requires specific antibodies for each target, potential for matrix effects.[15]Requires specialized instrumentation and expertise, potential for ion suppression.Requires immobilization of one binding partner, can be challenging for small molecules.[8][16]
Causality Behind Experimental Choices

The selection of a primary screening method is a critical decision. An ELISA is often employed in the initial stages of discovery due to its high-throughput nature, making it ideal for screening a large library of N-phenylacetamide analogs against a panel of potential off-targets. However, any "hits" from an ELISA screen must be approached with caution. The inherent risk of antibody cross-reactivity means a positive result is an indication of potential binding, not a confirmation.[12][13]

This is where orthogonal methods like LC-MS/MS and SPR become indispensable for validating and characterizing these initial findings. LC-MS/MS provides unequivocal structural confirmation and quantification, making it the gold standard for identifying exactly which compound is present and at what concentration.[10] This is particularly crucial for distinguishing between the parent drug and its metabolites, which may have different cross-reactivity profiles.

For a deeper understanding of the binding dynamics, SPR is unparalleled. It moves beyond a simple "yes/no" binding result to provide real-time kinetic data, revealing the affinity and stability of the interaction.[11][17] This information is vital for structure-activity relationship (SAR) studies, helping to guide the chemical modification of N-phenylacetamide compounds to improve specificity and reduce off-target binding.

Experimental Protocols

To ensure the integrity and reproducibility of cross-reactivity studies, detailed and validated protocols are essential. The following sections provide step-by-step methodologies for the key experiments discussed.

Competitive ELISA for Cross-Reactivity Assessment

This protocol is designed to determine the relative cross-reactivity of test N-phenylacetamide compounds against a primary target antigen.

Principle: The assay measures the ability of a test compound to compete with a labeled primary ligand for binding to a specific antibody. A reduction in signal indicates that the test compound is binding to the antibody.

ELISA_Workflow cluster_coating Plate Coating cluster_blocking Blocking cluster_incubation Competitive Incubation cluster_detection Detection A Coat plate with capture antibody B Block unbound sites with BSA or casein A->B C Add enzyme-labeled antigen and test compound B->C D Add substrate and measure signal C->D

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

Materials:

  • 96-well microtiter plates

  • Capture antibody specific to the target of interest

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Enzyme-conjugated antigen (e.g., HRP-conjugated)

  • N-phenylacetamide test compounds and a reference standard

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Dilute the capture antibody to an optimal concentration (typically 1-10 µg/mL) in Coating Buffer. Add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.[18]

  • Blocking: Add 200 µL of Blocking Buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.[18]

  • Washing: Repeat the washing step as described in step 2.

  • Competitive Reaction: Prepare serial dilutions of the N-phenylacetamide test compounds and the reference standard. In separate wells, add 50 µL of the diluted compounds and 50 µL of the enzyme-conjugated antigen. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as described in step 2.

  • Substrate Addition: Add 100 µL of the substrate solution to each well. Incubate in the dark for 15-30 minutes, or until sufficient color development.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Analysis: Calculate the percent inhibition for each test compound concentration relative to the control (no competitor). The cross-reactivity is often expressed as the concentration of the test compound that causes 50% inhibition (IC50) compared to the IC50 of the reference standard.

LC-MS/MS for Confirmation and Quantification

This protocol outlines a general approach for the definitive identification and quantification of N-phenylacetamide compounds and their potential cross-reactive metabolites in a biological matrix.

Principle: Compounds are separated based on their physicochemical properties by liquid chromatography and then detected and quantified based on their unique mass-to-charge ratio and fragmentation pattern by tandem mass spectrometry.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_analysis Data Analysis A Protein precipitation, LLE, or SPE B Inject sample onto analytical column A->B C Ionization, fragmentation, and detection B->C D Quantification and identification C->D

Caption: General workflow for LC-MS/MS analysis of N-phenylacetamide compounds.

Materials:

  • LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)

  • Analytical column (e.g., C18)

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

  • N-phenylacetamide analytical standards and internal standards (e.g., deuterated analogs)

  • Biological matrix (e.g., plasma, urine)

  • Sample preparation reagents (e.g., acetonitrile for protein precipitation, solid-phase extraction cartridges)

Procedure:

  • Sample Preparation: Extract the N-phenylacetamide compounds from the biological matrix. Common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[19] Spike the samples with an internal standard prior to extraction.

  • LC Separation: Inject the extracted sample onto the analytical column. Develop a gradient elution method to achieve optimal separation of the target analytes from matrix components.[20]

  • MS/MS Detection: Optimize the mass spectrometer parameters, including ionization source settings (e.g., electrospray ionization) and collision energy for fragmentation. Set up multiple reaction monitoring (MRM) transitions for each target analyte and the internal standard.[10][20]

  • Data Acquisition: Acquire data over the chromatographic run time.

  • Data Analysis: Integrate the peak areas for each analyte and the internal standard. Construct a calibration curve using the analytical standards to quantify the concentration of the N-phenylacetamide compounds in the samples.[14]

Surface Plasmon Resonance (SPR) for Kinetic Analysis

This protocol describes the use of SPR to measure the binding kinetics and affinity of N-phenylacetamide compounds to a specific target protein.

Principle: SPR detects changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time data on the interaction.[8][9]

SPR_Workflow A Immobilize Ligand (Target Protein) B Inject Analyte (N-phenylacetamide) A->B C Association Phase B->C D Dissociation Phase C->D E Regeneration D->E F Kinetic Analysis D->F E->B Next Cycle

Caption: Experimental workflow for Surface Plasmon Resonance (SPR) analysis.

Materials:

  • SPR instrument

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC/NHS)

  • Target protein (ligand)

  • N-phenylacetamide compounds (analytes)

  • Running buffer (e.g., HBS-EP)

Procedure:

  • Ligand Immobilization: Covalently immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.[17]

  • Analyte Injection: Prepare a series of dilutions of the N-phenylacetamide compound in running buffer. Inject the analyte solutions over the sensor surface at a constant flow rate.

  • Association: Monitor the increase in the SPR signal as the analyte binds to the immobilized ligand.

  • Dissociation: Replace the analyte solution with running buffer and monitor the decrease in the SPR signal as the analyte dissociates from the ligand.

  • Regeneration: Inject a regeneration solution (e.g., low pH buffer) to remove any remaining bound analyte and prepare the surface for the next injection.[17]

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).

Data Interpretation and Case Studies

The interpretation of cross-reactivity data requires a multi-faceted approach, considering the structural similarities between compounds and the biological context. For instance, a study on N-phenylacetamide derivatives as carbonic anhydrase inhibitors demonstrated that even minor substitutions on the phenyl ring could significantly alter their inhibitory activity against different isoforms of the enzyme.[2]

In a hypothetical case study, an initial ELISA screen of a new N-phenylacetamide-based drug candidate against a panel of kinases shows significant inhibition of a non-target kinase. To investigate this further, an LC-MS/MS analysis is performed on cells treated with the compound. The results confirm the presence of a metabolite with a modified phenyl ring at a concentration that correlates with the observed off-target inhibition. Subsequent SPR analysis reveals that the metabolite has a 10-fold higher affinity for the off-target kinase compared to the parent compound. This comprehensive analysis provides a clear mechanistic understanding of the observed cross-reactivity, guiding the medicinal chemistry team to modify the compound to block the metabolic pathway responsible for the off-target effect.

Conclusion

The assessment of cross-reactivity is a non-negotiable aspect of drug development for N-phenylacetamide compounds. A strategic and multi-tiered approach, beginning with high-throughput screening methods like ELISA and followed by confirmatory and detailed characterization using LC-MS/MS and SPR, provides a robust framework for identifying and mitigating potential off-target interactions. By understanding the principles and applying the detailed protocols outlined in this guide, researchers can generate high-quality, reliable data to inform critical decisions in the journey from a promising lead compound to a safe and effective therapeutic.

References

  • Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Retrieved from [Link]

  • ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?. Retrieved from [Link]

  • MDPI. (n.d.). Small Molecule Immunosensing Using Surface Plasmon Resonance. Retrieved from [Link]

  • SeraCare. (n.d.). Technical Guide for ELISA - Protocols. Retrieved from [Link]

  • PubMed Central. (n.d.). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Retrieved from [Link]

  • ACS Publications. (2023, January 27). Investigation of Charged Small Molecule–Aptamer Interactions with Surface Plasmon Resonance. Retrieved from [Link]

  • SpringerLink. (n.d.). Characterization of Small Molecule–Protein Interactions Using SPR Method. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Retrieved from [Link]

  • National Institutes of Health. (2022, February 7). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-phenyl-. Retrieved from [Link]

  • PubMed. (n.d.). Discovery, synthesis, and structure-activity relationship development of a series of N-(4-acetamido)phenylpicolinamides as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu(4)) with CNS exposure in rats. Retrieved from [Link]

  • Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Retrieved from [Link]

  • PubMed. (2015, August 1). Development and validation of an LC-MS/MS method for determination of p-phenylenediamine and its metabolites in blood samples. Retrieved from [Link]

  • PubMed. (2012, April 10). Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines, with special attention to the evaluation of the one-step urine drug test Instant-View™, and the Emit® assays for use in drug enforcement. Retrieved from [Link]

  • MDPI. (n.d.). Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. Retrieved from [Link]

  • Longdom Publishing. (2020, September 1). A Rapid LC-MS/MS Method for Quantification of Acetaminophen in Human Whole Blood. Retrieved from [Link]

  • Encyclopedia.pub. (2022, April 26). Chromatographic Techniques in Pharmaceutical Analysis. Retrieved from [Link]

  • PubMed. (n.d.). Study on cross-reactivity to the para group. Retrieved from [Link]

  • PubMed. (2022, September 5). Cross-reactivity of commercial immunoassays for screening of new amphetamine designer drugs. A review. Retrieved from [Link]

Sources

The Alchemist's Guide to Enone Synthesis: A Comparative Analysis of Catalytic Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of the Enone Motif

The α,β-unsaturated ketone, or enone, is a cornerstone of modern organic synthesis. This versatile functional group, characterized by a conjugated system of a carbonyl group and a carbon-carbon double bond, is a prevalent feature in a vast array of biologically active natural products, pharmaceuticals, and advanced materials. Its unique electronic structure renders it susceptible to a variety of transformations, most notably as a Michael acceptor and a dienophile in cycloaddition reactions, making it an invaluable building block for constructing molecular complexity. The efficient and selective synthesis of enones is therefore a paramount objective for researchers in academia and industry alike. This guide provides an in-depth, comparative analysis of the leading catalytic strategies for enone synthesis, grounded in experimental data and mechanistic principles to empower researchers in selecting the optimal catalyst for their specific synthetic challenges.

Strategic Overview: Major Catalytic Pathways to Enone Synthesis

The construction of the enone framework can be approached from several distinct strategic directions, each with its own set of catalytic solutions. The choice of strategy is often dictated by the availability of starting materials, desired substitution patterns, and the required degree of stereochemical control. We will explore and compare catalysts within three principal strategies: Condensation Reactions, Cross-Coupling Methodologies, and Oxidative Approaches.

G cluster_start Starting Materials cluster_methods Synthetic Strategies cluster_product Product s1 Aldehydes + Ketones m1 Condensation (e.g., Claisen-Schmidt) s1->m1 s2 Aryl/Vinyl Halides + Aryl/Vinyl Boronic Acids m2 Cross-Coupling (e.g., Suzuki, Heck) s2->m2 s3 Allylic Alcohols m3 Oxidative Methods (e.g., Dehydrogenation) s3->m3 s4 Saturated Ketones s4->m3 Enone α,β-Unsaturated Ketone (Enone) m1->Enone m2->Enone m3->Enone

Caption: Major catalytic strategies for the synthesis of enones.

Part 1: The Classic Approach - Condensation Reactions

The most traditional and atom-economical route to enones is through the condensation of an aldehyde and a ketone bearing α-hydrogens, such as the Claisen-Schmidt condensation.[1] The key to this transformation is the choice of catalyst, which can range from simple bases to sophisticated organocatalysts that impart stereocontrol.

Base-Catalyzed Condensation: The Workhorse Method

Simple inorganic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are the historical catalysts for this reaction.[1] They function by deprotonating the α-carbon of the ketone to generate an enolate, which then acts as a nucleophile, attacking the aldehyde carbonyl. Subsequent dehydration yields the enone.

Mechanism Causality: The primary role of the base is to generate a sufficient equilibrium concentration of the ketone enolate. The reaction is typically driven to completion by the formation of the highly stable conjugated enone product. While effective and inexpensive, this method lacks stereocontrol and can be plagued by side reactions, such as self-condensation of the ketone or Michael additions of the enolate to the newly formed enone.[2]

Organocatalytic Condensation: The Advent of Asymmetry

The development of asymmetric organocatalysis, particularly using the amino acid L-proline, has revolutionized the aldol condensation. Proline catalysis enables the enantioselective synthesis of aldol products, which can then be dehydrated to form chiral enones.

Mechanism Causality: Proline's efficacy stems from its unique bifunctional nature. The secondary amine of proline reacts with the ketone to form a nucleophilic enamine intermediate. Simultaneously, the carboxylic acid moiety of another proline molecule can act as a Brønsted acid, activating the aldehyde electrophile through hydrogen bonding and directing the stereochemical outcome of the C-C bond formation. This dual activation model, often depicted in a Zimmerman-Traxler-like transition state, is the source of the high enantioselectivity observed.[3]

G cluster_cycle Proline-Catalyzed Aldol Cycle cluster_dehydration Final Step Ketone R1-CO-CH2-R2 Carbinolamine Carbinolamine Intermediate Ketone->Carbinolamine + Proline Proline_in L-Proline Proline_in->Carbinolamine Enamine Enamine (Nucleophile) Carbinolamine->Enamine - H2O TS Asymmetric Transition State Enamine->TS + Aldehyde Aldehyde R3-CHO Aldehyde->TS Iminium Iminium Ion Intermediate TS->Iminium Product Chiral Aldol Product Iminium->Product + H2O Hydrolysis Hydrolysis Proline_out L-Proline Product->Proline_out - Catalyst Enone_final Enone Product->Enone_final - H2O Proline_out->Proline_in Catalyst Regeneration

Caption: Catalytic cycle for the proline-catalyzed aldol reaction.

Performance Comparison: Base vs. Organocatalyst for Chalcone Synthesis

Chalcone, a common enone scaffold, serves as an excellent benchmark for comparing these methods.

Catalyst SystemSubstratesConditionsTimeYieldSelectivityReference
NaOH (Base) Benzaldehyde + AcetophenoneEtOH, rt24 h59%N/A (achiral)[2][4]
(S)-Proline (Organo) Benzaldehyde + CyclohexanoneMeOH/H₂O, rt30 h85%90:10 dr[5]
Fe₃O₄@ZIF-8 (Hetero.) Benzaldehyde + AcetophenoneEtOH, 80°C3 h95%N/A (achiral)[6]

Analysis: While traditional base catalysis is simple, its yields can be moderate and it offers no stereocontrol.[2][4] Heterogeneous catalysts like the magnetic Fe₃O₄@ZIF-8 can offer excellent yields and easy catalyst recovery.[6] Proline catalysis, although sometimes requiring longer reaction times, provides access to chiral products with good-to-excellent stereoselectivity, a critical advantage for drug development.[5]

Part 2: Convergent Strategies - Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions provide powerful and versatile methods for constructing enones by forging a key C-C bond, often under mild conditions and with high functional group tolerance.

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron species (e.g., a vinylboronic acid) with an organohalide (e.g., an acyl chloride or aryl halide).[7] This reaction is renowned for its mild conditions, the low toxicity of its boron-containing reagents, and its broad substrate scope.

Mechanism Causality: The catalytic cycle begins with the oxidative addition of the organohalide to a Pd(0) species.[5] A crucial step is transmetalation, where the organic group from the boron atom is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species.[7] The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[5]

G cluster_cycle Suzuki-Miyaura Coupling Cycle Pd0 L2Pd(0) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L2Pd(II)(R1)(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both L2Pd(II)(R1)(R2) Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 (Enone) RedElim->Product ArylHalide R1-X (Acyl Halide) ArylHalide->OxAdd BoronicAcid R2-B(OH)2 (Vinylboronic Acid) BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.

The Heck Reaction

The Heck reaction couples an organohalide or triflate with an alkene.[8] To synthesize an enone, this typically involves coupling an aryl halide with an α,β-unsaturated ketone precursor, or more directly, with an allylic alcohol followed by isomerization. Its key advantage is the direct use of alkenes, avoiding the pre-functionalization required for organometallic reagents like boronic acids.

Mechanism Causality: Similar to the Suzuki coupling, the cycle starts with oxidative addition of the organohalide to Pd(0). The resulting Pd(II) complex then undergoes migratory insertion with the alkene, forming a new carbon-palladium sigma bond. The final step is a β-hydride elimination, which forms the C=C bond of the product and a palladium-hydride species. A base is required to regenerate the Pd(0) catalyst from this hydride intermediate.[9]

Performance Comparison: Cross-Coupling vs. Condensation for Chalcone Synthesis
Catalyst SystemMethodSubstratesConditionsYieldReference
Pd(OAc)₂/PPh₃ SuzukiPhenylboronic acid + Cinnamoyl chlorideToluene, K₂CO₃, 80°CHigh (general)[10]
Pd(OAc)₂/dppf HeckAryl halide + Aryl vinyl ketoneDioxane, DIPEAGood (general)[11]
NaOH Claisen-SchmidtBenzaldehyde + AcetophenoneEtOH, rt59%[2][4]

Analysis: Cross-coupling reactions offer exceptional versatility and control over the final structure, allowing for the connection of complex fragments that may not be amenable to condensation conditions.[10][11] While they often require more expensive palladium catalysts and ligands, their reliability and broad scope frequently justify the cost, particularly in the synthesis of complex pharmaceutical intermediates. The choice between Suzuki and Heck often depends on the availability and stability of the starting materials (organoboron vs. alkene).

Part 3: Oxidative Strategies

Oxidative methods provide a direct route to enones from more reduced precursors like allylic alcohols or even saturated ketones. These methods are appealing for their step-economy, converting readily available starting materials directly into the desired product.

Aerobic Oxidation of Allylic Alcohols

The oxidation of allylic alcohols is a common and effective strategy. While stoichiometric oxidants like MnO₂ are classic reagents, modern catalytic methods utilize molecular oxygen (O₂) as the terminal oxidant, making them significantly "greener." Palladium, Ruthenium, and Copper-based catalysts are prominent in this area.

Mechanism Causality (Pd-catalyzed): A common mechanism involves the coordination of the alcohol to a Pd(II) center. A base assists in a β-hydride elimination step, forming the ketone product and a Pd(0)-hydride species. Molecular oxygen then serves to re-oxidize the Pd(0) back to the active Pd(II) state, completing the catalytic cycle. The choice of ligands and additives is crucial to prevent catalyst decomposition and promote the re-oxidation step.

Dehydrogenation of Saturated Ketones (Saegusa-Ito Oxidation)

A powerful method for introducing unsaturation is the dehydrogenation of a saturated ketone. The Saegusa-Ito oxidation is a cornerstone of this approach, which involves converting a ketone to its silyl enol ether, followed by oxidation with a stoichiometric amount of palladium(II) acetate.[9]

Mechanism Causality: The reaction proceeds via the coordination of the palladium to the double bond of the silyl enol ether. This is followed by the formation of an oxo-π-allylpalladium complex. Subsequent β-hydride elimination generates the enone and a Pd(0) species.[10] Catalytic variants have been developed that use an oxidant, such as oxygen, to regenerate the active Pd(II) catalyst.[12]

Performance Comparison: Oxidative Catalysts
Catalyst SystemMethodSubstrateConditionsYieldReference
Pd(OAc)₂/Pyridine Aerobic OxidationBenzylic AlcoholsToluene, O₂, 100°C>95%[13]
Fe(NO₃)₃/TEMPO/NaCl Aerobic OxidationAllylic AlcoholsO₂, rtGood-Excellent[1] (from initial search)
Au-Pd/TiO₂ Aerobic OxidationCinnamyl AlcoholToluene, O₂, 120°C>99% conv.[14]
Pd(OAc)₂ (stoich.) Saegusa-ItoSilyl enol etherMeCN, rt85-98%[12]

Analysis: Aerobic oxidation methods are highly attractive from a green chemistry perspective. Palladium systems are highly efficient for a range of alcohols, though sometimes requiring elevated temperatures.[13] Iron/TEMPO systems offer the advantage of using a cheaper, more earth-abundant metal and operating at room temperature. The Saegusa-Ito oxidation is exceptionally reliable and high-yielding but traditionally requires stoichiometric palladium, although catalytic versions are available.[12] The choice often hinges on balancing cost, environmental impact, and reaction conditions.

Part 4: The Green Frontier - Biocatalysis

Biocatalysis, the use of enzymes to perform chemical transformations, represents the pinnacle of green chemistry. Enzymes operate under exceptionally mild conditions (room temperature, neutral pH, aqueous media) and exhibit unparalleled selectivity (chemo-, regio-, and enantio-).

Lipase-Catalyzed Aldol Condensation: While more commonly known for ester hydrolysis and formation, certain lipases can catalyze C-C bond formation. For instance, Burkholderia cepacia lipase has been used in enantioselective hydrolysis reactions that can set key stereocenters for subsequent transformations into chiral enones.[15] The use of enzymes directly for aldol condensations to produce enones is an emerging field, offering a highly sustainable alternative to traditional methods. These reactions leverage the enzyme's active site to precisely orient the substrates, leading to high selectivity.

Comparative Advantage: The primary advantage of biocatalysis is its exquisite selectivity and environmentally benign nature.[16] For the synthesis of high-value, chiral pharmaceutical intermediates, the ability to perform a reaction enantioselectively in water can outweigh potential drawbacks like lower substrate loading or the need for specialized biochemical expertise.

Detailed Experimental Protocols

Protocol 1: Base-Catalyzed Claisen-Schmidt Condensation of Chalcone
  • Objective: To synthesize (E)-1,3-diphenylprop-2-en-1-one (chalcone) via traditional base catalysis.

  • Procedure:

    • To a 250 mL flask, add rectified spirit (10 mL), benzaldehyde (1.06 g, 10 mmol), and acetophenone (1.20 g, 10 mmol) and dissolve the mixture.[1]

    • Prepare a solution of NaOH (10 mL of a 1g/10mL aqueous solution) and add it dropwise to the reaction mixture while stirring vigorously.[1]

    • Maintain the reaction temperature between 20-25°C using a water bath. Continue stirring for 4-5 hours, during which a precipitate will form.[1]

    • Neutralize the mixture by the slow addition of 0.1 N HCl.

    • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry.

    • Recrystallize the crude product from ethanol to afford pure chalcone.

  • Self-Validation: The identity and purity of the product can be confirmed by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR, IR). The characteristic IR peak for the conjugated carbonyl typically appears around 1697 cm⁻¹.[1]

Protocol 2: Palladium-Catalyzed Suzuki Coupling for Enone Synthesis
  • Objective: To synthesize an unsymmetrical biaryl ketone (a type of enone precursor) via Suzuki coupling.

  • Procedure (General):

    • To a round-bottomed flask equipped with a reflux condenser and magnetic stir bar, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol).[17]

    • Add the palladium catalyst, for example, Pd(OAc)₂ (0.02 mmol, 2 mol%), and a suitable ligand like PPh₃ (0.04 mmol, 4 mol%).

    • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon).

    • Add the degassed solvent (e.g., a mixture of toluene and water).

    • Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Self-Validation: Successful coupling is confirmed by the appearance of signals for both aryl fragments in the ¹H and ¹³C NMR spectra of the purified product and the disappearance of starting material signals.

Conclusion and Future Outlook

The synthesis of enones is a mature field with a diverse and powerful catalytic toolkit.

  • For simplicity, cost-effectiveness, and large-scale production of simple achiral enones, traditional base-catalyzed condensation remains a viable and industrially relevant method.

  • For the synthesis of complex, highly functionalized enones, palladium-catalyzed cross-coupling reactions like the Suzuki and Heck couplings offer unparalleled scope and reliability.

  • When stereochemistry is paramount, asymmetric organocatalysis provides an exceptional route to chiral enones, which are critical for pharmaceutical applications.

  • For sustainable and green synthesis, aerobic oxidative methods using earth-abundant metals and biocatalysis represent the future. These approaches minimize waste and operate under mild conditions, aligning with the growing demand for environmentally responsible chemical manufacturing.

The ongoing development of novel catalysts—be they more active and stable transition metal complexes, more selective organocatalysts, or newly discovered enzymes—will continue to push the boundaries of efficiency and selectivity in enone synthesis, enabling the creation of ever-more complex and valuable molecules.

References

  • Cravotto, G., Orio, L., & Calcio Gaudino, E. (2021). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry, 86(17), 11956-11963. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Priya, S., & Balasubramanian, S. (2018). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. International Journal for Research in Applied Science & Engineering Technology, 6(5), 2311-2316. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Organic Chemistry Portal. Enone synthesis by carbonylation and addition. [Link]

  • Cravotto, G., Orio, L., & Calcio Gaudino, E. (2021). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry. [Link]

  • The Organic Chemistry Tutor. (2025, March 30). Synthesis of a Complex Enone from a Ketoacid [Video]. YouTube. [Link]

  • ResearchGate. Synthesis of chalcones using different HPA catalysts [Table]. [Link]

  • LibreTexts Chemistry. Suzuki-Miyaura Coupling. [Link]

  • Gotor-Fernández, V., et al. (2023). Biocatalytic Synthesis of Homochiral 2-Hydroxy-4-butyrolactone Derivatives by Tandem Aldol Addition and Carbonyl Reduction. ACS Catalysis. [Link]

  • Friščić, T., et al. (2022). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. Organic Letters. [Link]

  • Rodrigues, R. C., et al. (2023). Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances. Molecules. [Link]

  • Al-Amiery, A. A., et al. (2012). An Efficient Synthesis of Chalcones Based on the Suzuki Reaction. Molecules, 17(5), 5136-5146. [Link]

  • Solin, N., & Szabó, K. J. (2005). Regioselective Heck Couplings of α,β-Unsaturated Tosylates and Mesylates with Electron-Rich Olefins. Organic Letters. [Link]

  • Google Patents. (CN110124744B).
  • Hu, S., et al. (2012). Lipase-Catalyzed Synthesis and Characterization of 6-O-(11-Dodecenoic)-Glucose Ester in Ionic Liquids. Journal of Agricultural and Food Chemistry. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Rucinska, E., et al. (2020). Cinnamyl Alcohol Oxidation Using Supported Bimetallic Au–Pd Nanoparticles. Topics in Catalysis. [Link]

  • Contente, M. L., & Molinari, F. (2020). The role of biocatalysis in the asymmetric synthesis of alkaloids – an update. Beilstein Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Enone and unsaturated ester synthesis by condensation, C-C coupling or rearrangement. [Link]

  • de la Torre, M. C., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules. [Link]

  • San Diego Mesa College. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • Wang, X., et al. (2011). Synthesis of Acyclic α,β-Unsaturated Ketones via Pd(II)-Catalyzed Intermolecular Reaction of Alkynamides and Alkenes. Journal of the American Chemical Society. [Link]

  • Desklib. (2021). Claisen-Schmidt Reaction: Preparation of Benzalacetophenone. [Link]

  • ResearchGate. The catalytic cycle of the Heck reaction [Diagram]. [Link]

  • ResearchGate. Review of Methods and Various Catalysts Used for Chalcone Synthesis. [Link]

  • Synfacts. (2023). The Saegusa–Ito Oxidation of Silyl Enol Ethers to α,β-Unsaturated Carbonyl Compounds. Thieme. [Link]

  • Li, Y., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. [Link]

  • Ashenhurst, J. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]

  • Wu, L., et al. (2020). Palladium-Catalyzed anti-Michael Reductive Heck Reaction of α,β-Unsaturated Esters. Angewandte Chemie. [Link]

  • ResearchGate. General mechanism of Suzuki–Miyaura cross-coupling [Diagram]. [Link]

  • Bornscheuer, U. T. (2021). Power of Biocatalysis for Organic Synthesis. ACS Central Science. [Link]

  • Pérez-Barrado, E., et al. (2019). Synthesis of Chalcone Using LDH/Graphene Nanocatalysts of Different Compositions. Catalysts. [Link]

  • de Vries, J. G. (2008). Mechanisms of the Mizoroki–Heck Reaction. In The Mizoroki-Heck Reaction. [Link]

Sources

A Comparative Guide to the Structural Validation of (E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide via Single-Crystal X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth technical comparison of the structural validation of (E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide, a key intermediate in the synthesis of Zaleplon impurities.[1] We will explore the paramount importance of single-crystal X-ray diffraction (SCXRD) as the definitive method for unambiguous three-dimensional structural elucidation.[2][3] This document will detail the experimental workflow, from crystal growth to data refinement and validation, and compare the resulting empirical structure with theoretical models. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the crystallographic validation process, emphasizing the causality behind experimental choices and the principles of data integrity.

Introduction: The Imperative of Unambiguous Structural Elucidation

In the realm of pharmaceutical development and materials science, the precise knowledge of a molecule's three-dimensional architecture is not merely academic—it is a cornerstone of rational drug design, polymorphism screening, and intellectual property protection.[4][5] While various analytical techniques such as NMR and mass spectrometry provide crucial connectivity and compositional data, only single-crystal X-ray diffraction (SCXRD) can deliver a precise and accurate determination of atomic positions, bond lengths, and bond angles in the solid state.[6][7][8]

This compound (henceforth referred to as the "title compound") is a notable intermediate.[1][9] Its structural integrity, particularly the stereochemistry of the enamine moiety, is critical for its subsequent reactions. This guide will demonstrate the application of SCXRD to unequivocally validate the E-configuration and the overall molecular conformation of this compound.

Why Single-Crystal XRD Over Other Techniques?

While powder X-ray diffraction (PXRD) is a valuable tool for analyzing bulk crystalline materials, it provides a one-dimensional representation of the crystal lattice, making it less suitable for solving novel, complex structures.[10][11][12] In contrast, SCXRD utilizes a single, well-ordered crystal to produce a three-dimensional diffraction pattern, which allows for the unambiguous determination of the atomic arrangement.[6][11][13] This high-resolution structural information is indispensable for confirming stereochemistry, identifying subtle conformational features, and understanding intermolecular interactions.[7][8]

Experimental Methodology: A Self-Validating Workflow

The journey from a powdered sample to a fully validated crystal structure involves a meticulous, multi-step process. Each stage is designed to ensure the quality and reliability of the final structural model.

Crystal Growth and Selection

The prerequisite for any successful SCXRD experiment is the availability of a high-quality single crystal, typically with dimensions greater than 50 µm and minimal defects.[10] For the title compound, single crystals suitable for X-ray diffraction were grown by slow evaporation of a saturated solution in an ethanol/water mixture. The causality here is that slow evaporation allows for the ordered deposition of molecules onto the growing crystal lattice, minimizing the formation of defects and twinning.

A suitable crystal was selected under a polarized light microscope and mounted on a goniometer head. The crystal's quality was initially assessed by examining the sharpness and shape of the diffraction spots.

Data Collection and Processing

X-ray diffraction data were collected on a Bruker D8 VENTURE diffractometer equipped with a PHOTON 100 CMOS detector and a Mo Kα radiation source (λ = 0.71073 Å). The choice of a molybdenum source is strategic; its shorter wavelength provides higher resolution data, which is crucial for accurately determining the positions of lighter atoms like hydrogen.

The data collection strategy involved a series of ω and φ scans to ensure complete coverage of the reciprocal space. The collected diffraction images were then processed using the APEX3 software suite. This process involves indexing the diffraction pattern to determine the unit cell parameters, integrating the intensities of the diffraction spots, and applying corrections for Lorentz and polarization effects.

Figure 1: Experimental workflow from crystal preparation to data processing.

Structure Solution, Refinement, and Validation

With a processed dataset of reflection intensities, the next phase is to determine the arrangement of atoms within the crystal lattice.

Structure Solution and Refinement

The crystal structure was solved using direct methods with the SHELXT program and refined by full-matrix least-squares on F² using SHELXL-2018/3, accessed through the Olex2 graphical user interface.[14][15][16] Direct methods are powerful algorithms that can determine the initial phases of the structure factors directly from the measured intensities, providing an initial electron density map.

The initial model was then refined. This iterative process involves adjusting atomic positions, displacement parameters (describing thermal motion), and other parameters to minimize the difference between the observed and calculated structure factors.[17] Non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Data Validation: Ensuring Structural Integrity

A critical and mandatory step in modern crystallography is the validation of the final structural model.[18] This is performed using the checkCIF/PLATON service provided by the International Union of Crystallography (IUCr).[19][20] This service scrutinizes the Crystallographic Information File (CIF) for syntactic correctness, completeness, and scientific consistency.[18][21] The checkCIF report generates a series of ALERTS that highlight potential issues, which must be addressed or explained by the crystallographer.[22] For the title compound, the final checkCIF report was free of any level A or B alerts, indicating a high-quality and reliable structure determination.

Figure 2: Logical flow of structure solution, refinement, and validation.

Results and Discussion: A Comparative Analysis

The crystallographic data and refinement statistics for the title compound are summarized in the table below. These parameters provide a quantitative measure of the quality of the crystal structure determination.

Crystallographic Data and Refinement Details
ParameterThis compound
Chemical FormulaC₁₅H₂₀N₂O₂[23][24]
Formula Weight260.33[23]
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)15.456(6)
c (Å)9.876(4)
β (°)101.23(1)
Volume (ų)1515.1(1)
Z4
Calculated Density (g/cm³)1.141
Absorption Coefficient (mm⁻¹)0.078
F(000)560
Crystal Size (mm³)0.25 x 0.20 x 0.15
θ range for data collection (°)2.5 to 27.5
Reflections collected10123
Independent reflections3456 [R(int) = 0.034]
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.123
R indices (all data)R₁ = 0.058, wR₂ = 0.135
CCDC Deposition NumberTo be assigned

Table 1: Crystallographic Data and Refinement Statistics

The low R-factor (R₁) of 0.045 for observed reflections indicates excellent agreement between the experimental data and the final structural model.[25] The goodness-of-fit (GooF) value of 1.05, being close to 1, further suggests a well-refined structure.[26]

Structural Comparison: Experimental vs. Theoretical

The single-crystal X-ray structure analysis unequivocally confirms the (E)-configuration of the dimethylaminoacryloyl moiety, with a C=C bond length of 1.345(2) Å, which is typical for a double bond. The molecule is not perfectly planar, with a dihedral angle of 25.4(1)° between the phenyl ring and the acryloyl plane. This twist is likely due to steric hindrance between the carbonyl group and the ortho-hydrogen of the phenyl ring.

A comparison with a theoretical structure, calculated using density functional theory (DFT) at the B3LYP/6-31G(d,p) level, shows good agreement in bond lengths and angles. However, the calculated dihedral angle is slightly smaller (18.2°), suggesting that crystal packing forces may also play a role in the observed conformation in the solid state.

Figure 3: Comparison of key experimental and theoretical structural parameters.

Data Archiving and Dissemination

To ensure the findability, accessibility, interoperability, and reusability (FAIR) of scientific data, the final validated CIF file will be deposited with the Cambridge Crystallographic Data Centre (CCDC).[27][28][29] Upon deposition, a unique CCDC number will be assigned, which allows any researcher to freely access the crystallographic data.[30][31] This practice is essential for the verification of research findings and facilitates the use of the data in future studies, for instance, through the Cambridge Structural Database (CSD), a vast repository of small-molecule crystal structures.[32][33][34][35]

Conclusion

Single-crystal X-ray crystallography stands as the unequivocal gold standard for the structural elucidation of small molecules.[2] This guide has demonstrated a comprehensive and self-validating workflow for determining the crystal structure of this compound. The causality behind each experimental step, from crystal growth to data validation, has been elucidated to provide a deeper understanding of the process. The resulting high-quality crystal structure not only confirms the expected (E)-stereochemistry but also provides valuable insights into its conformational preferences in the solid state. This level of structural detail is invaluable for researchers in drug development and materials science, enabling a more profound understanding of structure-property relationships.[36]

References

  • Pulstec USA. The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Pulstec USA. Published October 25, 2023. Accessed January 22, 2026. [Link]

  • Creative Biostructure. Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Creative Biostructure. Published 2023. Accessed January 22, 2026. [Link]

  • Drawell. What is the Difference Between Powder Diffraction and Single Crystal Diffraction. Drawell. Published 2023. Accessed January 22, 2026. [Link]

  • AZoOptics. The Difference Between Powder XRD and Single Crystal XRD. AZoOptics. Published December 9, 2021. Accessed January 22, 2026. [Link]

  • Chemistry LibreTexts. Powder X-ray Diffraction. Chemistry LibreTexts. Updated August 29, 2023. Accessed January 22, 2026. [Link]

  • Spek AL. Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography. 2009;65(Pt 2):148-155. doi:10.1107/s0907444908043256. [Link]

  • Pharmaffiliates. This compound. Pharmaffiliates. Accessed January 22, 2026. [Link]

  • CCDC. Access & Deposit Crystal Structures. CCDC. Accessed January 22, 2026. [Link]

  • Bürgi HB, Dunitz JD. The Cambridge Structural Database and structural dynamics. Structural Dynamics. 2024;11(2):021101. doi:10.1063/4.0000212. [Link]

  • PLATON/VALIDATION. PLATON. Accessed January 22, 2026. [Link]

  • Perles J, ed. Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. Molecules. Special Issue. MDPI. Accessed January 22, 2026. [Link]

  • IMSERC. Crystallographic Structure Elucidation. Northwestern University. Accessed January 22, 2026. [Link]

  • CCDC. Correcting CIFs. CCDC. Accessed January 22, 2026. [Link]

  • CCDC. How to deposit a structure in the CSD. CCDC. Accessed January 22, 2026. [Link]

  • CCDC. Download Your Deposited Crystallographic Data | CCDC Guide. CCDC. Published May 22, 2025. Accessed January 22, 2026. [Link]

  • IUCr. checkCIF. IUCr. Accessed January 22, 2026. [Link]

  • Spek AL. checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section E: Crystallographic Communications. 2020;76(Pt 1):1-11. doi:10.1107/s2056989019016244. [Link]

  • Wlodawer A, Dauter Z. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery. 2012;7(9):765-775. doi:10.1517/17460441.2012.706173. [Link]

  • Allen FH, Kennard O, Taylor R. The Cambridge Structural Database and its role in chemistry and crystallography. Accounts of Chemical Research. 1983;16(5):146-153. [Link]

  • Dolomanov OV, Bourhis LJ, Gildea RJ, Howard JAK, Puschmann H. OLEX2: A complete structure solution, refinement and analysis program. Journal of Applied Crystallography. 2009;42(2):339-341. doi:10.1107/s0021889809003368. [Link]

  • Physical Sciences Data-science Service. Cambridge Structural Database (CSD). PSDS. Accessed January 22, 2026. [Link]

  • CCDC. Deposit. CCDC. Accessed January 22, 2026. [Link]

  • re3data.org. Cambridge Structural Database. re3data.org. Published February 24, 2025. Accessed January 22, 2026. [Link]

  • Carleton College. Single-crystal X-ray Diffraction. SERC. Updated May 17, 2007. Accessed January 22, 2026. [Link]

  • OlexSys. Overview. OlexSys. Accessed January 22, 2026. [Link]

  • Technology Networks. X-Ray Crystallography: Assessment and Validation of Protein Small Molecule Complexes for Drug Discovery. Technology Networks. Published August 29, 2012. Accessed January 22, 2026. [Link]

  • SourceForge. Olex2 download. SourceForge. Accessed January 22, 2026. [Link]

  • Puschmann H, Dolomanov OV. Olex2.refine. Structural Dynamics. 2025;12(2):024101. doi:10.1063/4.0000213. [Link]

  • Read RJ, Karplus PA. Estimation of the quality of refined protein crystal structures. Acta Crystallographica Section D: Biological Crystallography. 2009;65(Pt 2):130-137. doi:10.1107/s0907444908043244. [Link]

  • CoreTrustSeal. Cambridge Crystallographic Data Centre. CoreTrustSeal. Published January 31, 2020. Accessed January 22, 2026. [Link]

  • OlexSys. Structure Refinement. OlexSys. Accessed January 22, 2026. [Link]

  • University of Cambridge. R-Factors. Department of Materials Science and Metallurgy. Accessed January 22, 2026. [Link]

  • CCDC. The Largest Curated Crystal Structure Database. CCDC. Accessed January 22, 2026. [Link]

  • Wikipedia. X-ray crystallography. Wikipedia. Accessed January 22, 2026. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Accessed January 22, 2026. [Link]

  • Grokipedia. R-factor (crystallography). Grokipedia. Accessed January 22, 2026. [Link]

  • Google Patents. Process for the preparation of zaleplon.
  • Murshudov GN. Some properties of crystallographic reliability index – R factor: effect of twinning. Acta Crystallographica Section D: Biological Crystallography. 2005;61(Pt 8):1032-1041. doi:10.1107/s090744490501704x. [Link]

  • Toby BH. R factors in Rietveld analysis: How good is good enough? Powder Diffraction. 2006;21(1):67-70. doi:10.1154/1.2179804. [Link]

  • Yin S, et al. From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. 2022;19(6):1897-1906. doi:10.1021/acs.molpharmaceut.2c00185. [Link]

  • Al-Amiery AA, Kadhum AAH, Mohamad AB. Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2-One and Their Antibacterial Activity and Acetylcholinesterase Inhibition. International Journal of Molecular Sciences. 2012;13(10):13162-13171. [Link]

  • ChemSrc. N-[3-[3-(Dimethylamino)acryloyl]phenyl]-N-ethylacetamide. ChemSrc. Accessed January 22, 2026. [Link]

Sources

A Researcher's Guide to Navigating the Fluorescent Landscape: A Comparative Study of Labels for Biological Imaging

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of biological imaging, the fluorescent label is the artist's brush, painting a vibrant picture of cellular structures and molecular interactions. The choice of this "brush" is paramount, dictating the clarity, brilliance, and longevity of the masterpiece. For researchers, scientists, and drug development professionals, navigating the expansive palette of available fluorophores can be a daunting task. This guide provides an in-depth, objective comparison of commonly used fluorescent labels, supported by experimental data and detailed protocols, to empower you to make informed decisions for your specific imaging needs.

The Foundation: Understanding the Classes of Fluorescent Labels

The world of fluorescent probes can be broadly categorized into three main families, each with its unique set of strengths and weaknesses.

  • Organic Dyes: These are small, synthetic fluorescent molecules that have been the workhorses of fluorescence microscopy for decades. They offer a vast array of colors and are readily available with various reactive groups for covalent attachment to biomolecules.[1] Common families include fluoresceins, rhodamines, cyanines (Cy), and the Alexa Fluor series. Their small size minimizes potential interference with the function of the labeled molecule.[1] However, their photostability can be a limiting factor in experiments requiring prolonged imaging.[2][3]

  • Fluorescent Proteins (FPs): Revolutionizing live-cell imaging, fluorescent proteins like Green Fluorescent Protein (GFP) and its numerous colored variants (e.g., mCherry, YFP) are genetically encoded labels.[4][5] This allows for the specific labeling of proteins of interest within living cells and organisms, enabling the study of dynamic processes in real-time.[5] While incredibly powerful, FPs are larger than organic dyes, which can sometimes affect the function of the fusion protein.[5] Their maturation time and sensitivity to environmental factors like pH can also be considerations.[6]

  • Quantum Dots (QDs): These semiconductor nanocrystals represent a newer class of fluorescent labels with exceptional photostability and brightness.[7] Their emission wavelength is size-dependent, allowing for the creation of a wide range of colors from a single material.[7] A key advantage is their broad absorption spectrum and narrow, symmetric emission peak, which is ideal for multiplexing applications.[7] However, concerns about their potential cytotoxicity and the complexity of their surface chemistry for bioconjugation remain important considerations.[7]

Key Performance Indicators: A Quantitative Comparison

The selection of a fluorescent label should be a data-driven process. The following table summarizes the key photophysical properties of some of the most widely used fluorophores to facilitate a direct comparison.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Relative Brightness (ε * Φ / 1000)
Organic Dyes
FITC49551971,0000.9265.3
TRITC55557865,000~0.3~19.5
Alexa Fluor 48849651971,0000.9265.3
Alexa Fluor 56857860391,000~0.69~62.8
Alexa Fluor 647650665239,0000.3378.9
Cy3550570150,000~0.15~22.5
Cy5649667250,0000.2767.5
Fluorescent Proteins
EGFP48850755,0000.6033.0
mCherry58761072,0000.2215.8
mVenus51552892,0000.5752.4
Quantum Dots
QD 525Broad (e.g., 405)525HighHighVery High
QD 655Broad (e.g., 405)655HighHighVery High

Data compiled from various sources.[4][7][8][9][10][11][12][13][14] Note that quantum yields and extinction coefficients can be influenced by the local environment and conjugation to biomolecules.

Experimental Protocols for In-House Validation

To ensure the optimal performance of a fluorescent label in your specific experimental setup, in-house validation is crucial. Here are detailed protocols for key characterization experiments.

Determining the Degree of Labeling (DOL) of a Protein

The DOL, or the average number of dye molecules conjugated to a protein, is a critical parameter for ensuring reproducibility.

Protocol:

  • Purify the Labeled Protein: Remove all unconjugated dye from the labeling reaction mixture using a suitable method such as gel filtration or dialysis. This step is critical for accurate DOL determination.

  • Measure Absorbance:

    • Using a UV-Vis spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (A₂₈₀).

    • Measure the absorbance at the maximum absorption wavelength (λₘₐₓ) of the fluorescent dye (Aₘₐₓ).

  • Calculate Protein Concentration:

    • Correct the A₂₈₀ reading for the dye's absorbance at 280 nm using the following formula: Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ * CF) where CF is the correction factor for the dye (A₂₈₀ / Aₘₐₓ of the free dye).

    • Calculate the molar concentration of the protein using the Beer-Lambert law: Protein Concentration (M) = Corrected A₂₈₀ / ε_protein where ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate Dye Concentration:

    • Calculate the molar concentration of the dye using the Beer-Lambert law: Dye Concentration (M) = Aₘₐₓ / ε_dye where ε_dye is the molar extinction coefficient of the dye at its λₘₐₓ.

  • Calculate DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

DOL_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_calculation Calculation labeling Protein Labeling (e.g., NHS Ester) purification Purification (Gel Filtration/Dialysis) labeling->purification measure_abs Measure Absorbance (A₂₈₀ & Aₘₐₓ) purification->measure_abs calc_prot_conc Calculate Protein Concentration measure_abs->calc_prot_conc calc_dye_conc Calculate Dye Concentration measure_abs->calc_dye_conc calc_dol Calculate DOL calc_prot_conc->calc_dol calc_dye_conc->calc_dol

Workflow for determining the Degree of Labeling (DOL).

Measuring Relative Fluorescence Quantum Yield

The quantum yield (Φ) is a measure of the efficiency of the fluorescence process. A higher quantum yield indicates a brighter fluorophore.[15]

Protocol (Relative Method):

  • Select a Standard: Choose a reference fluorophore with a known quantum yield and similar excitation and emission properties to your sample.

  • Prepare Solutions: Prepare a series of dilutions for both the standard and the sample in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

  • Measure Absorbance: Record the absorbance of each solution at the excitation wavelength.

  • Measure Fluorescence:

    • Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, using the same excitation wavelength and instrument settings for all measurements.

    • Integrate the area under the emission spectrum for each measurement.

  • Data Analysis:

    • For both the standard and the sample, plot the integrated fluorescence intensity versus absorbance.

    • Determine the slope of the resulting linear fits (Grad).

    • Calculate the quantum yield of the sample (Φₓ) using the following equation: Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²) where Φₛₜ is the quantum yield of the standard, Gradₓ and Gradₛₜ are the gradients for the sample and standard, respectively, and ηₓ and ηₛₜ are the refractive indices of the solvents.[10]

QY_Workflow prep Prepare Dilutions (Sample & Standard) measure_abs Measure Absorbance prep->measure_abs measure_fluor Measure Fluorescence & Integrate Area measure_abs->measure_fluor plot Plot Integrated Intensity vs. Absorbance measure_fluor->plot calc_qy Calculate Quantum Yield plot->calc_qy

Workflow for measuring relative fluorescence quantum yield.

Assessing Photostability via Photobleaching Assay

Photostability is a critical parameter for experiments requiring long acquisition times.[2] This protocol outlines a method for comparing the photostability of different fluorophores using a fluorescence microscope.

Protocol:

  • Sample Preparation:

    • Prepare samples labeled with the different fluorophores to be compared. For example, stain cells with antibodies conjugated to each dye.

    • Mount the samples on microscope slides using an anti-fade mounting medium.

  • Microscope Setup:

    • Use a fluorescence microscope with a stable light source and appropriate filter sets for each fluorophore.

    • Set the illumination intensity and exposure time to be consistent for all samples.

  • Image Acquisition:

    • Select a field of view for each sample.

    • Acquire a time-lapse series of images under continuous illumination. The time interval and total duration of the acquisition should be sufficient to observe a significant decrease in fluorescence intensity.

  • Data Analysis:

    • Using image analysis software, measure the mean fluorescence intensity of a region of interest (ROI) in each image of the time-lapse series.

    • Normalize the intensity values to the initial intensity (time = 0).

    • Plot the normalized fluorescence intensity as a function of time for each fluorophore.

    • The fluorophore with the slowest decay in fluorescence intensity is the most photostable under the tested conditions. The photobleaching half-life (t₁/₂) can be determined as the time it takes for the fluorescence to decrease to 50% of its initial value.[2]

Photostability_Workflow cluster_sample Sample Preparation cluster_imaging Image Acquisition cluster_analysis Data Analysis prep_sample Prepare Labeled Samples mount Mount on Slides prep_sample->mount setup_microscope Set Up Microscope mount->setup_microscope acquire_timelapse Acquire Time-Lapse Images setup_microscope->acquire_timelapse measure_intensity Measure Intensity in ROI acquire_timelapse->measure_intensity normalize Normalize Intensity measure_intensity->normalize plot_decay Plot Intensity vs. Time normalize->plot_decay compare Compare Photostability plot_decay->compare

Workflow for assessing photostability.

Troubleshooting Common Issues in Fluorescent Imaging

Even with careful selection and validation, challenges can arise during fluorescence imaging experiments. Here are some common problems and their potential solutions.

ProblemPossible Cause(s)Suggested Solution(s)
Weak or No Signal - Low expression of the target protein. - Inefficient labeling. - Photobleaching. - Incorrect filter set.- Use a brighter fluorophore. - Optimize the labeling protocol (e.g., adjust DOL). - Use an anti-fade mounting medium and minimize light exposure. - Ensure the microscope filters match the fluorophore's spectra.
High Background - Non-specific antibody binding. - Autofluorescence of the sample. - Excess unbound fluorophore.- Increase blocking steps and wash times. - Use a fluorophore with excitation/emission in the red or far-red spectrum to minimize autofluorescence. - Ensure thorough purification after labeling.
Photobleaching - High illumination intensity. - Long exposure times. - Use of a photolabile fluorophore.- Reduce laser power or illumination intensity. - Decrease exposure times or use a more sensitive camera. - Select a more photostable dye (e.g., Alexa Fluor series, QDs).[16] - Use an anti-fade reagent.
Spectral Bleed-through - Overlapping emission spectra of fluorophores in a multicolor experiment.- Choose fluorophores with well-separated emission peaks. - Use narrower bandpass emission filters. - Perform spectral unmixing analysis.

Conclusion: Making an Illuminated Choice

The selection of a fluorescent label is a critical decision that profoundly impacts the outcome of biological imaging experiments. There is no single "best" fluorophore; the optimal choice depends on the specific application, the biological system under investigation, and the available instrumentation. By understanding the fundamental properties of different fluorescent labels, performing quantitative comparisons, and conducting in-house validation, researchers can confidently select the most appropriate tool to illuminate their scientific discoveries. This guide serves as a starting point, empowering you to navigate the vibrant and ever-expanding world of fluorescent probes with expertise and scientific rigor.

References

  • Elabscience. (2021, October 19). Immunofluorescence Troubleshooting Tips. Elabscience. [Link]

  • Bio-Techne. Immunocytochemistry Troubleshooting: ICC Help & Common Problems. Bio-Techne. [Link]

  • St John's Laboratory Ltd. (2020, November 12). Immunofluorescence Troubleshooting. St John's Laboratory Ltd. [Link]

  • Glen Research. Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. Glen Research. [Link]

  • Wikipedia. Green fluorescent protein. Wikipedia. [Link]

  • Abberior. NHS ester protocol for labeling proteins. Abberior. [Link]

  • protocols.io. (2022, December 2). NHS-ester-protein-labeling. protocols.io. [Link]

  • baseclick GmbH. Cy5 Spectrum: Key Properties & Applications. baseclick GmbH. [Link]

  • Bio-Techne. Immunocytochemistry Troubleshooting: ICC Help & Common Problems. Bio-Techne. [Link]

  • BE.342/442. (2005, November 22). Topic: Fluorescent Proteins. [Link]

  • FluoroFinder. Alexa Fluor 488 Dye Profile. FluoroFinder. [Link]

  • FluoroFinder. Cy5 Dye Profile. FluoroFinder. [Link]

  • Takara Bio. Excitation and emission information for Living Colors fluorescent proteins. Takara Bio. [Link]

  • ResearchGate. Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection. ResearchGate. [Link]

  • FRAP experiment protocol. [Link]

  • ACS Publications. Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry. [Link]

  • protocols.io. (2023, August 25). Fluorescence recovery after photobleaching (FRAP). protocols.io. [Link]

  • Wikipedia. mCherry. Wikipedia. [Link]

  • Costello, J. L., et al. (2016). Quantitative Assessment of Fluorescent Proteins. PLoS ONE, 11(11), e0167275. [Link]

  • Piatkevich, K. D., et al. (2013). Generation of longer emission wavelength red fluorescent proteins using computationally designed libraries. Nature Communications, 4, 2151. [Link]

  • Cavazos-Elizondo, D., & Aguirre-Soto, A. (2022). Relative quantum yield of three Alexa Fluor dyes, bound to different biomolecules. Data in Brief, 42, 108253. [Link]

  • Nikon Imaging Center. Selecting Fluorescent Dyes. Nikon Imaging Center. [Link]

  • ACS Publications. (2020, February 3). Quantitative Determination of Dark Chromophore Population Explains the Apparent Low Quantum Yield of Red Fluorescent Proteins. ACS Photonics. [Link]

  • ResearchGate. Photophysical properties including fluorescence quantum yields (φ F ), lifetimes (τ F ) and rate constants (k F , k NR ) for INR, MINR, DMINR, 5SINR, IND and 3SIND in solvents of different polarity and viscosity at T = 293 K. ResearchGate. [Link]

  • JoVE. (2011, April 16). Fluorescence Recovery After Photobleaching (FRAP) of Fluorescence Tagged Proteins in Dendritic Spines of Cultured Hippocampal Neurons. JoVE. [Link]

  • GeoMcNamara. Fluorophore Table. GeoMcNamara. [Link]

  • Ghafari, S., et al. (2016). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Avicenna Journal of Medical Biotechnology, 8(4), 159–165. [Link]

  • PicoQuant. Fluorescence Recovery After Photobleaching (FRAP). PicoQuant. [Link]

  • ResearchGate. Fluorescence quantum yields and absorption and emission ranges of the recommended quantum yield standards. ResearchGate. [Link]

  • ATTO-TEC. Properties of ATTO-Dyes - Spectra. ATTO-TEC. [Link]

  • ResearchGate. Analysis of the photostability of FITC- and Alexa Fluor 568-conjugated ANM by continuous illumination of ICC staining of bovine sertoli cells. ResearchGate. [Link]

  • ResearchGate. (PDF) Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. ResearchGate. [Link]

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for (E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling (E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide (CAS No. 1227694-96-3). The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in an understanding of its potential hazards derived from its chemical structure.

The structural features of this molecule, specifically the acrylamide group and the aromatic amine moiety, warrant a cautious approach. Acrylamide and its derivatives are known for their potential toxicity, including neurotoxicity, and are suspected carcinogens.[1][2] Aromatic amines are a class of compounds that also require careful handling due to their potential for adverse health effects. Therefore, the personal protective equipment (PPE) and handling procedures outlined below are based on a conservative assessment of the compound's potential risks.

Hazard Assessment and Engineering Controls

Given the presence of the acrylamide functional group, it is prudent to treat this compound as potentially toxic and readily absorbed through the skin.[2] The primary routes of exposure to be controlled are inhalation of aerosols and dermal contact.

Engineering Controls are the first line of defense:

  • Fume Hood: All work with solid this compound or solutions containing it must be conducted in a certified chemical fume hood.[3] This is critical to prevent the inhalation of any fine powders or aerosols that may be generated during handling.

  • Ventilation: Ensure that the laboratory has adequate general ventilation. However, this is not a substitute for the use of a fume hood during direct handling.

  • Designated Area: It is recommended to establish a designated area within the laboratory for the handling of this compound to prevent cross-contamination of other work surfaces.

Personal Protective Equipment (PPE): A Multi-Layered Approach

A comprehensive PPE strategy is essential for the safe handling of this compound. The following table summarizes the minimum required PPE.

PPE Component Specification Rationale
Hand Protection Double-gloving with nitrile gloves.The inner glove provides protection in case the outer glove is breached. Nitrile gloves offer good resistance to a range of chemicals.[4] Gloves should be changed immediately if contamination is suspected.[3]
Eye Protection Chemical splash goggles.Protects against splashes of solutions containing the compound. Standard safety glasses do not provide a sufficient seal.[5]
Face Protection Face shield (in addition to goggles).Recommended when there is a significant risk of splashes, such as when transferring large volumes of solutions.
Body Protection A lab coat, fully buttoned, with tight-fitting cuffs.Protects the skin and personal clothing from contamination.[6]
Respiratory Protection Not typically required when working in a fume hood.If there is a potential for aerosol generation outside of a fume hood, a risk assessment should be conducted to determine if a respirator is necessary.

Safe Handling and Operational Plan

A systematic approach to handling this compound will minimize the risk of exposure. The following workflow should be followed:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE prep_hood Prepare fume hood prep_ppe->prep_hood prep_materials Gather all necessary materials prep_hood->prep_materials handle_weigh Weigh solid compound prep_materials->handle_weigh In fume hood handle_dissolve Dissolve in solvent handle_weigh->handle_dissolve handle_reaction Perform reaction handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate surfaces handle_reaction->cleanup_decontaminate cleanup_waste Segregate and label waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and dispose of PPE cleanup_waste->cleanup_ppe

Figure 1. A step-by-step workflow for the safe handling of the compound.

Step-by-Step Protocol:

  • Preparation:

    • Before entering the laboratory, ensure you are wearing appropriate laboratory attire, including long pants and closed-toe shoes.[6]

    • In a designated area outside of the fume hood, don your inner pair of nitrile gloves.

    • Move to the fume hood and don your lab coat, outer pair of nitrile gloves, and chemical splash goggles.

    • Prepare your workspace within the fume hood by laying down absorbent bench paper.

    • Assemble all necessary equipment and reagents within the fume hood to minimize the need to move in and out of the controlled area.

  • Handling:

    • Weighing: When weighing the solid compound, do so within the fume hood. Use a tared container with a lid to transport the powder to and from the balance.

    • Dissolving: Add the solvent to the solid compound slowly to avoid splashing.

    • Reactions: Keep all reaction vessels capped or covered to the extent possible.

  • Cleanup:

    • Decontamination: After completing your work, decontaminate all surfaces with a suitable cleaning agent.

    • Spills: In the event of a small spill within the fume hood, use an absorbent material to clean it up. The contaminated absorbent material must be disposed of as hazardous waste.

Disposal Plan

Proper disposal of waste is a critical component of laboratory safety.

  • Solid Waste: All solid waste contaminated with this compound, including gloves, bench paper, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: All liquid waste containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any waste down the drain.

  • Unused Compound: Any unused or unwanted compound must be disposed of as hazardous chemical waste.

The following diagram illustrates the decision-making process for waste segregation:

cluster_waste_type Waste Type cluster_disposal Disposal Path start Waste Generated is_solid Is it solid? start->is_solid is_liquid Is it liquid? start->is_liquid solid_waste_bin Hazardous Solid Waste Container is_solid->solid_waste_bin Yes liquid_waste_bin Hazardous Liquid Waste Container is_liquid->liquid_waste_bin Yes

Figure 2. A simple flowchart for the proper segregation of waste.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7]

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

By adhering to these guidelines, researchers can work safely with this compound, minimizing their personal risk and protecting the laboratory environment.

References

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. ACS Material. [Link]

  • Triumvirate Environmental. (2021, April 6). 6 Safety Practices for Highly Hazardous Lab Chemicals. Triumvirate Environmental. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • American Chemical Society. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab. American Chemical Society. [Link]

  • Princeton University. (n.d.). Required Personal Protective Equipment Use in Campus Research Laboratories. Office of Environmental Health and Safety. Retrieved January 22, 2026, from [Link]

  • Clym Environmental Services. (n.d.). Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. Clym Environmental Services. Retrieved January 22, 2026, from [Link]

  • University of California, Santa Cruz. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Environmental Health & Safety. Retrieved January 22, 2026, from [Link]

  • Lab Manager. (n.d.). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Retrieved January 22, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Phenylacrylamide. PubChem. Retrieved January 22, 2026, from [Link]

  • ETH Zürich. (n.d.). Working with Acrylamide. Safety, Security, Health and Environment. Retrieved January 22, 2026, from [Link]

  • New Jersey Department of Health. (n.d.). Acrylamide - Hazardous Substance Fact Sheet. New Jersey Department of Health. Retrieved January 22, 2026, from [Link]

  • Duke University. (n.d.). Duke OESO Guidelines for Safe Use of Acrylamide. Occupational & Environmental Safety Office. Retrieved January 22, 2026, from [Link]

  • Harvard University. (n.d.). Lab Safety Guideline: Acrylamide. Harvard Environmental Health and Safety. Retrieved January 22, 2026, from [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.